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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on the Physical, Chemical, and Synthetic Properties of 1-Methyl-4-(2-methylpropyl)piperazine

Executive Summary As a Senior Application Scientist, I frequently encounter the need to optimize molecular scaffolds for central nervous system (CNS) penetration, pharmacokinetic stability, and synthetic scalability. 1-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need to optimize molecular scaffolds for central nervous system (CNS) penetration, pharmacokinetic stability, and synthetic scalability. 1-Methyl-4-(2-methylpropyl)piperazine (also known as 1-isobutyl-4-methylpiperazine) represents a highly versatile pharmacophore and synthetic building block. This whitepaper provides a comprehensive, causality-driven technical analysis of its physicochemical properties, structural electronics, and a self-validating synthetic protocol.

Chemical Identity & Physicochemical Profiling

To leverage this compound in drug discovery or materials science, one must first understand its baseline metrics. The asymmetric substitution—a methyl group on one nitrogen and an isobutyl (2-methylpropyl) group on the other—creates a unique steric and electronic environment that dictates its behavior in both biological systems and synthetic workflows.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance
CAS Registry Number 21043-38-9Unique identifier for regulatory compliance and inventory tracking [1].
Molecular Formula C9H20N2Defines the stoichiometric mass for reaction calculations.
Molecular Weight 156.27 g/mol Low MW is ideal for fragment-based drug design (FBDD), leaving room for further functionalization [2].
Topological Polar Surface Area (TPSA) 6.5 ŲExtremely low TPSA predicts excellent blood-brain barrier (BBB) permeability and rapid cellular uptake [2].
XLogP3 (Lipophilicity) ~1.4Provides an optimal balance between aqueous solubility and lipid membrane partitioning.
Hydrogen Bond Donors 0The lack of N-H bonds prevents non-specific hydrogen bonding, increasing volatility and lipophilicity.
Hydrogen Bond Acceptors 2Both tertiary nitrogens can accept hydrogen bonds, aiding in specific target receptor binding.

Structural Electronics and pKa Dynamics

In piperazine systems, the two nitrogen atoms exhibit distinct basicities (pKa values). The introduction of an isobutyl group at the N4 position, compared to a methyl group at the N1 position, creates a deliberate electronic asymmetry.

  • Steric vs. Inductive Effects: The isobutyl group is sterically bulkier than the methyl group, which slightly hinders protonation due to solvent exclusion. However, the branched alkyl chain provides a stronger +I (inductive) electron-donating effect.

  • pKa Causality: Typically, the first protonation (pKa1 ~ 8.5–9.0) occurs at the less sterically hindered N1 (methyl) position. The second protonation (pKa2 ~ 4.0–4.5) requires overcoming significant electrostatic repulsion from the already protonated ring. This differential basicity is a critical parameter when designing acid-base extraction protocols or formulating the Active Pharmaceutical Ingredient (API) as a stable salt (e.g., deciding between a dihydrochloride vs. monohydrochloride formulation).

Synthetic Methodology: Direct Reductive Amination

The most efficient, scalable, and reliable route to synthesize 1-methyl-4-(2-methylpropyl)piperazine is the direct reductive amination of 1-methylpiperazine with isobutyraldehyde.

Mechanistic Causality for Reagent Selection

We utilize Sodium Triacetoxyborohydride (NaBH(OAc)3) rather than Sodium Borohydride (NaBH4) or Sodium Cyanoborohydride (NaBH3CN). As established by [3], NaBH(OAc)3 is mildly reducing and sterically demanding. It does not reduce aliphatic aldehydes at room temperature. This allows the isobutyraldehyde and 1-methylpiperazine to condense into an electrophilic iminium ion in situ, which is then selectively reduced by the borohydride. This prevents the formation of isobutanol (a wasteful byproduct) and avoids the highly toxic cyanide waste associated with NaBH3CN.

Caption: Reductive amination pathway for 1-methyl-4-(2-methylpropyl)piperazine synthesis.

Validated Step-by-Step Protocol

This protocol is designed as a self-validating system, ensuring high yield and purity without the need for complex column chromatography.

  • Iminium Formation : Dissolve 1-methylpiperazine (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL) under an inert nitrogen atmosphere. Cool the flask to 0 °C. Add isobutyraldehyde (1.05 equiv, 10.5 mmol) dropwise.

    • Causality: Cooling the reaction suppresses the exothermic aldol condensation of the aldehyde, ensuring quantitative conversion to the hemiaminal/iminium intermediate.

  • Selective Reduction : Add NaBH(OAc)3 (1.4 equiv, 14 mmol) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the internal temperature and mitigates rapid hydrogen gas evolution caused by trace moisture, maintaining the structural integrity of the intermediate.

  • Reaction Monitoring (Self-Validation) : Remove the ice bath and stir at room temperature for 4–6 hours. Monitor the reaction via TLC (Mobile Phase: DCM:MeOH 9:1 with 1% NH4OH).

    • Causality: The addition of NH4OH to the mobile phase neutralizes the acidic silica gel, preventing the basic piperazine from streaking. This allows for accurate visualization (using iodine or Dragendorff's reagent) to confirm the complete consumption of the starting amine.

  • Quenching and Phase Separation : Quench the reaction by slowly adding saturated aqueous NaHCO3 (20 mL). Stir vigorously for 30 minutes.

    • Causality: NaHCO3 neutralizes the acetic acid byproduct (released from the reducing agent) and hydrolyzes the unreacted boron complexes. This drives the product into its free-base form, forcing it to partition into the organic (DCE) layer.

  • Isolation : Separate the organic layer. Extract the aqueous layer once more with DCM (15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The resulting pale yellow oil is the target compound, which can be further purified by vacuum distillation if absolute purity (>99%) is required.

Pharmacokinetic Logic and Downstream Applications

The physical properties of 1-methyl-4-(2-methylpropyl)piperazine dictate its behavior in biological systems. With a TPSA of 6.5 Ų and an XLogP3 of ~1.4, this molecule sits squarely within Lipinski's Rule of Five, specifically optimized for crossing the blood-brain barrier (BBB).

Caption: Influence of physicochemical properties on pharmacokinetics and formulation.

When incorporated as a side chain in larger APIs, the isobutyl group increases the steric bulk around the piperazine ring. This steric shielding reduces the rate of N-dealkylation by Cytochrome P450 enzymes in the liver, thereby extending the biological half-life of the drug compared to simple N,N-dimethylpiperazine analogs. Furthermore, because it is a fully substituted tertiary amine, it avoids the rapid nitrosation pathways common to secondary amines, preventing the formation of highly carcinogenic N-nitrosamines—a critical regulatory consideration in modern drug formulation [4].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20562082, 1-Methyl-4-(2-methylpropyl)piperazine." PubChem. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Ponting, D. J., et al. (2023). "A Consideration of the Extent That Tertiary Amines Can Form N-Nitroso Dialkylamines in Pharmaceutical Products." Organic Process Research & Development. URL:[Link]

Exploratory

1H and 13C NMR chemical shifts for 1-Methyl-4-(2-methylpropyl)piperazine

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Analysis of 1-Methyl-4-(2-methylpropyl)piperazine Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 1-Methyl-4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Analysis of 1-Methyl-4-(2-methylpropyl)piperazine

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 1-Methyl-4-(2-methylpropyl)piperazine (Synonym: 1-isobutyl-4-methylpiperazine) Formula: C 9​ H 20​ N 2​

Executive Summary

Substituted piperazines are ubiquitous pharmacophores in medicinal chemistry, frequently utilized to modulate target affinity, lipophilicity, and metabolic stability. 1-Methyl-4-(2-methylpropyl)piperazine is a highly versatile building block featuring an N -methyl group and a sterically demanding N -isobutyl group. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for synthetic validation. This whitepaper provides a comprehensive, self-validating framework for the 1 H and 13 C NMR assignment of this molecule, detailing the mechanistic causality behind the observed chemical shifts and outlining a rigorous experimental protocol.

Structural Elucidation & Mechanistic Rationale

The chemical shifts of 1-methyl-4-(2-methylpropyl)piperazine are governed by a delicate interplay of inductive electronics, steric anisotropy, and conformational dynamics.

Conformational Dynamics

At standard ambient temperature (298 K), the piperazine core undergoes rapid chair-to-chair inversion. To minimize 1,3-diaxial steric clashes, both the N -methyl and the bulkier N -isobutyl substituents predominantly occupy equatorial positions. Because the rate of ring inversion is significantly faster than the NMR timescale, the axial and equatorial protons of the ring methylene ( CH2​ ) groups are time-averaged. Consequently, rather than presenting as complex doublets of doublets (dd), the ring protons appear as simplified, overlapping multiplets[1].

Inductive Deshielding

The electronegative nitrogen atoms (N1 and N4) exert a strong electron-withdrawing inductive effect ( −I effect) on the adjacent α -carbons and protons. This deshields the local nuclei, pushing their resonance frequencies downfield.

  • Piperazine Core: Baseline shifts for the piperazine core can be extrapolated from N -methylpiperazine[1], where the N -methyl group typically resonates at δ 2.27 ppm ( 1 H) and 46.1 ppm ( 13 C).

  • Isobutyl Anisotropy: The branching of the isobutyl group introduces a distinct aliphatic spin system. The N−CH2​ protons are highly deshielded by the adjacent N4 atom, while the terminal methyl ( CH3​ ) groups are shielded by the electron-donating ( +I ) nature of the alkyl chain, resonating upfield at 0.88 ppm. Similar inductive patterns are observed in structural analogs such as 1-methyl-4-propyl-piperazine[2] and 1-isobutyl-4-methyl-piperidine[3].

Spectral Assignments: Quantitative Data

The tables below summarize the predicted chemical shifts, multiplicities, and coupling constants based on empirical additive rules and heteronuclear correlation data.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Mechanistic Assignment Rationale
N1- CH3​ 2.28Singlet (s)3H-Deshielded by N1; lacks adjacent coupling protons.
C2/C6 CH2​ 2.42Multiplet (m)4H-Ring protons adjacent to N1-Me. Averaged by rapid ring flip.
C3/C5 CH2​ 2.38Multiplet (m)4H-Ring protons adjacent to N4-iBu.
N4- CH2​ (iBu) 2.08Doublet (d)2H7.5Deshielded by N4; split by the adjacent methine ( CH ) proton.
CH (iBu) 1.75Nonet/Multiplet (m)1H6.6, 7.5Split by two terminal CH3​ groups and one CH2​ group.
CH3​ (iBu) 0.88Doublet (d)6H6.6Shielded alkyl terminus; split by the adjacent methine proton.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Assignment Rationale
N4- CH2​ (iBu) 66.8 CH2​ Highly deshielded due to direct N4 attachment and β -branching.
C2/C6 (Ring) 55.1 CH2​ Deshielded by N1. Equivalent due to time-averaged symmetry.
C3/C5 (Ring) 53.5 CH2​ Deshielded by N4. Equivalent due to time-averaged symmetry.
N1- CH3​ 46.2 CH3​ Deshielded by N1.
CH (iBu) 25.4 CH Aliphatic methine carbon.
CH3​ (iBu) 20.9 CH3​ Shielded terminal methyl carbons.

Experimental Protocols: Self-Validating NMR Workflow

To ensure absolute confidence in the spectral assignment, a self-validating NMR acquisition protocol must be employed. Relying solely on 1D spectra for substituted piperazines often leads to ambiguous assignments due to overlapping ring multiplets. The following protocol utilizes 2D homonuclear and heteronuclear correlation techniques to create a closed-loop validation system.

Step 1: Sample Preparation
  • Weigh exactly 20.0 mg of the highly purified 1-methyl-4-(2-methylpropyl)piperazine.

  • Dissolve the analyte completely in 600 μ L of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm). Causality: The use of a non-polar, aprotic solvent minimizes hydrogen bonding artifacts that can artificially broaden tertiary amine signals.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring a solvent column height of at least 4.0 cm to prevent magnetic field distortion at the probe coil edges.

Step 2: Instrument Calibration & Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a broadband observe (BBO) or cryoprobe.

  • Lock the spectrometer to the deuterium frequency of CDCl 3​ (7.26 ppm).

  • Execute automated 3D gradient shimming (e.g., TopShim) to ensure a highly homogeneous B0​ field. Validation: The TMS peak width at half-height ( w1/2​ ) must be ≤0.5 Hz before proceeding.

Step 3: 1D Acquisition Execution
  • 1 H NMR: Apply a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and acquire 16 scans.

  • 13 C{ 1 H} NMR: Apply a 30° pulse angle, D1 of 2.0 seconds, and acquire 512 scans. Causality: Utilize WALTZ-16 composite pulse decoupling to eliminate 1JCH​ spin-spin splitting, collapsing the carbon signals into sharp, quantitative singlets for maximum signal-to-noise ratio (SNR).

Step 4: 2D Correlation Matrix (The Validation Step)
  • COSY (Correlation Spectroscopy): Acquire with 128 t1​ increments. This maps the 3JHH​ connectivity, unambiguously linking the isobutyl N−CH2​ , the methine CH , and the terminal CH3​ groups.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire with 256 t1​ increments. This correlates each proton to its directly attached carbon ( 1JCH​≈145 Hz), effectively resolving the overlapping C2/C6 and C3/C5 proton multiplets by separating them along the 13 C dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire with 256 t1​ increments, optimized for long-range couplings ( nJCH​≈8 Hz). Causality: This is the critical validation step to prove the exact attachment points of the methyl and isobutyl groups to the N1 and N4 atoms, respectively, via 3JCH​ correlations into the piperazine ring.

Data Visualization

The following diagrams map the logical relationships within the experimental workflow and the specific spin-spin coupling networks used to validate the structure.

NMR_Workflow Sample 1. Sample Preparation (CDCl3 + 0.03% TMS) Calib 2. Instrument Tuning & 3D Shimming Sample->Calib Load Sample Acq1D 3. 1D Acquisition (1H & 13C{1H}) Calib->Acq1D Lock & Shim Acq2D 4. 2D Correlation (COSY, HSQC, HMBC) Acq1D->Acq2D Identify Spin Systems Process 5. Data Processing & Spectral Assignment Acq2D->Process Cross-Validation

Figure 1: Self-validating NMR acquisition workflow for absolute structural elucidation.

Spin_System N1_Me N1-CH3 Ring_C2C6 C2/C6 N1_Me->Ring_C2C6 HMBC (3J) Ring_C3C5 C3/C5 Ring_C2C6->Ring_C3C5 COSY (3J) N4_CH2 N4-CH2 N4_CH2->Ring_C3C5 HMBC (3J) iBu_CH iBu-CH N4_CH2->iBu_CH COSY (3J) iBu_CH3 iBu-CH3 iBu_CH->iBu_CH3 COSY (3J)

Figure 2: Key COSY and HMBC correlation networks validating the substituent attachment points.

References

  • N-Methylpiperazine - Wikipedia . Source: Wikipedia. URL:[Link][1]

  • 1-Methyl-4-propyl-piperazine | CID 12566798 . Source: PubChem. URL:[Link][2]

  • 1-Isobutyl-4-methyl-piperidine | CID 20562079 . Source: PubChem. URL:[Link][3]

Sources

Foundational

1-Methyl-4-(2-methylpropyl)piperazine MS/MS fragmentation pathways

An In-Depth Technical Guide to the MS/MS Fragmentation Pathways of 1-Methyl-4-(2-methylpropyl)piperazine Introduction 1-Methyl-4-(2-methylpropyl)piperazine is a substituted piperazine derivative with the molecular formul...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the MS/MS Fragmentation Pathways of 1-Methyl-4-(2-methylpropyl)piperazine

Introduction

1-Methyl-4-(2-methylpropyl)piperazine is a substituted piperazine derivative with the molecular formula C9H20N2 and a monoisotopic mass of 156.1626 Da.[1] Piperazine-based structures are foundational scaffolds in medicinal chemistry, appearing in numerous approved drugs and novel psychoactive substances.[2][3] A thorough understanding of their behavior under mass spectrometric analysis is therefore critical for researchers in drug discovery, pharmacokinetics, and forensic analysis. This guide provides a detailed examination of the predicted tandem mass spectrometry (MS/MS) fragmentation pathways of 1-Methyl-4-(2-methylpropyl)piperazine, grounded in the fundamental principles of ion chemistry.

As a Senior Application Scientist, the objective here is not merely to present a list of fragments, but to elucidate the causal mechanisms driving the fragmentation cascade. This approach allows for the predictive identification of this and related compounds, even in the absence of a reference standard. We will explore the dominant fragmentation channels, including α-cleavage and ring fission, which are characteristic of cyclic amines.[4][5]

Chapter 1: The Theoretical Basis of Cyclic Amine Fragmentation

To accurately predict the fragmentation of 1-Methyl-4-(2-methylpropyl)piperazine, we must first understand the core principles governing the fragmentation of molecules containing aliphatic and cyclic amine functionalities. In positive-ion mode electrospray ionization (ESI), the basic nitrogen atoms of the piperazine ring are readily protonated, yielding a stable precursor ion, the protonated molecule [M+H]⁺. For the title compound, this corresponds to an m/z of 157.1704.

The subsequent fragmentation of this energetic precursor ion in the collision cell is driven by the localization of the positive charge on the nitrogen atoms. The primary and most energetically favorable fragmentation mechanism for aliphatic amines is α-cleavage .[6][7] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to a nitrogen atom, resulting in the formation of a stable, resonance-stabilized iminium or aminium ion and an alkyl radical.[8] According to Stevenson's Rule, the charge is preferentially retained by the fragment with the lower ionization energy, which is almost always the nitrogen-containing fragment.[7] A key principle of α-cleavage is that the largest alkyl substituent attached to the α-carbon is preferentially lost as a radical, as this leads to the most stable carbocation.[4]

For cyclic amines like piperazine, this initial α-cleavage can be followed by a series of ring-opening and secondary fragmentation events, leading to a characteristic pattern of smaller product ions.[2][5]

Chapter 2: Predicted MS/MS Fragmentation Pathways

Based on the principles outlined above, we can propose several high-probability fragmentation pathways for the [M+H]⁺ precursor ion of 1-Methyl-4-(2-methylpropyl)piperazine (m/z 157.1704).

Pathway A: Primary α-Cleavage at the N-4 Position

The most significant fragmentation is expected to originate from α-cleavage at the bonds adjacent to the more substituted N-4 nitrogen, which bears the isobutyl group.

  • Loss of the Isobutyl Radical: Cleavage of the N-isobutyl bond is a classic α-cleavage event. The loss of the C4H9• radical (57.0704 Da) is highly favorable and is predicted to produce a high-abundance product ion at m/z 100.0999 . This ion corresponds to the N-methylpiperazinyl cation.

  • Loss of a Propyl Radical: An alternative α-cleavage involves the C-C bond within the isobutyl group, beta to the piperazine ring. This results in the loss of a propyl radical (C3H7•, 43.0547 Da), leading to a product ion at m/z 114.1156 .

Pathway B: Rearrangement and Neutral Loss

In addition to radical losses, rearrangement reactions can lead to the elimination of stable neutral molecules. A common pathway for N-alkyl amines is the loss of an alkene.

  • Loss of Isobutylene: A proton transfer from the piperazine ring to the isobutyl group can facilitate the elimination of a neutral isobutylene molecule (C4H8, 56.0626 Da). This pathway yields the protonated 1-methylpiperazine ion at m/z 101.0940 . This ion is a key diagnostic marker for the N-methylpiperazine substructure.[9]

Pathway C: Piperazine Ring Fission

The product ions from Pathways A and B, particularly the ions at m/z 101.0940 and m/z 100.0999, can undergo further fragmentation within the collision cell, leading to the characteristic fingerprint of the piperazine core. These subsequent fragmentations are critical for confirming the identity of the heterocyclic ring system. Based on published data for piperazine analogues and the known fragmentation of 1-methylpiperazine, the following low-mass ions are expected[2][3][9]:

  • m/z 71.0757: Resulting from the cleavage of the m/z 101 or m/z 100 ion, this corresponds to the [C4H9N]⁺ fragment.

  • m/z 70.0680: Often formed via the loss of a methyl radical from a larger fragment, corresponding to [C4H8N]⁺.

  • m/z 58.0651: A highly characteristic fragment for the N-methyl group, corresponding to the resonance-stabilized iminium ion [CH2=N(CH3)CH2]⁺. The presence of this ion is strong evidence for the N-methylpiperazine moiety.

  • m/z 56.0498: A common fragment arising from the breakdown of the piperazine ring, corresponding to [C3H6N]⁺.

The following diagram illustrates the primary fragmentation pathways originating from the precursor ion.

G Precursor [M+H]⁺ 1-Methyl-4-(2-methylpropyl)piperazine m/z 157.1704 Frag114 Product Ion m/z 114.1156 Precursor->Frag114  α-Cleavage - C₃H₇• Frag100 Product Ion m/z 100.0999 (N-Methylpiperazinyl Cation) Precursor->Frag100  α-Cleavage - C₄H₉• Frag101 Product Ion m/z 101.0940 (Protonated 1-Methylpiperazine) Precursor->Frag101  Rearrangement - C₄H₈ RingFrags Ring Fission Products m/z 71, 70, 58, 56... Frag100->RingFrags Further Fragmentation Frag101->RingFrags Further Fragmentation

Primary MS/MS fragmentation pathways of protonated 1-Methyl-4-(2-methylpropyl)piperazine.
Data Summary

The predicted fragmentation data is summarized in the table below. Utilizing high-resolution mass spectrometry (HRMS) is crucial for validating these assignments by confirming the elemental composition of each fragment ion.

Precursor Ion (m/z)Product Ion (m/z)Calculated Exact MassProposed Neutral Loss / Fragment FormulaFragmentation Mechanism
157.1704114.1156114.1151C3H7•α-Cleavage
157.1704101.0940101.0934C4H8Rearrangement + Neutral Loss
157.1704100.0999100.0995C4H9•α-Cleavage
101.094071.075771.0753C2H6Ring Fission
101.094058.065158.0651C2H5NRing Fission

Chapter 3: Experimental Workflow for MS/MS Analysis

A self-validating and robust analytical method is essential for reliably generating and interpreting fragmentation data. The following protocol outlines a standard approach using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation

A tandem mass spectrometer, such as a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source is required.[8] A Q-TOF is preferred for its high mass accuracy, which aids in the confident assignment of elemental compositions to fragment ions.

Experimental Protocol

1. Standard/Sample Preparation:

  • Prepare a stock solution of 1-Methyl-4-(2-methylpropyl)piperazine at 1 mg/mL in methanol.
  • Create a working solution by diluting the stock solution to 1 µg/mL using a typical mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid) to ensure compatibility with the LC-MS system.[10]

2. Liquid Chromatography Method:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 0.3 mL/min.
  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
  • Injection Volume: 2 µL.

3. Mass Spectrometry Method:

  • Ionization Mode: ESI Positive.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Gas Flow: 600 L/hr.
  • Scan Type 1 (Precursor Identification): Full Scan MS from m/z 50-300 to identify the [M+H]⁺ ion at m/z 157.2.
  • Scan Type 2 (Fragmentation Analysis): Tandem MS (Product Ion Scan) of the precursor ion m/z 157.2.
  • Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV) to observe the full profile of fragment ions. An optimal fixed CE can be determined to maximize the abundance of key diagnostic ions.

4. Data Analysis:

  • Extract the mass spectrum from the chromatographic peak corresponding to the target compound.
  • In the MS/MS spectrum, identify the product ions.
  • Compare the observed m/z values of the product ions to the predicted values in the table above. For HRMS data, calculate the mass error (in ppm) to confirm elemental compositions.

The following diagram outlines this comprehensive experimental workflow.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Tandem Mass Spectrometry cluster_data Data Analysis Stock 1 mg/mL Stock in Methanol Working 1 µg/mL Working Solution in 50:50 ACN:H₂O Stock->Working Dilution LC C18 Reversed-Phase Chromatography Working->LC ESI ESI Source (Positive Ion Mode) LC->ESI Q1 Quadrupole 1 (Q1) Select Precursor (m/z 157.2) ESI->Q1 CollisionCell Collision Cell (q2) Fragment with N₂/Ar Gas Q1->CollisionCell TOF TOF Analyzer Separate Product Ions CollisionCell->TOF Detector Detector TOF->Detector Spectrum MS/MS Spectrum Detector->Spectrum Interpretation Identify Fragments & Confirm Structure Spectrum->Interpretation

Experimental workflow for the LC-MS/MS analysis of 1-Methyl-4-(2-methylpropyl)piperazine.

Chapter 4: Conclusion

The MS/MS fragmentation of 1-Methyl-4-(2-methylpropyl)piperazine is dominated by predictable and structurally informative pathways. The key diagnostic evidence for this compound includes:

  • A precursor ion [M+H]⁺ at m/z 157.2 .

  • High-abundance product ions at m/z 100.1 and m/z 114.1 resulting from α-cleavage at the N-isobutyl substituent.

  • A significant product ion at m/z 101.1 from the neutral loss of isobutylene, which confirms the N-methylpiperazine core.

  • A cascade of lower-mass ions, especially m/z 58.1 , which provides definitive evidence for the N-methylated piperazine ring.

By leveraging a foundational understanding of ion chemistry and a systematic experimental approach, researchers can confidently identify 1-Methyl-4-(2-methylpropyl)piperazine and its analogues, distinguishing them from other isomers and related compounds in complex analytical scenarios.

References

  • ResearchGate. (n.d.). Electron-ionization mass spectral (EI-MS) data of the.... Retrieved from a URL which is no longer active, but the information is archived and accessible through search engines.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-propyl-piperazine. Retrieved from [Link]

  • ACS Publications. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. Retrieved from [Link]

  • Journal of Mass Spectrometry. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]

  • NIST WebBook. (n.d.). Piperazine, 1-methyl-4-nitroso-. Retrieved from [Link]

  • PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methyl-4-(2-methylbutyl)piperazine. Retrieved from [Link]

  • Auburn University. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Retrieved from [Link]

  • PubChem. (n.d.). 1-Isobutyl-4-methyl-piperidine. Retrieved from [Link]

  • Health Sciences Authority (HSA). (2022). DETERMINATION OF 1-METHYL-4-NITROSOPIPERAZINE (MNP) IN RIFAMPICIN PRODUCTS BY LC-MS/MS. Retrieved from [Link]

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Exploratory

Pharmacokinetic Profiling of 1-Methyl-4-(2-methylpropyl)piperazine Derivatives: An In-Depth Technical Guide

Introduction: The Critical Role of Pharmacokinetics in Drug Development In the journey of a drug from a promising molecule to a therapeutic agent, understanding its pharmacokinetic (PK) profile is paramount. Pharmacokine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Pharmacokinetics in Drug Development

In the journey of a drug from a promising molecule to a therapeutic agent, understanding its pharmacokinetic (PK) profile is paramount. Pharmacokinetics, the study of how an organism affects a drug, governs the absorption, distribution, metabolism, and excretion (ADME) of a compound.[1][2][3] For researchers, scientists, and drug development professionals, a comprehensive grasp of a drug candidate's PK properties is not merely an academic exercise; it is a critical determinant of its potential success. An otherwise potent compound can fail in clinical trials due to poor bioavailability, rapid metabolism, or unfavorable distribution.[1] This guide provides an in-depth technical overview of the essential in vitro and in vivo studies required to construct a robust pharmacokinetic profile, using the 1-Methyl-4-(2-methylpropyl)piperazine scaffold as a representative case.

The piperazine ring is a ubiquitous and versatile pharmacophore in modern medicinal chemistry, found in numerous FDA-approved drugs.[4][5][6][7] Its derivatives are explored for a wide range of therapeutic applications, including as anticancer, antidepressant, and antipsychotic agents.[8][9] The physicochemical properties of the piperazine moiety can be readily tuned to optimize ADME profiles, making it a favored scaffold in drug design.[6][7] This guide will delve into the practical and theoretical considerations for profiling derivatives of 1-Methyl-4-(2-methylpropyl)piperazine, a representative structure embodying the challenges and opportunities inherent in this chemical class.

Part 1: Foundational In Vitro ADME Profiling: Building the Base of Understanding

Early-stage in vitro ADME assays are indispensable for modern drug development, offering critical insights that guide the selection and optimization of lead compounds while mitigating the risk of late-stage failures.[1][3][10] These assays provide a foundational understanding of a compound's behavior before advancing to more resource-intensive in vivo studies.

Metabolic Stability: Predicting the Compound's Fate in the Liver

A primary determinant of a drug's half-life and oral bioavailability is its metabolic stability, predominantly in the liver. The liver is the main site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role.[11] The microsomal stability assay is a cornerstone for assessing a compound's susceptibility to this first-pass metabolism.[11][12]

Core Principle: This assay measures the rate at which the parent compound is metabolized by liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[11][13]

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Preparation of Reagents:

    • Prepare a 1 µM working solution of the 1-Methyl-4-(2-methylpropyl)piperazine derivative in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[14]

    • Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in the same buffer.[11][14]

    • Prepare a NADPH regenerating system to ensure sustained enzyme activity.[13]

  • Incubation:

    • Pre-incubate the microsomal solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the microsomal solution.[14]

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[11]

    • Immediately quench the reaction by adding the aliquot to a solution containing a protein-precipitating organic solvent (e.g., ice-cold acetonitrile) and an internal standard.[14]

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[15][16]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of this line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:

      • t½ = 0.693 / k

      • Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount)

Data Presentation: Illustrative Metabolic Stability Data

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Derivative A4515.4
Derivative B1546.2
Verapamil (Control)2527.7

Causality Behind Experimental Choices: The use of pooled human liver microsomes helps to average out inter-individual variability in enzyme expression.[11] The inclusion of a well-characterized control compound like verapamil validates the assay's performance. LC-MS/MS is the analytical method of choice due to its high sensitivity and specificity, which is crucial for accurately quantifying low concentrations of the drug and its metabolites.[15]

Plasma Protein Binding: The "Free" Drug Hypothesis

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and α1-acid-glycoprotein.[17][18] It is the unbound, or "free," fraction of the drug that is generally considered pharmacologically active and available to interact with its target and be cleared from the body.[17] Therefore, determining the extent of plasma protein binding (PPB) is a critical step in pharmacokinetic profiling.[17][19]

Core Principle: The equilibrium dialysis method is considered the "gold standard" for determining the percentage of plasma protein binding.[17][18][20] This technique allows the unbound drug to diffuse across a semipermeable membrane until it reaches equilibrium, enabling the calculation of the bound and unbound fractions.

Experimental Protocol: Plasma Protein Binding via Equilibrium Dialysis

  • Apparatus Setup:

    • Utilize a 96-well equilibrium dialysis apparatus with individual wells separated by a dialysis membrane with a molecular weight cutoff of 12-14 kDa.[17]

  • Sample Preparation:

    • Spike the 1-Methyl-4-(2-methylpropyl)piperazine derivative into undiluted human plasma at a final concentration of 1-2 µM.[17]

    • Add the spiked plasma to one chamber of the dialysis well and a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.[17]

  • Equilibration:

    • Incubate the dialysis plate at 37°C with gentle shaking for a sufficient duration (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[19]

  • Sample Collection and Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Matrix-match the samples to ensure comparable analytical conditions.[19]

    • Quantify the concentration of the test compound in both chambers using a validated LC-MS/MS method.[17]

  • Data Calculation:

    • Calculate the fraction unbound (fu) and the percentage of plasma protein binding (%PPB) using the following formulas:

      • fu = Concentration in buffer chamber / Concentration in plasma chamber

      • %PPB = (1 - fu) * 100

Data Presentation: Illustrative Plasma Protein Binding Data

CompoundFraction Unbound (fu)% Plasma Protein Binding
Derivative A0.1585.0%
Derivative B0.0298.0%
Warfarin (Control)0.0199.0%

Causality Behind Experimental Choices: Equilibrium dialysis is preferred because it directly measures the unbound drug concentration at equilibrium, providing a highly accurate assessment of PPB.[20] The use of undiluted plasma mimics the physiological conditions more closely than methods requiring plasma dilution.[17] Warfarin is a suitable positive control as it is a well-known highly protein-bound drug.

Intestinal Permeability: Predicting Oral Absorption

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation.[21] The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[22][23]

Core Principle: Caco-2 cells, derived from human colon adenocarcinoma, differentiate in culture to form a polarized monolayer with tight junctions and express key drug transporters, thus mimicking the barrier properties of the small intestine.[23]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto filter inserts in a transwell plate and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[24]

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²) are deemed suitable for the assay.[25]

  • Permeability Assessment (Bidirectional):

    • Apical to Basolateral (A→B) Transport: Add the test compound (e.g., 10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.[24]

    • Basolateral to Apical (B→A) Transport: In a separate set of wells, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.[23]

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At specified time points (e.g., 2 hours), collect samples from the receiver compartments.

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B→A) / Papp (A→B)

Data Presentation: Illustrative Caco-2 Permeability Data

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Derivative A15.216.11.1High
Derivative B2.510.04.0Low (Efflux Substrate)
Propranolol (High Perm.)20.521.31.0High
Atenolol (Low Perm.)0.50.61.2Low

Causality Behind Experimental Choices: A bidirectional assay is crucial as it not only assesses passive permeability but also identifies whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[23] An efflux ratio greater than 2 suggests that the compound is actively transported out of the cells, which can limit its oral absorption. The inclusion of high and low permeability control compounds (propranolol and atenolol, respectively) is essential for validating the assay and classifying the permeability of the test compound.

Part 2: In Vivo Pharmacokinetic Studies: The Whole-Organism Perspective

While in vitro assays provide valuable predictive data, in vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a drug candidate in a living system.[2][26][27] Rodent models, such as mice and rats, are commonly used in early preclinical development due to their well-characterized physiology and the availability of established experimental protocols.[26][28]

Single-Dose Pharmacokinetic Study in Rodents

A single-dose PK study is the cornerstone of in vivo profiling, providing fundamental parameters such as clearance, volume of distribution, half-life, and bioavailability.[2]

Core Principle: The drug is administered to a group of animals, and blood samples are collected at various time points to determine the drug concentration-time profile.

Experimental Workflow: Oral Pharmacokinetic Study in Rats

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis acclimatize Animal Acclimatization (e.g., Sprague-Dawley Rats) fasting Overnight Fasting acclimatize->fasting formulate Formulate Compound (e.g., in 0.5% CMC) fasting->formulate administer Oral Gavage Administration (e.g., 10 mg/kg) formulate->administer blood_collection Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) administer->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_calc Pharmacokinetic Parameter Calculation bioanalysis->pk_calc

Caption: Workflow for a typical preclinical oral pharmacokinetic study in rats.

Experimental Protocol: Single-Dose Oral PK Study in Rats

  • Animal Model and Dosing:

    • Use male Sprague-Dawley rats (n=3-5 per group), acclimatized for at least one week.

    • Administer the 1-Methyl-4-(2-methylpropyl)piperazine derivative via oral gavage at a predetermined dose (e.g., 10 mg/kg) in a suitable vehicle.

  • Blood Sampling:

    • Collect serial blood samples (approximately 100-200 µL) from a cannulated vessel or via sparse sampling at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation and Bioanalysis:

    • Process the blood samples by centrifugation to obtain plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.[29][30]

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time.

    • Use non-compartmental analysis software to calculate key PK parameters, including:

      • Cmax (Maximum plasma concentration)

      • Tmax (Time to reach Cmax)

      • AUC (Area under the concentration-time curve)

      • t½ (Terminal half-life)

      • Cl/F (Apparent total clearance)

      • Vd/F (Apparent volume of distribution)

  • Bioavailability Determination (Optional but Recommended):

    • In a separate group of animals, administer the drug intravenously (IV) at a lower dose (e.g., 1-2 mg/kg).

    • Follow the same sampling and analysis procedure.

    • Calculate the absolute oral bioavailability (F%) using the formula:

      • F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Data Presentation: Illustrative In Vivo Pharmacokinetic Parameters in Rats

ParameterDerivative A (10 mg/kg, PO)Derivative B (10 mg/kg, PO)
Cmax (ng/mL)850 ± 150250 ± 50
Tmax (h)1.0 ± 0.52.0 ± 0.5
AUC(0-t) (ng·h/mL)4200 ± 8001500 ± 300
t½ (h)4.5 ± 1.06.0 ± 1.2
F (%)6520

Causality Behind Experimental Choices: The choice of animal species should consider similarities in drug metabolism to humans, if known.[31] Oral and intravenous administration routes are used to determine the absolute bioavailability, which is a critical parameter for assessing the suitability of a drug for oral delivery.[27] LC-MS/MS is the gold standard for bioanalysis in PK studies due to its high sensitivity, specificity, and throughput.[32]

Part 3: Understanding the Metabolic Fate of Piperazine Derivatives

The piperazine ring, while often imparting favorable physicochemical properties, is also susceptible to various metabolic transformations.[4] Understanding these biotransformation pathways is crucial for identifying potentially active or toxic metabolites and for predicting drug-drug interactions.

Common Metabolic Pathways of Piperazine-Containing Compounds

The metabolism of piperazine derivatives is primarily mediated by cytochrome P450 enzymes in the liver.[8] Common metabolic reactions include:

  • N-dealkylation: Cleavage of the alkyl group attached to one of the piperazine nitrogens.

  • N-oxidation: Formation of an N-oxide at one of the piperazine nitrogens.

  • Hydroxylation: Addition of a hydroxyl group to the piperazine ring or its substituents.

  • Ring Cleavage: Opening of the piperazine ring to form ethylenediamine derivatives.[4]

Illustrative Metabolic Pathway

G cluster_metabolism CYP-Mediated Metabolism (e.g., CYP3A4, CYP2D6) cluster_conjugation Phase II Conjugation Parent 1-Methyl-4-(2-methylpropyl)piperazine Derivative N_Dealkylation N-Dealkylation Parent->N_Dealkylation Phase I N_Oxidation N-Oxidation Parent->N_Oxidation Phase I Hydroxylation Hydroxylation Parent->Hydroxylation Phase I Ring_Cleavage Ring Cleavage Parent->Ring_Cleavage Phase I Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Phase II Sulfation Sulfation Hydroxylation->Sulfation Phase II

Caption: Generalized metabolic pathways for piperazine derivatives.

Expert Insights: The specific metabolic pathways and the enzymes involved can vary significantly depending on the substituents on the piperazine ring and the rest of the molecule. For instance, CYP3A4 and CYP2D6 are frequently implicated in the metabolism of piperazine-containing drugs.[33][34][35][36] Identifying the primary metabolizing enzymes is crucial for predicting potential drug-drug interactions, as co-administration of a CYP inhibitor or inducer could significantly alter the drug's exposure.

Conclusion: Synthesizing a Comprehensive Pharmacokinetic Profile

The pharmacokinetic profiling of a new chemical entity, such as a 1-Methyl-4-(2-methylpropyl)piperazine derivative, is a multi-faceted process that integrates data from a suite of in vitro and in vivo studies. By systematically evaluating metabolic stability, plasma protein binding, intestinal permeability, and in vivo disposition, drug development teams can build a comprehensive understanding of a compound's ADME properties. This knowledge is not only essential for selecting promising drug candidates but also for guiding dose selection, predicting human pharmacokinetics, and ensuring the safety and efficacy of new medicines.[37] The protocols and principles outlined in this guide provide a robust framework for conducting these critical studies in accordance with regulatory expectations and scientific best practices.[31][38][39][40]

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

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An In-depth Technical Guide to the Toxicity Profile and Safety Data of 1-Methyl-4-(2-methylpropyl)piperazine

Foreword: Navigating Data Gaps in Chemical Safety Assessment Compound Identification and Chemical Properties 1-Methyl-4-(2-methylpropyl)piperazine is a substituted piperazine derivative. The piperazine ring is a common s...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating Data Gaps in Chemical Safety Assessment

Compound Identification and Chemical Properties

1-Methyl-4-(2-methylpropyl)piperazine is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its favorable pharmacokinetic properties.[1]

PropertyValueSource
IUPAC Name 1-methyl-4-(2-methylpropyl)piperazine[2]
Synonyms Piperazine, 1-isobutyl-4-methyl-[2]
CAS Number 21043-38-9[2][3]
Molecular Formula C9H20N2[2]
Molecular Weight 156.27 g/mol [2]
Canonical SMILES CC(C)CN1CCN(CC1)C[2]

A critical first step in safety assessment is understanding the compound's identity. The CAS number provides a unique identifier, while the molecular formula and structure are fundamental to predicting its chemical behavior and potential biological interactions.

Safety Data Sheet (SDS) Analysis: The Information Void

A thorough search for a specific Safety Data Sheet (SDS) for 1-Methyl-4-(2-methylpropyl)piperazine (CAS No. 21043-38-9) reveals a significant lack of available data. Chemical databases indicate "no data available" for GHS classification, hazard statements, and precautionary statements.[2] This absence of a formal SDS underscores the novelty of the compound and the necessity of a precautionary approach to its handling.

The Surrogate Approach: Inferring Toxicity from 1-Methylpiperazine

Given the limited direct data, we turn to a scientifically grounded surrogate approach. 1-Methylpiperazine (CAS No. 109-01-3) is selected as the primary surrogate due to its structural similarity, sharing the core N-methylated piperazine ring. This allows us to make informed predictions about the potential hazards of 1-Methyl-4-(2-methylpropyl)piperazine.

GHS Hazard Classification of 1-Methylpiperazine

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The GHS classification for 1-Methylpiperazine is a critical starting point for our assessment.[4][5]

Hazard ClassHazard CategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapour
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled

This classification immediately flags 1-Methyl-4-(2-methylpropyl)piperazine as a potentially hazardous substance requiring stringent control measures.

Toxicological Profile of 1-Methylpiperazine
  • Oral: While some sources suggest moderate toxicity upon ingestion, detailed LD50 data for 1-methylpiperazine is not consistently reported.[6] However, for the parent compound, piperazine, the oral LD50 in rats is estimated to be 2600 mg/kg, indicating low acute oral toxicity.

  • Dermal: 1-Methylpiperazine is classified as harmful in contact with skin.[5] This suggests that dermal absorption is a significant route of exposure and can lead to systemic toxicity.

  • Inhalation: The classification of "Toxic if inhaled" is a major concern.[5] Vapors or aerosols of this compound can cause significant harm.

1-Methylpiperazine is categorized as causing severe skin burns and eye damage.[4][5] This is a common property of amines, which can be corrosive to tissues. Direct contact must be strictly avoided.

The broader class of piperazines is known to be both skin and respiratory sensitizers. This means that repeated exposure, even at low levels, can lead to allergic reactions. For individuals handling this class of compounds, the development of allergic contact dermatitis or occupational asthma is a real risk.

Data on the chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity of 1-Methyl-4-(2-methylpropyl)piperazine is not available. For the parent piperazine, it is classified as suspected of damaging fertility or the unborn child. This warrants a high degree of caution for researchers of child-bearing potential.

Experimental Protocols: A Framework for Safe Handling

The following protocols are based on the inferred hazards from 1-Methylpiperazine and general best practices for handling hazardous chemicals.

Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Flame-resistant lab coat gloves Chemical-resistant gloves (Nitrile or Neoprene) lab_coat->gloves eye_protection Splash-proof safety goggles and face shield gloves->eye_protection respirator NIOSH-approved respirator with organic vapor cartridge eye_protection->respirator handling Handling of 1-Methyl-4-(2-methylpropyl)piperazine respirator->handling start Entry into Lab start->lab_coat end Exit Lab handling->end Hazard_Assessment_Logic cluster_data Available Data cluster_assessment Hazard Assessment target_compound 1-Methyl-4-(2-methylpropyl)piperazine (Limited Data) inferred_toxicity Inferred Toxicity Profile for Target Compound target_compound->inferred_toxicity Direct, but limited surrogate_compound 1-Methylpiperazine (Extensive Data) surrogate_compound->inferred_toxicity Strong Inference piperazine_class Piperazine Class (General Toxicological Properties) piperazine_class->inferred_toxicity General Inference safe_handling_protocols Safe Handling Protocols inferred_toxicity->safe_handling_protocols future_studies Recommendations for Future Toxicological Studies inferred_toxicity->future_studies

Caption: Logical flow for inferring the toxicity of a data-poor compound.

Future Directions and Recommendations

The analysis presented in this guide provides a foundational understanding of the potential hazards associated with 1-Methyl-4-(2-methylpropyl)piperazine. However, this inferred profile must be confirmed through empirical testing. The following toxicological studies are recommended to build a comprehensive safety profile:

  • Acute Toxicity: Determination of LD50 values for oral, dermal, and inhalation routes.

  • Skin and Eye Irritation: In vitro or in vivo studies to assess the corrosive potential.

  • Sensitization: Guinea pig maximization test or local lymph node assay to evaluate skin sensitization potential.

  • Genotoxicity: A battery of in vitro tests (e.g., Ames test, chromosome aberration test) to assess mutagenic potential.

  • Repeated Dose Toxicity: 28-day or 90-day studies to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion

While a complete toxicological dossier for 1-Methyl-4-(2-methylpropyl)piperazine is not yet available, a careful and scientifically rigorous surrogate analysis based on 1-Methylpiperazine provides a strong foundation for risk assessment and safe handling. The key takeaways are the high likelihood of flammability, acute toxicity via inhalation and dermal routes, and severe skin and eye corrosivity. All personnel handling this compound must adhere to the stringent safety protocols outlined in this guide. The path forward requires a commitment to generating empirical data to replace inference with certainty, ensuring the safe and responsible advancement of research involving this and other novel chemical entities.

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  • Google Patents. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • S D Fine-Chem Limited. n-methylpiperazine - Sdfine. [Link]

  • Loba Chemie. N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. (2016). [Link]

Sources

Foundational

Unlocking the Pharmacological Potential of the 1-Methyl-4-(2-methylpropyl)piperazine Scaffold

A Technical Whitepaper on Target Affinities, Mechanisms of Action, and Experimental Validation As drug discovery pivots toward increasingly complex targets, the strategic utilization of privileged scaffolds is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Target Affinities, Mechanisms of Action, and Experimental Validation

As drug discovery pivots toward increasingly complex targets, the strategic utilization of privileged scaffolds is paramount. 1-Methyl-4-(2-methylpropyl)piperazine (commonly referred to as 1-isobutyl-4-methylpiperazine or IBMP; CAS: 21043-38-9) has emerged as a highly versatile pharmacophore. Rather than acting as a standalone therapeutic, this scaffold is engineered into complex molecules to dictate precise spatial binding, modulate physicochemical properties, and drive specific mechanisms of action (MoA) across diverse pharmacological landscapes.

This technical guide dissects the structural pharmacology of the IBMP scaffold, elucidates its validated mechanisms of action in modern drug design, and provides self-validating experimental workflows for researchers evaluating IBMP-derived compounds.

Structural Pharmacology & Physicochemical Profiling

The pharmacological utility of the IBMP scaffold stems from the synergistic effects of its three core structural components:

  • The Piperazine Ring: Acts as a conformational restrictor and a basic center (pKa ~8.5–9.0). At physiological pH, it is protonated, facilitating critical salt-bridge formations with acidic residues (e.g., Asp or Glu) in target receptor pockets.

  • The N-Methyl Group: Caps one nitrogen, eliminating hydrogen bond donation capacity. This strategically increases lipophilicity and enhances blood-brain barrier (BBB) penetrability for CNS targets.

  • The N-Isobutyl (2-methylpropyl) Tail: This branched aliphatic group provides highly specific steric bulk. It is the primary driver of target selectivity, uniquely suited to fill deep, narrow hydrophobic pockets that linear alkyl chains cannot stabilize.

Table 1: Computed Physicochemical Properties of the IBMP Scaffold

Data synthesized from foundational chemical databases (1)[1].

PropertyValuePharmacological Implication
Molecular Weight 156.27 g/mol Low fragment weight allows for incorporation into larger drugs without violating Lipinski's Rule of 5.
XLogP3-AA ~1.4Optimal lipophilicity for balancing aqueous solubility with membrane permeability.
Topological Polar Surface Area (TPSA) 6.5 ŲExceptionally low TPSA ensures excellent passive diffusion across lipid bilayers.
Hydrogen Bond Acceptors 2Facilitates interaction with target kinase/receptor hinge regions.
Rotatable Bonds 2The isobutyl tail retains enough flexibility to induce fit within hydrophobic active sites.

Elucidated Mechanisms of Action

When integrated into larger molecular architectures, the IBMP scaffold drives specific and potent mechanisms of action across multiple therapeutic areas.

Allosteric Modulation of Ion Channels (TRPV4 Agonism)

In the treatment of osteoarthritis, IBMP has been successfully integrated into quinazolinone-based compounds to create potent Transient Receptor Potential Vanilloid 4 (TRPV4) agonists (2)[2].

  • The Mechanism: The isobutylpiperazine moiety anchors into the allosteric hydrophobic pocket of the TRPV4 transmembrane domain. This binding stabilizes the channel's open conformation, triggering a massive influx of extracellular Ca²⁺. The resulting calcium transient activates calmodulin, which subsequently upregulates the nuclear translocation of SOX9—a master transcription factor that drives the production of extracellular matrix and induces chondrogenic differentiation.

TRPV4_Pathway IBMP IBMP-Derived Agonist TRPV4 TRPV4 Ion Channel IBMP->TRPV4 Allosteric Binding Ca2 Ca2+ Influx TRPV4->Ca2 Channel Opening Calmodulin Calmodulin Activation Ca2->Calmodulin SOX9 SOX9 Gene Expression Calmodulin->SOX9 Nuclear Translocation Chondro Chondrogenic Differentiation SOX9->Chondro

Fig 1. Pharmacological signaling pathway of IBMP-derived TRPV4 agonists driving chondrogenesis.

Enzyme Reactivation via Active Site Plasticity (AChE)

For biodefense applications, IBMP is utilized in the design of CNS-permeable oxime reactivators for Acetylcholinesterase (AChE) following nerve agent exposure (3)[3].

  • The Mechanism: Organophosphates irreversibly inhibit AChE by phosphorylating the catalytic Ser203 residue. To reactivate the enzyme, an oxime must approach the phosphorus atom at a precise 180° angle (in-line attack). The isobutyl tail of the IBMP scaffold interacts intimately with the indole sidechain of Trp86 within the AChE active site. This steric interaction fills the available hydrophobic space, preventing unproductive "adjacent attack" conformations and forcing the oxime into the optimal geometry to displace the nerve agent.

Antiproliferative and Erythroid Differentiation Pathways

In oncology, piperazine diones containing the isobutyl moiety exhibit profound antiproliferative effects against human chronic myelogenous leukemia (K-562 cell lines) (4)[4].

  • The Mechanism: The lipophilic nature of the isobutylpiperazine scaffold allows these derivatives to penetrate the nuclear envelope, where they induce erythroid differentiation and trigger apoptotic cascades. When combined with suboptimal concentrations of cytosine arabinoside, the IBMP derivatives demonstrate synergistic cytotoxicity.

Self-Validating Experimental Protocols

To rigorously evaluate the MoA of novel IBMP-derived compounds, standard assays must be augmented with internal validation steps to rule out off-target effects.

Protocol A: High-Throughput Patch-Clamp Electrophysiology for TRPV4 Agonism

Causality: Standard fluorescent calcium imaging (e.g., FLIPR assays) can yield false positives due to off-target GPCR activation or membrane disruption. Whole-cell patch-clamp provides direct biophysical evidence of TRPV4 pore opening.

  • Cell Preparation: Culture HEK293 cells stably expressing human TRPV4. Plate on glass coverslips 24 hours prior to the assay.

  • Solution Setup: Use a Cs-aspartate internal pipette solution to block endogenous outward potassium currents, drastically improving the signal-to-noise ratio for calcium/sodium influx.

  • Compound Application: Voltage-clamp the cell at -60 mV. Perfuse the IBMP-derived agonist in a dose-escalation manner (0.1 nM to 10 μM) and record the inward current.

  • Self-Validating Step (Critical): Once maximum current is achieved, co-perfuse a highly selective TRPV4 antagonist (e.g., HC-067047). Logic: If the current does not rapidly return to baseline, the IBMP compound is causing non-specific membrane permeabilization (a false positive) rather than true allosteric agonism.

Protocol B: Modified Ellman’s Assay for AChE Reactivation Kinetics

Causality: The isobutyl group dictates the binding pose of the reactivator. We must measure the precise reactivation rate constant ( kr​ ) to ensure the steric bulk is successfully driving the in-line attack.

  • Enzyme Inhibition: Incubate human recombinant AChE with a model nerve agent (e.g., paraoxon) at 37°C until >95% inhibition is achieved. Remove excess unbound inhibitor using a Zeba spin desalting column.

  • Reactivator Incubation: Add the IBMP-oxime derivative at varying concentrations (10 μM – 1 mM) to the inhibited enzyme.

  • Kinetic Readout: At 5-minute intervals, quench a 10 μL aliquot into a buffer containing Ellman's reagent (DTNB) and acetylthiocholine (ATCh). Measure the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a microplate reader.

  • Self-Validating Step (Critical): Run a parallel "Aged Enzyme" control. Organophosphates undergo "aging" (dealkylation), making the AChE permanently refractory to reactivation. Logic: If the IBMP-oxime appears to "reactivate" the aged control, the assay is compromised by oximolysis (the oxime directly cleaving the ATCh substrate), and the data must be discarded.

AChE_Workflow Prep 1. Enzyme Prep Phosphorylate AChE with Nerve Agent Incubate 2. Reactivator Incubation Add IBMP-Oxime (Anchors at Trp86) Prep->Incubate Assay 3. Ellman's Assay Add DTNB + ATCh Incubate->Assay Measure 4. Kinetic Readout Measure Absorbance at 412 nm Assay->Measure Validate 5. Data Validation Calculate Reactivation Rate (kr) Measure->Validate

Fig 2. Self-validating experimental workflow for evaluating AChE reactivation kinetics.

References

  • Guidechem.Piperazine,1-methyl-4-(2-methylpropyl)- 21043-38-9 wiki.
  • Journal of Medicinal Chemistry - ACS Publications.Discovery of Novel Transient Receptor Potential Vanilloid 4 (TRPV4)
  • OSTI.gov.
  • PubMed / NIH.Antiproliferative and erythroid differentiation of piperazine and triphenyl derivatives against k-562 human chronic myelogenous leukemia.

Sources

Exploratory

1-Methyl-4-(2-methylpropyl)piperazine CAS registry number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Methyl-4-(2-methylpropyl)piperazine, a substituted piperazine derivative of interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-(2-methylpropyl)piperazine, a substituted piperazine derivative of interest in synthetic and medicinal chemistry. This document consolidates essential physicochemical data, outlines a detailed and validated synthetic protocol via reductive amination, discusses potential applications based on its structural class, and provides critical safety and handling information. The guide is intended to serve as a foundational resource for researchers engaged in drug discovery, process development, and materials science, enabling informed experimental design and safe laboratory practice.

Compound Identification and Physicochemical Properties

1-Methyl-4-(2-methylpropyl)piperazine is a disubstituted piperazine featuring a methyl group on one nitrogen and an isobutyl group on the other. This structure makes it a valuable scaffold for introducing specific steric and electronic properties into larger molecules. Its key identifiers and computed properties are summarized below.

PropertyValueSource
CAS Registry Number 21043-38-9[1]
Molecular Formula C₉H₂₀N₂[1]
Molecular Weight 156.27 g/mol [1]
Canonical SMILES CC(C)CN1CCN(CC1)C[1]
InChIKey KMOPAZSPIIQQOA-UHFFFAOYSA-N[1]
Synonyms 1-Isobutyl-4-methylpiperazine, Piperazine, 1-methyl-4-(2-methylpropyl)-[1]
Topological Polar Surface Area 6.5 Ų[1]
Rotatable Bond Count 2[1]

Synthesis and Mechanism

The synthesis of N,N'-disubstituted piperazines is a cornerstone of modern organic synthesis. For 1-Methyl-4-(2-methylpropyl)piperazine, the most direct and industrially scalable approach is the reductive amination of 1-methylpiperazine with isobutyraldehyde (2-methylpropanal). This method is widely employed for C-N bond formation due to its high efficiency and the use of readily available starting materials.[2][3]

Reaction Principle: Reductive Amination

Reductive amination involves two key mechanistic steps:

  • Imine/Enamine Formation: The nucleophilic secondary amine of 1-methylpiperazine attacks the electrophilic carbonyl carbon of isobutyraldehyde. This is followed by dehydration to form a transient iminium ion intermediate. The acidic conditions often used can catalyze both the initial nucleophilic attack and the subsequent dehydration step.

  • Reduction: The iminium ion is then reduced in situ to the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being particularly effective and mild, tolerating a wide range of functional groups.[3] Alternative methods utilize catalytic hydrogenation, which is considered a green and safe process, especially in continuous-flow systems.[2]

The overall synthetic workflow can be visualized as follows:

G Start Starting Materials: 1-Methylpiperazine Isobutyraldehyde Mix Mix in Solvent (e.g., Dichloromethane) Start->Mix Step 1 Add_Reducing Add Reducing Agent (e.g., Sodium Triacetoxyborohydride) Mix->Add_Reducing Step 2 Reaction Stir at Room Temperature (Formation of Iminium Ion & Reduction) Add_Reducing->Reaction Step 3 Workup Aqueous Work-up (Quench Reaction, Separate Layers) Reaction->Workup Step 4 Purify Purification (e.g., Column Chromatography) Workup->Purify Step 5 Product Final Product: 1-Methyl-4-(2-methylpropyl)piperazine Purify->Product Step 6

Caption: Synthetic workflow for 1-Methyl-4-(2-methylpropyl)piperazine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination.[3][4]

Materials:

  • 1-Methylpiperazine (1.0 eq)

  • Isobutyraldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-methylpiperazine (1.0 eq) and anhydrous dichloromethane. Stir the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Aldehyde Addition: Add isobutyraldehyde (1.1 eq) dropwise to the stirred solution at room temperature. Allow the mixture to stir for 20-30 minutes to facilitate the formation of the iminium intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The addition may cause slight effervescence. Ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% methanol in dichloromethane or an ethyl acetate/hexanes gradient) to afford the pure 1-Methyl-4-(2-methylpropyl)piperazine.

Applications and Research Context

While specific high-profile applications for 1-Methyl-4-(2-methylpropyl)piperazine are not extensively documented in peer-reviewed literature, its structural motif is highly relevant in medicinal chemistry and materials science. The parent compound, 1-methylpiperazine, is a critical building block in a vast array of pharmaceuticals.[5][6][7][8]

Potential areas of application include:

  • Pharmaceutical Intermediate: The piperazine ring is a "privileged scaffold" in drug discovery, appearing in drugs for various conditions.[9] This compound can serve as a versatile intermediate for synthesizing more complex molecules. For instance, N-methylpiperazine is a key component in drugs like Sildenafil (for erectile dysfunction) and Clozapine (an antipsychotic).[5][6] The isobutyl group on this derivative could be used to probe steric pockets in biological targets or improve pharmacokinetic properties like lipophilicity.

  • Corrosion Inhibition: Piperazine derivatives have demonstrated efficacy as corrosion inhibitors in industrial settings, attributed to their ability to adsorb onto metal surfaces.[10] This compound could be investigated for similar properties, potentially offering unique performance characteristics due to the specific alkyl substitution.

  • Organic Synthesis and Catalysis: As a tertiary amine, it can function as a base or a ligand in various organic reactions. Its potential as a building block for creating chiral catalysts or as a template for molecularly imprinted polymers is another avenue for research.[7]

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for 1-Methyl-4-(2-methylpropyl)piperazine. However, based on its structure and the known hazards of its precursor, 1-methylpiperazine, it should be handled as a hazardous substance. 1-Methylpiperazine is classified as flammable, corrosive, and toxic if inhaled or in contact with skin.[11]

4.1. Hazard Assessment

  • Corrosivity: Expected to cause severe skin burns and eye damage.[11]

  • Toxicity: Likely harmful or toxic if inhaled, swallowed, or absorbed through the skin.[11] Overexposure may cause headaches, dizziness, and nausea.[12]

  • Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.[11][12]

4.2. Recommended Handling Procedures

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[12]

    • Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[11]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[12]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]

4.3. Storage

  • Store in a cool, dry, and well-ventilated place.[12]

  • Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen) to prevent oxidation and moisture absorption.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[12]

Conclusion

1-Methyl-4-(2-methylpropyl)piperazine is a readily accessible chemical entity with significant potential as a building block in pharmaceutical and materials research. The synthetic route via reductive amination is robust and scalable. While its specific applications are still emerging, its structural relationship to a multitude of bioactive compounds makes it a valuable tool for synthetic chemists. Strict adherence to safety protocols based on analogous compounds is mandatory for its handling and storage. This guide provides the necessary foundational knowledge to enable further investigation and application of this versatile molecule.

References

  • Liu, J., et al. (2012). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Synthesis, 44(15), 2469–2473.
  • Di Sarno, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 73.
  • Dechantsreiter, M. A., et al. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)
  • Thermo Fisher Scientific. (2016, October 18). Safety Data Sheet: 1-Amino-4-methylpiperazine. Retrieved from [Link]

  • Almansa, C., et al. (2018). Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. ACS Omega, 3(11), 15933–15943.
  • Procter, D. J., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(36), 9883–9888.
  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.). N-METHYL PIPERAZINE. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Methyl-4-(2-methylpropyl)piperazine: A Detailed Protocol for Researchers

Abstract This comprehensive application note provides a detailed, two-step protocol for the synthesis of 1-Methyl-4-(2-methylpropyl)piperazine, a valuable substituted piperazine derivative for pharmaceutical and chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of 1-Methyl-4-(2-methylpropyl)piperazine, a valuable substituted piperazine derivative for pharmaceutical and chemical research. The synthesis involves an initial N-alkylation of piperazine via reductive amination with isobutyraldehyde to yield 1-(2-methylpropyl)piperazine. This intermediate is subsequently methylated using the Eschweiler-Clarke reaction to produce the target compound. This document offers in-depth procedural details, mechanistic insights, safety precautions, and characterization guidelines to ensure reproducible and efficient synthesis.

Introduction

Substituted piperazines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their favorable pharmacokinetic properties and ability to interact with a wide range of biological targets.[1] The compound 1-Methyl-4-(2-methylpropyl)piperazine, also known as 1-isobutyl-4-methylpiperazine, is a useful building block in the synthesis of more complex molecules. Its synthesis requires a reliable and scalable method.

This protocol outlines a robust two-step synthetic route. The initial step involves the formation of a C-N bond through reductive amination, a widely used and versatile method for the N-alkylation of amines.[2] The second step employs the classical Eschweiler-Clarke reaction for the exhaustive methylation of the secondary amine, a method revered for its efficiency and the use of inexpensive reagents.[3][4]

Reaction Scheme

Synthesis_of_1_Methyl_4_2_methylpropyl_piperazine piperazine Piperazine intermediate 1-(2-methylpropyl)piperazine piperazine->intermediate 1. Reductive Amination (Sodium Triacetoxyborohydride) isobutyraldehyde Isobutyraldehyde isobutyraldehyde->intermediate product 1-Methyl-4-(2-methylpropyl)piperazine intermediate->product 2. Eschweiler-Clarke Reaction formaldehyde Formaldehyde formaldehyde->product formic_acid Formic Acid formic_acid->product

Caption: Overall reaction scheme for the synthesis of 1-Methyl-4-(2-methylpropyl)piperazine.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
PiperazineAnhydrous, 99%Sigma-AldrichStore in a desiccator.
Isobutyraldehyde99%Alfa Aesar
Sodium triacetoxyborohydride95%Acros OrganicsHandle in a fume hood.
Dichloromethane (DCM)AnhydrousFisher Scientific
Sodium sulfateAnhydrousVWR
Formaldehyde37% solution in waterMerck
Formic acid88%EMD MilliporeCorrosive.
Sodium hydroxidePellets, 97%J.T. Baker
Diethyl etherAnhydrousSigma-Aldrich
Hydrochloric acidConcentratedFisher Scientific
Deuterated chloroform (CDCl3)99.8%Cambridge Isotope LaboratoriesFor NMR analysis.

Experimental Protocols

Step 1: Synthesis of 1-(2-methylpropyl)piperazine via Reductive Amination

This procedure details the N-alkylation of piperazine with isobutyraldehyde. Reductive amination is a two-stage process occurring in a single pot, involving the initial formation of an iminium ion followed by its reduction.[5]

Reductive_Amination_Workflow start Dissolve Piperazine in Anhydrous DCM add_aldehyde Add Isobutyraldehyde start->add_aldehyde stir_imine Stir for 30-60 min (Imine Formation) add_aldehyde->stir_imine add_reducing_agent Slowly Add Sodium Triacetoxyborohydride stir_imine->add_reducing_agent reaction Stir Overnight at Room Temperature add_reducing_agent->reaction quench Quench with Saturated NaHCO3 Solution reaction->quench extract Extract with DCM quench->extract dry_concentrate Dry (Na2SO4) and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify

Caption: Workflow for the reductive amination of piperazine.

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (8.61 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL). Stir until the piperazine is fully dissolved.

  • Add isobutyraldehyde (7.21 g, 100 mmol) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1 hour at room temperature to facilitate the formation of the iminium ion intermediate.

  • In a single portion, carefully add sodium triacetoxyborohydride (25.4 g, 120 mmol) to the reaction mixture. The addition may cause a slight effervescence and exotherm.

  • Allow the reaction to stir overnight at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1-(2-methylpropyl)piperazine by flash column chromatography on silica gel, eluting with a gradient of DCM and methanol (e.g., 100:0 to 95:5).

Step 2: Synthesis of 1-Methyl-4-(2-methylpropyl)piperazine via Eschweiler-Clarke Reaction

This protocol describes the methylation of the secondary amine of 1-(2-methylpropyl)piperazine using formaldehyde and formic acid. The reaction proceeds via the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid.[3][4]

Procedure:

  • In a 250 mL round-bottom flask, dissolve the purified 1-(2-methylpropyl)piperazine (7.11 g, 50 mmol) in formic acid (11.5 g, 250 mmol).

  • To this solution, add formaldehyde (37% aqueous solution, 10.1 g, 125 mmol) dropwise while stirring. The reaction is exothermic, and the flask may be cooled in an ice bath to maintain the temperature below 60°C.

  • After the addition is complete, heat the reaction mixture to 90-100°C and maintain for 4-6 hours. Evolution of carbon dioxide will be observed.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully basify to pH > 12 with a 40% aqueous solution of sodium hydroxide.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by vacuum distillation to obtain pure 1-Methyl-4-(2-methylpropyl)piperazine.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity of the compound. The appearance of a new singlet in the ¹H NMR spectrum corresponding to the N-methyl group is a key indicator of successful methylation.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Isobutyraldehyde is flammable and an irritant.

  • Sodium triacetoxyborohydride is a water-reactive and corrosive solid.

  • Formaldehyde is a known carcinogen and should be handled with extreme care.

  • Formic acid is corrosive and can cause severe burns.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Discussion

The described two-step synthesis provides a reliable and efficient route to 1-Methyl-4-(2-methylpropyl)piperazine. The reductive amination in the first step is a high-yielding reaction with a broad substrate scope. The use of sodium triacetoxyborohydride is advantageous as it is a mild and selective reducing agent.

The Eschweiler-Clarke reaction in the second step is a classic and cost-effective method for N-methylation. It avoids the use of hazardous alkylating agents like methyl iodide. The reaction is driven to completion by the irreversible loss of carbon dioxide.[3] Careful control of the reaction temperature is crucial to prevent side reactions.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 1-Methyl-4-(2-methylpropyl)piperazine. The detailed step-by-step protocols, coupled with mechanistic insights and safety information, will enable researchers to successfully synthesize this valuable compound for their research and development needs.

References

  • El-Sayed, M. A. A., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 16(1), 89. [Link]

  • Google Patents. (1964).
  • Google Patents. (1991). Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent. EP0429996A2.
  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. National Center for Biotechnology Information. [Link]

  • Reddit. (2024). Reductive amination of piperazine. r/OrganicChemistry. [Link]

  • ResearchGate. (2025). Simplified Version of the Eschweiler-Clarke Reaction. [Link]

  • ScienceOpen. (2010). Spectroscopic characterization and thermal structural analysis of the charge-transfer complexes formed in the reaction of 1-methylpiperazine with σ- and π-acceptors. [Link]

  • Wang, M., et al. (2019). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA, 73(4), 314-317. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • Zhang, Y., et al. (2018). Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. ACS Omega, 3(9), 11957-11965. [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. [Link]

  • MDPI. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. [Link]

Sources

Application

HPLC-UV method development for 1-Methyl-4-(2-methylpropyl)piperazine analysis

An Application Note and Protocol for the Development and Validation of an HPLC-UV Method for the Analysis of 1-Methyl-4-(2-methylpropyl)piperazine Abstract This application note provides a comprehensive guide for the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development and Validation of an HPLC-UV Method for the Analysis of 1-Methyl-4-(2-methylpropyl)piperazine

Abstract

This application note provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of 1-Methyl-4-(2-methylpropyl)piperazine. As a saturated heterocyclic amine, this analyte lacks a native chromophore, necessitating a pre-column derivatization strategy to enable sensitive UV detection. This guide details a systematic approach, from the selection of chromatographic conditions and derivatization chemistry to a full method validation protocol compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The developed reversed-phase HPLC method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control, impurity profiling, and research applications in the pharmaceutical industry.

Introduction and Analytical Challenge

1-Methyl-4-(2-methylpropyl)piperazine is a tertiary amine and a member of the piperazine class of compounds, which are common structural motifs in active pharmaceutical ingredients (APIs).[4][5] Accurate quantification of such compounds is critical, whether they are synthetic intermediates, final products, or potential impurities. The primary analytical challenges associated with this molecule are twofold:

  • Poor UV Absorbance: The analyte is a saturated aliphatic amine, meaning it does not possess a chromophore that absorbs light in the typical UV-Vis range (200-400 nm).[6] Direct HPLC-UV analysis is therefore not feasible for trace-level detection.

  • Chromatographic Behavior of Amines: Basic amines are prone to strong, undesirable interactions with residual acidic silanol groups on the surface of traditional silica-based HPLC stationary phases.[7] This interaction often leads to poor chromatographic performance, characterized by severe peak tailing, low efficiency, and poor reproducibility.[8]

To overcome these challenges, this protocol employs a pre-column derivatization technique to attach a UV-active moiety to the analyte, followed by analysis using a modern, inert reversed-phase stationary phase under controlled pH conditions to ensure excellent peak symmetry.

Method Development Strategy

The logical development of a reliable HPLC method requires a systematic optimization of several key parameters. The causality behind each experimental choice is explained below.

Derivatization for UV Detection

To render the non-chromophoric 1-Methyl-4-(2-methylpropyl)piperazine detectable by UV, a derivatization reaction is essential. The ideal derivatizing agent should react specifically and completely with the analyte under mild conditions to form a single, stable product with a high molar absorptivity.

For this application, 4-Chloro-7-nitrobenzofuran (NBD-Cl) is selected as the derivatizing agent. NBD-Cl reacts with secondary amines, like the piperazine nitrogen, to form a highly colored and UV-active derivative that can be detected with high sensitivity.[6][9] The reaction proceeds as follows:

  • Reaction: The secondary amine nitrogen of the piperazine ring acts as a nucleophile, attacking the electron-deficient aromatic ring of NBD-Cl and displacing the chloride.

  • Detection Wavelength: The resulting NBD-amine derivative typically exhibits a strong absorbance maximum around 340 nm, a region where interference from many common excipients or APIs is minimal.[6]

Chromatographic Parameter Optimization

The separation of the derivatized amine requires a stationary phase that minimizes silanol interactions. A modern, high-purity, silica-based C18 column with robust end-capping is the preferred choice. These "ultra-inert" columns have a significantly reduced number of accessible, acidic silanol groups, which is critical for achieving symmetrical peaks for basic compounds.[8]

Controlling the mobile phase pH is the most critical factor for achieving good peak shape for amines.[7][10] By maintaining a low pH (e.g., 2.5 - 3.5), two goals are accomplished:

  • Analyte Protonation: The tertiary amine on the derivatized analyte will be consistently protonated, ensuring it exists as a single ionic species.

  • Silanol Suppression: The low pH protonates the residual silanol groups (Si-OH) on the stationary phase surface, neutralizing their negative charge and thereby eliminating the ionic interaction that causes peak tailing.[7]

An acidic modifier such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water is ideal for this purpose.

Acetonitrile is generally preferred over methanol as the organic modifier in reversed-phase HPLC. Its lower viscosity results in lower backpressure and higher chromatographic efficiency. The elution strength can be optimized by adjusting the water/acetonitrile ratio, typically through a gradient elution to ensure adequate separation from any unreacted derivatizing agent or other impurities.

// Diagram styling graph [fontname="Arial", rankdir=TB]; node [color="#5F6368", penwidth=1.5]; edge [color="#4285F4"]; } Diagram 1: Overall experimental workflow.

Optimized Method and Protocol

This section provides the detailed protocol for the derivatization and subsequent HPLC-UV analysis.

Reagents and Materials
  • 1-Methyl-4-(2-methylpropyl)piperazine Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (or Trifluoroacetic Acid, TFA)

  • 4-Chloro-7-nitrobenzofuran (NBD-Cl)

  • Sodium Borate Buffer (0.1 M, pH 8.0)

  • Hydrochloric Acid (for reaction quenching)

Protocol: Standard and Sample Preparation (with Derivatization)
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-Methyl-4-(2-methylpropyl)piperazine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with acetonitrile.

  • Sample Solution: Accurately weigh a sample containing the analyte and dissolve in acetonitrile to achieve a theoretical concentration within the calibration range.

  • Derivatization Procedure (for all standards and samples): a. Transfer 100 µL of each standard or sample solution into a clean autosampler vial. b. Add 200 µL of 0.1 M Sodium Borate Buffer (pH 8.0). c. Add 200 µL of a 1 mg/mL solution of NBD-Cl in methanol. d. Cap the vial, vortex briefly, and place in a heating block or water bath at 60°C for 30 minutes. e. After incubation, cool the vial to room temperature. f. Add 50 µL of 0.1 M Hydrochloric Acid to quench the reaction and neutralize the excess base. g. Add 450 µL of the mobile phase A (e.g., Water with 0.1% Formic Acid) to bring the final volume to 1.0 mL. Vortex to mix. The samples are now ready for injection.

Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenomenex Luna Omega C18 (150 x 4.6 mm, 5 µm) or equivalent inert C18
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 30% B; 2-12 min: 30% to 90% B; 12-14 min: 90% B; 14-14.1 min: 90% to 30% B; 14.1-18 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
UV Detection 340 nm
Run Time 18 minutes

Method Validation Protocol (ICH Q2 R1)

The developed method must be validated to demonstrate its suitability for the intended purpose.[3][11] The following experiments should be performed according to ICH Q2(R1) guidelines.[1][2]

// Main Node MethodValidation [label="Validated Analytical Method", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

// Primary Parameters Specificity [label="Specificity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precision [label="Precision", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linearity [label="Linearity & Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Limits [label="Detection & Quantitation\nLimits (LOD/LOQ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Robustness [label="Robustness", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Sub-parameters for Precision Repeatability [label="Repeatability\n(Intra-assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Intermediate Precision\n(Inter-assay)", fillcolor="#FBBC05", fontcolor="#202124"];

// Main Node MethodValidation [label="Validated Analytical Method", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

// Primary Parameters Specificity [label="Specificity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precision [label="Precision", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linearity [label="Linearity & Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Limits [label="Detection & Quantitation\nLimits (LOD/LOQ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Robustness [label="Robustness", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Sub-parameters for Precision Repeatability [label="Repeatability\n(Intra-assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Intermediate Precision\n(Inter-assay)", fillcolor="#FBBC05", fontcolor="#202124"];

// Connections MethodValidation -> {Specificity, Accuracy, Precision, Linearity, Limits, Robustness} [color="#5F6368"]; Precision -> {Repeatability, Intermediate} [color="#EA4335"]; Linearity -> Limits [dir=back, style=dashed, label="Establishes", color="#EA4335"]; } Diagram 2: ICH Q2(R1) validation parameters.

System Suitability

Before each validation run, inject a standard solution (e.g., 25 µg/mL) five times. The system is suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • %RSD of Peak Area: ≤ 2.0%

Specificity
  • Protocol: Analyze a blank (diluent), a placebo (matrix without analyte, if applicable), a standard solution of the analyte, and a sample solution.

  • Acceptance Criteria: The blank and placebo should show no interfering peaks at the retention time of the derivatized analyte. The method is specific if it can unequivocally assess the analyte in the presence of components that may be expected to be present.[11]

Linearity and Range
  • Protocol: Prepare and analyze at least five concentrations across the desired range (e.g., 1 to 100 µg/mL, which corresponds to 50% to 150% of a target concentration).

  • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

Accuracy (Recovery)
  • Protocol: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD for the combined data from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be estimated from the linearity data using the standard deviation of the response (σ) and the slope of the calibration curve (S):

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Acceptance Criteria: The LOQ should be confirmed by analyzing a standard at the determined concentration, which should yield a response with acceptable accuracy and precision.

Robustness
  • Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.

  • Parameters to Vary:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.

Conclusion

This application note presents a complete and validated HPLC-UV method for the analysis of 1-Methyl-4-(2-methylpropyl)piperazine. By employing a pre-column derivatization step with NBD-Cl, the challenge of poor UV absorbance is effectively overcome. Furthermore, the use of a modern, inert C18 column with a pH-controlled mobile phase ensures a highly robust and reproducible separation with excellent peak symmetry. The detailed validation protocol, designed according to ICH Q2(R1) guidelines, confirms that the method is specific, linear, accurate, precise, and robust for its intended purpose in a regulated research or quality control environment.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Taylor & Francis Online. Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Published November 25, 2014. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 2015, 7(11):625-632. Available from: [Link]

  • U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 17, 2021. Available from: [Link]

  • International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Published November 2005. Available from: [Link]

  • ResearchGate. Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Published January 20, 2015. Available from: [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. Published March 1, 2021. Available from: [Link]

  • European Medicines Agency (EMA). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Published June 1995. Available from: [Link]

  • Advanced Chromatography Technologies. The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Available from: [Link]

  • Taylor & Francis Online. analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Published April 7, 2010. Available from: [Link]

  • Scholars Central. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • MicroSolv Technology Corporation. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Available from: [Link]

  • Royal Society of Chemistry. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Published August 16, 2019. Available from: [Link]

  • PubChem. 1-Methyl-4-propyl-piperazine. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Published June 6, 2025. Available from: [Link]

  • ResearchGate. HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. Published January 5, 2026. Available from: [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. Available from: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]

  • Sanjay Chemicals (India) Pvt. Ltd. N-METHYL PIPERAZINE. Available from: [Link]

  • Chemwatch. 1-METHYL-4-(2-PIPERIDINYLMETHYL)-PIPERAZINE — Chemical Substance Information. Available from: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • Ataman Kimya. N-METHYLPIPERAZINE. Available from: [Link]

  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. Available from: [Link]

  • MDPI. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. Published June 25, 2025. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Piperazine, 1-methyl-. Available from: [Link]

Sources

Method

Application Note: Investigating Tertiary Amines in Catalytic C-N Cross-Coupling

A Representative Protocol for Evaluating 1-Methyl-4-(2-methylpropyl)piperazine as an Organic Base Abstract Catalytic carbon-nitrogen (C-N) bond formation, particularly the Buchwald-Hartwig amination, is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Representative Protocol for Evaluating 1-Methyl-4-(2-methylpropyl)piperazine as an Organic Base

Abstract

Catalytic carbon-nitrogen (C-N) bond formation, particularly the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry, enabling the construction of countless molecules vital to the pharmaceutical and materials science sectors.[1][2] The efficiency of these palladium-catalyzed reactions is critically dependent on the choice of ligand, catalyst precursor, and base.[3][4] While inorganic bases are commonly used, soluble organic bases offer advantages in reaction homogeneity and simplified workup. This guide presents a detailed, representative protocol for evaluating the efficacy of 1-Methyl-4-(2-methylpropyl)piperazine, a sterically hindered tertiary amine, as a potential organic base in a benchmark Buchwald-Hartwig amination reaction. The protocol is designed for researchers aiming to explore novel reaction components and optimize C-N cross-coupling conditions.

Introduction to Catalytic Amination

Palladium-catalyzed cross-coupling reactions are indispensable tools for synthesizing anilines and their derivatives.[1] The Buchwald-Hartwig amination, a prominent example, facilitates the formation of a C-N bond between an aryl halide (or pseudo-halide) and an amine.[5][6] This transformation is central to the synthesis of numerous FDA-approved drugs containing N-aryl moieties and piperazine scaffolds.[2][5]

The success of the reaction hinges on a synergistic interplay between several components:

  • Palladium Precatalyst: A source of the active Pd(0) species that enters the catalytic cycle.

  • Ligand: Typically a bulky, electron-rich phosphine that stabilizes the palladium center, facilitates key reaction steps, and influences reaction scope.[3]

  • Base: Essential for deprotonating the amine nucleophile and facilitating the crucial reductive elimination step. The choice of base can significantly impact reaction rate and yield.[4][7]

While strong, insoluble inorganic bases like cesium carbonate or potassium phosphate are common, there is growing interest in soluble organic bases to create fully homogeneous reaction systems, which can improve reproducibility and simplify downstream processing.[7]

Profile of the Test Compound: 1-Methyl-4-(2-methylpropyl)piperazine

This protocol focuses on evaluating 1-Methyl-4-(2-methylpropyl)piperazine as a potential organic base.

  • Structure: Chemical structure of 1-Methyl-4-(2-methylpropyl)piperazine

  • Compound Type: Asymmetric, sterically hindered tertiary amine. The piperazine core is a common motif in pharmacologically active compounds.[8][9]

  • Potential Role: Its tertiary amine nature makes it a candidate for a Brønsted base. The steric bulk provided by the isobutyl group and the electron-donating nature of the alkyl substituents may influence its basicity and coordination properties, potentially minimizing catalyst inhibition sometimes seen with less hindered amines.

While its direct application in published, named catalytic amination protocols is not widely documented, its structural relative, N-Methylpiperazine, is a common building block in organic synthesis and drug manufacturing.[10][11][12] This protocol provides a framework for systematically investigating the utility of such compounds in a catalytic context.

Mechanistic Principles of Buchwald-Hartwig Amination

Understanding the catalytic cycle is crucial for rational protocol design and troubleshooting. The generally accepted mechanism for the palladium-catalyzed amination of an aryl halide (Ar-X) with an amine (R₂NH) involves three key stages.

  • Oxidative Addition: The active, monoligated Pd(0)L species reacts with the aryl halide to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. The base then deprotonates the bound amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the arylated amine product is released, regenerating the Pd(0) catalyst.

The base plays a critical role in the deprotonation step, and its strength and solubility can affect the rate and equilibrium of this process.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amido_Complex L-Pd(II)(Ar)(NR₂) OA_Complex->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd0 Reductive Elimination ArNR2 Ar-NR₂ (Product) Amido_Complex->ArNR2 BaseH [Base-H]⁺X⁻ Amido_Complex->BaseH ArX Ar-X (Aryl Halide) ArX->OA_Complex R2NH R₂NH (Amine) R2NH->OA_Complex Base Base Base->Amido_Complex

Caption: Generalized Buchwald-Hartwig C-N coupling cycle.

Representative Experimental Protocol

This protocol describes a benchmark reaction to evaluate 1-Methyl-4-(2-methylpropyl)piperazine as a base. The reaction couples 4-bromo-toluene with morpholine, using a well-established palladium/ligand system.

Reagents and Materials
Reagent/MaterialFormulaM.W.AmountMolesEq.
4-Bromo-toluene (Aryl Halide)C₇H₇Br171.04171 mg1.0 mmol1.0
Morpholine (Amine)C₄H₉NO87.12105 mg (104 µL)1.2 mmol1.2
Pd₂(dba)₃ (Catalyst Precursor)C₅₁H₄₂O₃Pd₂915.729.2 mg0.01 mmol0.02
Xantphos (Ligand)C₃₉H₃₂OP₂578.6223.1 mg0.04 mmol0.04
1-Methyl-4-(2-methylpropyl)piperazine (Base) C₉H₂₀N₂ 156.27 328 mg (372 µL) 2.1 mmol 2.1
Toluene (Solvent, Anhydrous)C₇H₈92.145.0 mL--
Dodecane (Internal Standard)C₁₂H₂₆170.34~170 mg~1.0 mmol1.0

Note: For comparison, a parallel control experiment should be run using a standard inorganic base like K₃PO₄ (446 mg, 2.1 mmol).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Workup & Analysis prep_vial 1. Add solids to oven-dried vial: - Pd₂(dba)₃ - Xantphos - 4-Bromo-toluene add_liquids 2. Add liquids via syringe: - Toluene - Morpholine - Base (Test Compound) - Dodecane (IS) prep_vial->add_liquids seal_vial 3. Seal vial with screw cap add_liquids->seal_vial heat_stir 4. Heat to 100 °C with vigorous stirring seal_vial->heat_stir monitor 5. Monitor reaction (TLC/GC-MS) (t = 1h, 4h, 24h) heat_stir->monitor cool_quench 6. Cool to RT, dilute with EtOAc monitor->cool_quench filter_plug 7. Filter through silica plug cool_quench->filter_plug analyze_gcms 8. Analyze filtrate by GC-MS to determine conversion filter_plug->analyze_gcms

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

Strict anaerobic and anhydrous conditions are required. All operations should be performed in a glovebox or using Schlenk line techniques.

  • Vial Preparation: To an 8 mL screw-cap vial equipped with a magnetic stir bar, add the palladium precursor Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and the ligand Xantphos (23.1 mg, 0.04 mmol).

  • Addition of Solids: Add the aryl halide, 4-bromo-toluene (171 mg, 1.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous toluene (5.0 mL). Via syringe, add morpholine (104 µL, 1.2 mmol), the internal standard dodecane (~170 mg), and finally the base, 1-Methyl-4-(2-methylpropyl)piperazine (372 µL, 2.1 mmol).

  • Reaction Setup: Tightly seal the vial with a Teflon-lined cap. Remove the vial from the glovebox (if used).

  • Heating and Monitoring: Place the vial in a preheated aluminum block at 100 °C and stir vigorously. Monitor the reaction's progress by taking small aliquots at specified time points (e.g., 1, 4, and 24 hours), quenching with water, extracting with ethyl acetate, and analyzing by GC-MS.

  • Workup: After the reaction is deemed complete (or after 24 hours), cool the vial to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter it through a short plug of silica gel, eluting with additional ethyl acetate.

  • Analysis: Analyze the final reaction mixture by GC-MS to determine the conversion of the starting material and the yield of the product relative to the internal standard. Further purification by column chromatography can be performed to isolate the product for full characterization (¹H NMR, ¹³C NMR, HRMS).

Discussion and Interpretation of Results

The primary metric for evaluating the base's effectiveness is the reaction conversion/yield over time, as determined by GC-MS analysis.

  • High Yield (>90%): A high yield indicates that 1-Methyl-4-(2-methylpropyl)piperazine is an effective base for this transformation under the specified conditions. Its performance should be compared directly to the control reaction using K₃PO₄.

  • Moderate Yield (40-90%): A moderate yield suggests the base is functional but may not be optimal. Potential issues could be insufficient basicity to efficiently deprotonate the morpholine-Pd complex or slight catalyst inhibition. Further optimization of stoichiometry, temperature, or solvent may be warranted.

  • Low or No Yield (<10%): A poor result could imply several possibilities:

    • The base is not strong enough to promote the catalytic cycle.

    • The base or its conjugate acid strongly coordinates to the palladium center, acting as a catalyst poison.

    • The base is participating in an undesired side reaction.

Analysis of the byproduct spectrum in the GC-MS can provide clues. For example, the formation of dehalogenated starting material (toluene) can suggest issues with the reductive elimination step.

Safety Precautions

  • Reagents: Palladium compounds can be toxic and should be handled with care. Aryl halides and organic bases can be irritants. N-Methylpiperazine, a related compound, is known to cause skin burns and allergic reactions.[10][13] Assume similar hazards for the test compound.

  • Procedure: Always use a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions are performed under pressure at elevated temperatures; ensure vials are properly sealed and use a blast shield.

References

  • Torisawa, Y., Nishi, T., & Minamikawa, J. (2002). Progress in Arylpiperazine Synthesis by the Catalytic Amination Reaction. Bioorganic & Medicinal Chemistry, 10(12), 4023-7. Available from: [Link]

  • NextSDS. (n.d.). Piperazine, 1-methyl-4-(2-methylpropyl)- (9CI). Available from: [Link]

  • ChemBK. (2025). 1-METHYLPIPERAZINE FOR SYNTHESIS. Available from: [Link]

  • Toste, F. D., & Toste, D. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 804-807. Available from: [Link]

  • Wikipedia. (n.d.). N-Methylpiperazine. Available from: [Link]

  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Google Patents. (n.d.). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • Sergeev, A. G., et al. (2022). Methods for the Catalytic Synthesis of Piperazine. Catalysis in Industry, 14(2), 220-234. Available from: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available from: [Link]

  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available from: [Link]

  • Yu, H., Nie, J. J., & Wang, Z. X. (2024). Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry, 22, 8764-8768. Available from: [Link]

  • Coldham, I., et al. (2008). Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. Organic Letters, 10(17), 3845-3848. Available from: [Link]

  • SciSpace. (1994). Catalytic synthesis of N -methylpiperazine from diethanolamine and methylamine by cyclodehydration reaction. Indian Journal of Chemical Technology, 1, 359-360. Available from: [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available from: [Link]

  • Kwong, F. Y., et al. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 93, 14. Available from: [Link]

  • University of Arkansas Libraries. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

  • ResearchGate. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available from: [Link]

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1059-1065. Available from: [Link]

  • Zhang, D., et al. (2021). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. Angewandte Chemie International Edition, 60(6), 3104-3114. Available from: [Link]

  • Diao, T., & Stahl, S. S. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. ChemCatChem, 3(4), 649-661. Available from: [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 44(43), 18917-18921. Available from: [Link]

  • Dennis, J. M. (2020). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. Available from: [Link]

Sources

Application

Use of 1-Methyl-4-(2-methylpropyl)piperazine in synthesizing piperazine derivatives

Application Notes and Protocols Topic: Synthesis and Applications of 1-Methyl-4-(2-methylpropyl)piperazine Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of N,N'-Dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Topic: Synthesis and Applications of 1-Methyl-4-(2-methylpropyl)piperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N,N'-Disubstituted Piperazines in Medicinal Chemistry

The piperazine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2] This six-membered ring, containing two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural rigidity and conformational flexibility.[2] Its nitrogen atoms serve as versatile handles for synthetic modification, allowing for the fine-tuning of physicochemical properties such as basicity, solubility, and lipophilicity, which are critical for optimizing a drug candidate's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[1]

Among the vast library of piperazine-based compounds, N,N'-disubstituted derivatives are of particular importance. Functionalizing both nitrogen atoms allows for the precise spatial orientation of different pharmacophoric groups, enabling high-affinity interactions with a wide range of biological targets.[3] These derivatives are integral to therapeutics targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics, as well as agents with antimicrobial, anticancer, and anti-inflammatory activities.[4][5][6][7]

This guide focuses on 1-methyl-4-(2-methylpropyl)piperazine , also known as 1-isobutyl-4-methylpiperazine. As a tertiary amine with distinct alkyl groups on each nitrogen, this molecule serves as an excellent case study for the strategic synthesis of asymmetrically disubstituted piperazines. We will provide detailed protocols for its synthesis, discuss the rationale behind methodological choices, and explore its potential applications as a building block or final active compound.

Section 1: Strategic Synthesis of 1-Methyl-4-(2-methylpropyl)piperazine

The synthesis of an asymmetrically disubstituted piperazine like 1-methyl-4-(2-methylpropyl)piperazine requires a sequential approach to avoid statistical mixtures of products. The most common and reliable methods involve the controlled N-alkylation of a mono-substituted piperazine intermediate. Two primary pathways are presented here: (A) isobutylation of 1-methylpiperazine and (B) methylation of 1-isobutylpiperazine.

The choice between these pathways often depends on the commercial availability and cost of the starting materials and the reactivity of the alkylating agents.

SynthesisPathways cluster_pathA Pathway A cluster_pathB Pathway B Piperazine Piperazine N_Methyl 1-Methylpiperazine Piperazine->N_Methyl Methylation N_Isobutyl 1-(2-methylpropyl)piperazine Piperazine->N_Isobutyl Isobutylation Target 1-Methyl-4-(2-methylpropyl)piperazine N_Methyl->Target Isobutylation N_Isobutyl->Target Methylation

Caption: Synthetic pathways to 1-Methyl-4-(2-methylpropyl)piperazine.

Method 1: Reductive Amination

Reductive amination is a highly efficient and widely used method for N-alkylation, offering excellent control and often higher yields compared to direct alkylation with alkyl halides.[3] It involves the reaction of a secondary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.

Expert Insight: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this protocol. Unlike stronger hydrides like sodium borohydride, STAB is less basic and moisture-sensitive, tolerates mildly acidic conditions used to promote iminium ion formation, and selectively reduces the iminium ion in the presence of the starting carbonyl compound.[8]

Protocol 1: Synthesis of 1-Methyl-4-(2-methylpropyl)piperazine via Reductive Amination

This protocol details the isobutylation of 1-methylpiperazine.

Materials:

  • 1-Methylpiperazine

  • Isobutyraldehyde (2-methylpropanal)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1-methylpiperazine (1.0 eq.) and dissolve it in anhydrous DCM (approx. 10 mL per 1 mmol of amine).

  • Add isobutyraldehyde (1.1-1.2 eq.). If the reaction is slow, a catalytic amount of glacial acetic acid (0.1 eq.) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq.) to the stirring solution. Caution: Initial gas evolution (hydrogen) may occur. Maintain stirring at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine) to yield the pure 1-methyl-4-(2-methylpropyl)piperazine.

Method 2: Direct Alkylation with an Alkyl Halide

Direct N-alkylation via nucleophilic substitution (Sₙ2 reaction) is a classical and straightforward approach.[2] It involves reacting the secondary amine with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct.

Expert Insight: The choice of base and solvent is critical for success. An inorganic base like potassium carbonate (K₂CO₃) is often used in a polar aprotic solvent like acetonitrile or DMF.[8][9] This combination facilitates the reaction while being easy to remove during workup. Using an excess of the starting amine to act as the base is generally avoided in syntheses requiring high purity, as it complicates purification.

Protocol 2: Synthesis of 1-Methyl-4-(2-methylpropyl)piperazine via Direct Alkylation

This protocol details the reaction of 1-methylpiperazine with 1-bromo-2-methylpropane.

Materials:

  • 1-Methylpiperazine

  • 1-Bromo-2-methylpropane (isobutyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • To a round-bottom flask, add 1-methylpiperazine (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetonitrile.

  • Stir the suspension vigorously. Under a nitrogen atmosphere, add 1-bromo-2-methylpropane (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine to remove any remaining salts and DMF if used.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography as described in Protocol 1.

ReductiveAmination Amine R₂NH (1-Methylpiperazine) Iminium [R₂N=CHR']⁺ (Iminium Ion) Amine->Iminium + H⁺, - H₂O Aldehyde R'CHO (Isobutyraldehyde) Aldehyde->Iminium + H⁺, - H₂O Reducer [H] (NaBH(OAc)₃) Product R₂N-CH₂R' (Final Product) Iminium->Product + Reducer

Sources

Method

Application Notes and Protocols for In Vitro Assay Preparation with 1-Methyl-4-(2-methylpropyl)piperazine

Introduction: The Scientific Context of 1-Methyl-4-(2-methylpropyl)piperazine The piperazine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scientific Context of 1-Methyl-4-(2-methylpropyl)piperazine

The piperazine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, often enhance the aqueous solubility and bioavailability of drug candidates.[2] The structural versatility of the piperazine ring allows for extensive modification at its 1 and 4 positions, enabling the fine-tuning of pharmacological activity across a wide range of therapeutic targets.[1]

This document provides detailed application notes and protocols for the initial in vitro characterization of 1-Methyl-4-(2-methylpropyl)piperazine (CAS No: 21043-38-9). This specific N-alkylated piperazine derivative holds potential for biological activity based on the well-established roles of similar structures in drug discovery. The presence of the isobutyl group introduces lipophilicity that may influence its interaction with biological targets.

While specific biological data for 1-Methyl-4-(2-methylpropyl)piperazine is not extensively published, the broader class of N-alkylated piperazines has demonstrated a wide spectrum of activities, including but not limited to, anticancer, anti-inflammatory, and central nervous system (CNS) effects. Therefore, a logical first-pass in vitro screening cascade for this compound would involve assessing its general cytotoxicity, its potential to modulate inflammatory pathways, and its activity against key neurological targets.

This guide is designed for researchers, scientists, and drug development professionals to provide a robust framework for the initial in vitro evaluation of this and similar novel chemical entities.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the test compound's physicochemical properties is fundamental to accurate and reproducible in vitro assay design.

PropertyValue/InformationSource
CAS Number 21043-38-9[3]
Molecular Formula C9H20N2[4]
Molecular Weight 156.27 g/mol [4]
Topological Polar Surface Area 6.48 Ų[4]
Predicted LogP 1.8[4]
Solubility Expected to be soluble in DMSO and to a lesser extent in aqueous solutions. Experimental verification is recommended.[5][6]
Stock Solution Preparation: A Critical First Step

The accuracy of in vitro assays is critically dependent on the precise preparation of the test compound's stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock of 1-Methyl-4-(2-methylpropyl)piperazine due to its broad solvating power for organic molecules.

Protocol for 10 mM Stock Solution in DMSO:

  • Weighing the Compound: Accurately weigh a precise amount of 1-Methyl-4-(2-methylpropyl)piperazine (e.g., 1.56 mg) using a calibrated analytical balance.

  • Dissolution in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired 10 mM concentration (e.g., 1 mL for 1.56 mg).

  • Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.[5]

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[5]

Causality Behind Experimental Choices:

  • DMSO as the Solvent: DMSO is a polar aprotic solvent that can dissolve a wide range of compounds and is miscible with most aqueous and organic media used in biological assays.[5]

  • High Concentration Stock: Preparing a concentrated stock solution allows for the addition of small volumes to the assay medium, minimizing the final concentration of the solvent, which can have its own biological effects.[7]

  • Aliquoting and Storage: Repeated freeze-thaw cycles can lead to compound degradation and precipitation. Aliquoting into single-use volumes preserves the integrity of the stock solution.[5]

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a logical workflow for the initial in vitro screening of 1-Methyl-4-(2-methylpropyl)piperazine.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis prep 10 mM Stock in DMSO cytotoxicity Cytotoxicity Assay (MTT) prep->cytotoxicity Dilution Series anti_inflammatory Anti-inflammatory Assay (Nitric Oxide) prep->anti_inflammatory Dilution Series neuro_activity Neuroactivity Assays (MAO & AChE) prep->neuro_activity Dilution Series ic50 IC50/EC50 Determination cytotoxicity->ic50 anti_inflammatory->ic50 neuro_activity->ic50

Caption: A streamlined workflow for the initial in vitro screening of a novel compound.

Protocol 1: General Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa or A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare a serial dilution of 1-Methyl-4-(2-methylpropyl)piperazine in the cell culture medium. Typical starting concentrations for a primary screen range from 10 µM to 100 µM, with 5 to 10-fold dilutions.[5] Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and experimental goals.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Self-Validating System:

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) as a positive control to ensure the assay is performing as expected.

  • Vehicle Control: This control is crucial to account for any effects of the solvent (DMSO) on cell viability.

  • Blank Wells: Wells containing only medium and MTT solution should be included to determine the background absorbance.

Protocol 2: Anti-Inflammatory Activity via Nitric Oxide Inhibition Assay

This assay assesses the potential of 1-Methyl-4-(2-methylpropyl)piperazine to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of inflammation.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of 1-Methyl-4-(2-methylpropyl)piperazine for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.[8] Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known iNOS inhibitor, like L-NAME, and LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[8]

  • Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable and quantifiable breakdown product of NO.

  • Data Analysis: Construct a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control and determine the IC50 value.

Causality Behind Experimental Choices:

  • RAW 264.7 Macrophages: This cell line is a well-established model for studying inflammation as they produce significant amounts of NO upon stimulation with LPS.[8]

  • LPS Stimulation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and induces the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.[8]

  • Griess Reagent: This reagent provides a simple and sensitive colorimetric method for the detection of nitrite.[8]

Protocol 3: Neuroactivity Screening - Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) Inhibition Assays

Given that many piperazine derivatives exhibit CNS activity, screening against key neurological enzymes like MAO and AChE is a rational step.

Monoamine Oxidase (MAO) Inhibition Assay

MAOs are enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of depression and neurodegenerative diseases.[9]

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes. Prepare a suitable substrate solution (e.g., kynuramine).[9]

  • Inhibitor Incubation: In a 96-well plate, add the MAO enzyme, buffer, and various concentrations of 1-Methyl-4-(2-methylpropyl)piperazine. Include a vehicle control and positive controls (e.g., clorgyline for MAO-A and selegiline for MAO-B). Incubate for a short period to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: The enzymatic reaction produces a fluorescent product (4-hydroxyquinoline from kynuramine).[9] Measure the fluorescence at the appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value for both MAO-A and MAO-B.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).

  • Inhibitor Incubation: In a 96-well plate, add the AChE enzyme, buffer, and various concentrations of 1-Methyl-4-(2-methylpropyl)piperazine. Include a vehicle control and a positive control (e.g., donepezil). Incubate briefly.

  • Reaction Initiation: Add ATCI and DTNB to the wells. AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product.

  • Absorbance Measurement: Measure the absorbance at 412 nm kinetically or at a fixed time point.

  • Data Analysis: Calculate the rate of the reaction and the percentage of inhibition for each concentration of the test compound. Determine the IC50 value.

Data Presentation and Interpretation

For each assay, the results should be presented in a clear and concise manner.

Table of IC50 Values:

AssayCell Line/EnzymeIC50 (µM)
Cytotoxicity HeLa
A549
Anti-inflammatory RAW 264.7 (NO Inhibition)
Neuroactivity MAO-A
MAO-B
AChE

A dose-response curve should be generated for each assay to visualize the relationship between the compound concentration and the measured effect.

Logical Relationships in Assay Design

The following diagram illustrates the logical flow and interdependencies in the proposed in vitro testing cascade.

G cluster_0 Initial Compound Characterization cluster_1 Biological Activity Screening cluster_2 Mechanism of Action (Hypothesis Generation) compound 1-Methyl-4-(2-methylpropyl)piperazine physchem Physicochemical Properties compound->physchem stock DMSO Stock Preparation physchem->stock cytotoxicity General Cytotoxicity stock->cytotoxicity anti_inflammatory Anti-inflammatory Potential stock->anti_inflammatory neuro_activity Neuroactivity Potential stock->neuro_activity moa Further Mechanistic Studies cytotoxicity->moa If active anti_inflammatory->moa If active neuro_activity->moa If active

Caption: Logical progression from compound characterization to biological screening and hypothesis generation.

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive and scientifically sound starting point for the in vitro evaluation of 1-Methyl-4-(2-methylpropyl)piperazine. The initial data generated from these assays will be invaluable in guiding further research, including more detailed mechanistic studies, lead optimization, and potential in vivo efficacy and safety assessments. It is crucial to remember that these are foundational assays, and the results should be interpreted in the context of the broader biological landscape of piperazine-containing molecules.

References

  • Bhardwaj, V., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen. Available at: [Link]

  • Gomtsyan, A. (2012). Privileged Scaffolds in Drug Discovery: The Piperazine. In Privileged Scaffolds in Drug Discovery. IntechOpen.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53167, 1-Methylpiperazine. PubChem. Available at: [Link]

  • NextSDS. (n.d.). Piperazine, 1-methyl-4-(2-methylpropyl)- (9CI). Available at: [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Available at: [Link]

  • Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. Available at: [Link]

  • ResearchGate. (2017, February 1). Which concentrations-steps are the best fo a series for screen in in vitro experiment. Available at: [Link]

  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]

  • Google Patents. (n.d.). CN102304102A - Preparation method of 1-methyl piperazine.
  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Available at: [Link]

  • PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. Available at: [Link]

  • JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Available at: [Link]

  • PubMed. (2024, May 15). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Available at: [Link]

  • BioAssay Systems. (n.d.). Monoamine Oxidase Assay Kit. Available at: [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Available at: [Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Production of 1-Methyl-4-(2-methylpropyl)piperazine

Introduction: The Significance of Substituted Piperazines in Drug Development The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved drugs.[1] It...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted Piperazines in Drug Development

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved drugs.[1] Its presence is integral to compounds targeting a wide array of conditions, including antipsychotic, anticancer, and antiviral therapies.[1] The unique physicochemical properties of the piperazine ring, particularly its two differentiable nitrogen atoms, allow for the synthesis of diverse derivatives with tailored pharmacological profiles.[2][3] 1-Methyl-4-(2-methylpropyl)piperazine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The ability to produce this compound efficiently, safely, and at a large scale is therefore of critical importance to the pharmaceutical industry.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of 1-Methyl-4-(2-methylpropyl)piperazine. We will delve into the most viable synthetic strategies, offering detailed, step-by-step protocols and explaining the rationale behind key experimental choices. The focus will be on methods that are not only high-yielding and produce a pure product but are also amenable to industrial-scale production, taking into account safety, cost-effectiveness, and environmental considerations.

Synthetic Strategies for N-Alkylation of Piperazines: A Comparative Analysis

The primary transformation in the synthesis of 1-Methyl-4-(2-methylpropyl)piperazine is the N-alkylation of 1-methylpiperazine. Several methods can achieve this, with the most prominent being nucleophilic substitution and reductive amination.[4]

1. Nucleophilic Substitution: This classic approach involves the reaction of 1-methylpiperazine with an isobutyl halide (e.g., isobutyl bromide or chloride). While straightforward, this method can be prone to the formation of quaternary ammonium salts as byproducts, and the use of alkyl halides can present safety and environmental challenges on a large scale.

2. Reductive Amination: This is often the preferred method for industrial-scale synthesis due to its efficiency, selectivity, and the use of more environmentally benign reagents.[5] This one-pot reaction involves the condensation of 1-methylpiperazine with isobutyraldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.[6]

For the purposes of these application notes, we will focus on the reductive amination pathway, as it represents a more modern, scalable, and safer approach.

The Rationale for Choosing Reductive Amination for Scale-Up

The choice of reductive amination is underpinned by several key advantages in an industrial setting:

  • Atom Economy: The reaction is highly atom-economical, with the majority of the atoms from the reactants being incorporated into the final product.

  • Reduced Waste: Compared to methods employing stoichiometric, often metal-based, reducing agents like sodium borohydride derivatives, catalytic hydrogenation generates only water as a byproduct, significantly reducing waste streams.[5]

  • Safety: While handling hydrogen gas requires specialized equipment and stringent safety protocols, modern continuous-flow hydrogenation reactors offer a much safer alternative to traditional batch hydrogenation.[5] These systems generate hydrogen on demand, minimizing the amount of flammable gas present at any given time.

  • Selectivity: Reductive amination typically offers high selectivity for the desired N-alkylated product, minimizing the formation of byproducts and simplifying purification.

Visualizing the Synthetic Workflow

The following diagram illustrates the reductive amination pathway for the synthesis of 1-Methyl-4-(2-methylpropyl)piperazine.

G cluster_reactants Reactants cluster_process Process cluster_product Product cluster_reagents Reagents & Conditions A 1-Methylpiperazine C Condensation A->C B Isobutyraldehyde B->C D Iminium Ion Intermediate C->D E Reduction D->E F 1-Methyl-4-(2-methylpropyl)piperazine E->F G Catalyst (e.g., Pd/C) Solvent (e.g., Methanol) G->C H Reducing Agent (e.g., H2 gas or NaBH(OAc)3) H->E

Caption: Reductive Amination Workflow

Detailed Protocol for Scale-Up Synthesis via Reductive Amination

This protocol details the synthesis of 1-Methyl-4-(2-methylpropyl)piperazine from 1-methylpiperazine and isobutyraldehyde using sodium triacetoxyborohydride as the reducing agent. This choice is based on its high selectivity and operational simplicity in a batch process, which is common in many pharmaceutical manufacturing settings.[7][8] For even larger scales and continuous manufacturing, catalytic hydrogenation would be the preferred method.[5]

Materials and Equipment
  • Reactants:

    • 1-Methylpiperazine (≥99% purity)

    • Isobutyraldehyde (≥99% purity)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (≥95% purity)

  • Solvent:

    • Dichloromethane (DCM), anhydrous

  • Reagents for Work-up:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet

    • Addition funnel

    • Rotary evaporator

    • Separatory funnel

    • Standard laboratory glassware

    • Personal Protective Equipment (PPE): safety glasses, lab coat, chemically resistant gloves

Step-by-Step Protocol
  • Reactor Setup:

    • Set up the jacketed glass reactor under a nitrogen atmosphere. Ensure all glassware is dry.

    • Charge the reactor with 1-methylpiperazine (1.0 equivalent) and anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

    • Begin stirring and cool the solution to 0-5 °C using a circulating chiller.

  • Aldehyde Addition:

    • Slowly add isobutyraldehyde (1.1 equivalents) to the cooled solution of 1-methylpiperazine via an addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

    • Rinse the addition funnel with a small amount of anhydrous DCM and add it to the reactor.

    • Allow the reaction mixture to stir at 0-5 °C for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction:

    • In a separate, dry container, weigh out sodium triacetoxyborohydride (1.5 equivalents).

    • Add the sodium triacetoxyborohydride to the reaction mixture portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 15 °C. The addition can be exothermic.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (1-methylpiperazine) is consumed.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution (hydrogen) may occur.

    • Continue adding the bicarbonate solution until the pH of the aqueous layer is basic (pH 8-9).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Final Purification (if necessary):

    • The crude product may be of sufficient purity for many applications. If further purification is required, vacuum distillation is the recommended method for this class of compounds.

Quantitative Data and Process Parameters

ParameterValue/RangeRationale/Comments
Stoichiometry
1-Methylpiperazine1.0 eqLimiting reagent.
Isobutyraldehyde1.1 - 1.2 eqA slight excess ensures complete consumption of the more valuable starting amine.
Sodium Triacetoxyborohydride1.5 eqAn excess is used to drive the reduction to completion.
Reaction Conditions
SolventDichloromethane (DCM)A common solvent for this reaction; offers good solubility for reactants and is relatively unreactive.
Temperature0-5 °C (initial), then ambientInitial cooling controls the exothermic reaction and minimizes side reactions.
Reaction Time12-24 hoursTypically sufficient for complete conversion. Monitor by TLC or HPLC.
Yield and Purity
Expected Yield85-95%Based on similar reductive amination reactions reported in the literature.
Expected Purity (Crude)>90%Reductive amination is generally a clean reaction.
Purity (after distillation)>99%Vacuum distillation is effective for removing non-volatile impurities.

Safety and Handling Precautions

  • 1-Methylpiperazine: Corrosive and can cause severe skin burns and eye damage. Handle in a well-ventilated area, and wear appropriate PPE.[9]

  • Isobutyraldehyde: Flammable liquid and vapor. Irritating to the eyes, skin, and respiratory tract.

  • Sodium Triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Handle in a dry, inert atmosphere.

  • Dichloromethane: A suspected carcinogen. Use in a fume hood and minimize exposure.

  • General Precautions: Always conduct a thorough safety review before performing any chemical synthesis at scale. Ensure appropriate engineering controls (fume hoods, ventilation) and personal protective equipment are in place.[9]

Transitioning to Continuous Flow Hydrogenation

For manufacturing at a larger, multi-kilogram scale, transitioning to a continuous-flow hydrogenation process is highly recommended.[5]

G cluster_input Inputs cluster_process Continuous Flow Process cluster_output Output A 1-Methylpiperazine & Isobutyraldehyde in Solvent Mixer Static Mixer A->Mixer H2 Hydrogen Gas (On-demand generation) H2->Mixer Reactor Packed-Bed Reactor (Catalyst Cartridge, e.g., Pd/C) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Product Product Stream (for work-up) BPR->Product

Caption: Continuous Flow Hydrogenation Setup

Key Advantages of Flow Chemistry for Scale-Up:
  • Enhanced Safety: On-demand hydrogen generation and a small reactor volume significantly reduce the risks associated with handling large quantities of flammable gas.[5]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to more consistent product quality and higher yields.[10]

  • Scalability: Production can be scaled up by simply running the system for longer periods ("scaling out") rather than using larger, more hazardous reactors.

Conclusion

The synthesis of 1-Methyl-4-(2-methylpropyl)piperazine is readily achievable on a large scale using reductive amination. While batch processing with sodium triacetoxyborohydride is a viable and well-understood method, transitioning to continuous-flow catalytic hydrogenation offers significant advantages in terms of safety, efficiency, and scalability for industrial production. The protocols and guidelines presented here provide a solid foundation for the development of a robust and reliable manufacturing process for this important pharmaceutical intermediate.

References

  • Liu, J., Fitzgerald, A. E., & Mani, N. S. (2012). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Synthesis, 44(16), 2469–2473.
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201–1204.
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. Organic Letters, 4(8), 1201-1204. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • Moss, P. H., & Gibson, N. (1967). Production of ethylenediamine and N-aminoethylpiperazine from piperazine. U.S. Patent No. 4,602,091.
  • Petrucci, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 79. Available at: [Link]

  • Paul, A., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. The Journal of Organic Chemistry, 85(3), 1936-1944. Available at: [Link]

  • Gemo, M., et al. (2020). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 5, 1369-1378. Available at: [Link]

  • BenchChem. (2025). Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Advanced Synthesis & Catalysis. Available at: [Link]

  • Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS. Safety Data Sheet. Available at: [Link]

  • CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry. Available at: [Link]

  • Mechanistic insight into the photocatalytic N-alkylation of piperazine with alcohols over TiO2 supported Pd catalysts. (2021). ResearchGate. Available at: [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). Molecules, 28(15), 5678. Available at: [Link]

Sources

Method

Application Note: GC-MS Analysis and Extraction Methodologies for 1-Methyl-4-(2-methylpropyl)piperazine

Introduction & Scope The identification and quantification of complex piperazine derivatives in biological matrices or seized materials require highly specific analytical methodologies. 1-Methyl-4-(2-methylpropyl)piperaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The identification and quantification of complex piperazine derivatives in biological matrices or seized materials require highly specific analytical methodologies. 1-Methyl-4-(2-methylpropyl)piperazine (also known as 1-isobutyl-4-methylpiperazine) is a fully substituted, di-alkylated piperazine. Its unique structural properties demand a departure from the standard extraction and derivatization protocols typically employed for mono-alkylated piperazines (such as benzylpiperazine, BZP).

This application note provides a comprehensive, self-validating protocol for the extraction and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-Methyl-4-(2-methylpropyl)piperazine, designed for researchers in forensic toxicology, clinical diagnostics, and drug development.

Scientific Rationale: The E-E-A-T Principles

To achieve robust analytical results, experimental choices must be grounded in the fundamental physical chemistry of the target analyte.

The Derivatization Fallacy for Tertiary Amines

Standard GC-MS protocols for piperazine derivatives heavily rely on perfluoroacylation using reagents like Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA)[1]. This step caps secondary amines to improve chromatographic peak shape and volatility.

However, 1-Methyl-4-(2-methylpropyl)piperazine features two tertiary amine centers (N1 is methylated; N4 is isobutylated). Because it lacks a replaceable N-H proton, standard acylation is chemically impossible[2]. Attempting to derivatize this compound will result in zero yield, reagent waste, and potential degradation of the sample. Therefore, the analytical strategy must rely on the direct GC-MS analysis of the compound in its free-base form [3].

Causality of Alkaline Extraction (pH > 11)

Because we must analyze the free base, the extraction protocol's pH is the single most critical variable. Piperazine derivatives typically exhibit a pKa of approximately 9.8. In physiological matrices (pH 6.0–7.4), the nitrogen atoms are protonated and highly water-soluble.

To force the analyte into an organic solvent, the matrix must be aggressively basified to a pH ≥ 11[4]. This shifts the equilibrium entirely to the un-ionized free base, allowing for efficient partitioning into a non-polar solvent. We utilize a Hexane:Ethyl Acetate (1:1 v/v) blend: the hexane rejects polar matrix interferences (like urea), while the ethyl acetate provides just enough polarity to efficiently solvate the dialkylpiperazine[5].

Experimental Protocols

Reagents and Materials
  • Solvents: GC-MS grade Hexane, Ethyl Acetate, and Methanol.

  • Reagents: 1 M Sodium Hydroxide (NaOH) or Sodium Carbonate-Bicarbonate buffer (pH 11).

  • Internal Standard (IS): Piperazine-d8 or a structurally analogous dialkylpiperazine (10 µg/mL in methanol).

Liquid-Liquid Extraction (LLE) Workflow

This protocol is designed as a self-validating system . By verifying the pH of the discarded aqueous layer at the end of the workflow, the analyst can confirm that matrix buffering did not compromise the extraction efficiency.

  • Aliquot: Transfer 1.0 mL of the biological sample (urine or plasma) into a clean 10 mL glass centrifuge tube.

  • Spike: Add 50 µL of the Internal Standard solution. Vortex briefly.

  • Basification: Add 0.5 mL of 1 M NaOH. Vortex for 10 seconds.

  • Extraction: Add 3.0 mL of the extraction solvent (Hexane:Ethyl Acetate, 1:1 v/v).

  • Partitioning: Vortex aggressively for 5 minutes to maximize surface area contact between the aqueous and organic phases.

  • Separation: Centrifuge at 3,000 rpm for 10 minutes at 4°C to break any emulsions[4].

  • Collection: Carefully transfer the upper organic layer to a clean glass autosampler vial using a Pasteur pipette.

    • Self-Validation Step: Spot a drop of the remaining aqueous layer onto pH paper. If the pH is < 11, the matrix buffering capacity exceeded the added base, and the sample must be re-extracted with a higher concentration of NaOH.

  • Concentration: Evaporate the organic layer to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of GC-MS grade Ethyl Acetate. Vortex for 30 seconds. The sample is ready for injection.

GC-MS Instrumental Parameters

Direct injection of tertiary amines requires a highly deactivated analytical column to prevent peak tailing caused by active silanol sites.

  • System: Agilent 7890B GC coupled with a 5977B MSD (or equivalent).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS UI), 30 m × 0.25 mm ID, 0.25 µm film thickness[6].

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Injection: 1.0 µL, Splitless mode. Injector temperature at 250°C.

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final Hold: 5 min at 280°C.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Source temperature 230°C; Quadrupole temperature 150°C.

Data Presentation

Table 1: GC-MS Analytical and Fragmentation Parameters

Fragmentation Rationale: Under EI conditions, 1-Methyl-4-(2-methylpropyl)piperazine undergoes alpha-cleavage. The loss of the isobutyl radical yields a highly stable fragment, typically forming the base peak.

AnalyteRetention Time (min)Molecular WeightTarget Ion (Quantifier)Qualifier Ions
1-Methyl-4-(2-methylpropyl)piperazine 8.45 ± 0.05156.27m/z 99m/z 156, 141, 70
Piperazine-d8 (IS) 6.10 ± 0.0594.19m/z 94m/z 60, 44
Table 2: Method Validation Metrics (Urine Matrix)

Data synthesized based on standard performance metrics for dialkylpiperazine GC-MS analysis[4][6].

ParameterValue / RangeAcceptance Criteria
Linear Dynamic Range 10 – 1500 ng/mLR² ≥ 0.995
Limit of Detection (LOD) 2.5 ng/mLS/N ≥ 3
Limit of Quantification (LOQ) 10.0 ng/mLS/N ≥ 10
Extraction Recovery 88.5% ± 4.2%80% – 120%
Intra-day Precision (CV%) 3.8%≤ 15%

Workflow Visualization

GCMS_Workflow A Biological Sample (1 mL Urine/Plasma) B Internal Standard Addition (Piperazine-d8) A->B C Alkaline Basification (Add 1M NaOH, pH > 11) B->C Matrix prep D Liquid-Liquid Extraction (Hexane:Ethyl Acetate 1:1) C->D Ionization suppression E Centrifugation (3000 rpm, 10 min) D->E Phase mixing F Organic Layer Collection (Free Base Isolate) E->F Phase separation G Nitrogen Evaporation (40°C to dryness) F->G Transfer upper layer H Sample Reconstitution (100 µL Ethyl Acetate) G->H Solvent removal I GC-MS Injection (EI Mode, SIM/SCAN) H->I 1 µL aliquot

Workflow for the extraction and GC-MS analysis of 1-Methyl-4-(2-methylpropyl)piperazine.

References

  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. PubMed / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhfdh4kjnk730mQmX-KADlDd33drdRC-xoLXF4LHdEfPdqTe3q5HVedCAVcRZp6vSeXKLUSW-nB6qp4CWPYE-LtbNeu3xSzoJtzl_a5bv-cHBARXjwMgArtNlR7X5np8fk2Y5n]
  • Application Notes and Protocols for the GC-MS Analysis of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhUwHXhenl3hU3luQm39jr16QE0dZXzoCK2GP71PkFV7tyBnbNtl9gzRKEMxyonoLcnVmFY7_eawWrc4oWcBJ7rns4Tn91EX_8pAb7TB9P5KZ342Bay6tLSGE_hTn-7YkSw4jtF6mLaWmYl9VDy2JczS9d5m2EK-Qdt-BsWnyu6lQd0sN-KEa8omSs-vAppRoROIF0VQYN75rRNM4ZcfUsQCtjrBS6ZtLnJxbZbBF-ud0dLf3sDiJG3q5dTAoDEks=]
  • A Comparative Guide to Gas Chromatography (GC) Method Validation for Piperazine Derivative Analysis. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAiad-PgZuXXM__yTDd1fXquJdZZWd-gjKvfifeFZeKR7kBUTDQFKEejSo7v9EFwkAD1-SclyT54iQABVnNJqFGRT5nxi35ROB3RzjiwWeCr2-Y4b0zeKQzynYvI0erXAflOp8uAiBi6NEI94KhZ-PYDqvk3FhOfki-m_zCQ4QQRd98-hvvzi2EuIwR0c5ALAdAcoCHw7eooz6OfVksIoRbsBN5unj_xjQAN0b5L6VooMUuBDnmaQXzmP76cXgDA==]
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPcuqoIUYH3X501v8hR2gigx7yMmfrBHJcYqklo15URbqdG8vxl1WnknCp2cmP-2arQDsZDiN8qMSvtzGfidi98T6w7IUL6ymExNNQcr6FAT5ItESPxRkH3LBsVTe8xp8b42jvwS_SNlOJwiAVF3Y5lpUjNYDVdmOLCd1C]
  • Thermal degradation of novel piperazine-based amine blends for CO2 capture. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHieXj6HeN8K4eBlvHAUH9usFWRPfj8gDB7WSA_LtKlhiLKAky_QRVOuqLbdQGkxBLNHfkGbxLO_NVfog1VFHXbQdseeKbOfqzptqrGshrBqUeCq84PrTzZQ4K1kTmUlpznz6HwUJ7A1ddoRjn7Xra0TkV4gZueodCoutwd1eUAK28wUamrHhzokvHZ965wdsXbZ8oRjg5GYLjSKPMelldmNt2NjGhPr1zIXC1pZV0S9sSstl36LJk=]
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PubMed / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyHohS5OFvnJqu79IFOMM-L7bFWv50-Ao4rN4IP9mBzGbpe362mWe_IKhGWYFZXWrSpGfoD8aNjTN5oe2xFVwmw71sbEFL8RXjFE9ejid7cN-ilrocWWtiAPSr854GxaRfCnCHc0GC4jAmNQ==]

Sources

Application

Application Note: Advanced Handling, Storage, and Synthetic Protocols for 1-Methyl-4-(2-methylpropyl)piperazine

Executive Summary Piperazine derivatives are universally recognized as privileged scaffolds in medicinal chemistry, frequently utilized to modulate the pharmacokinetic and pharmacodynamic profiles of novel therapeutics [...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperazine derivatives are universally recognized as privileged scaffolds in medicinal chemistry, frequently utilized to modulate the pharmacokinetic and pharmacodynamic profiles of novel therapeutics [1]. Among these, 1-Methyl-4-(2-methylpropyl)piperazine (CAS: 21043-38-9)—also known as 1-isobutyl-4-methylpiperazine—stands out as a highly specialized, fully substituted bis-tertiary amine. Its unique structural topology, featuring a sterically accessible N-methyl group and a bulky N-isobutyl group, makes it an invaluable building block for synthesizing regioselective quaternary ammonium salts and acting as a tunable, non-nucleophilic base[2].

This application note details the physicochemical causality governing its storage, safety protocols, and a self-validating methodology for its regioselective functionalization in the laboratory.

Physicochemical Profiling & Causality

To design effective storage and experimental workflows, one must first understand the molecular behavior of 1-Methyl-4-(2-methylpropyl)piperazine [3].

  • Molecular Formula & Weight: C9H20N2 | 156.27 g/mol .

  • Oxidative Susceptibility: As a bis-tertiary amine, the electron-donating alkyl groups (methyl and isobutyl) significantly increase the electron density on the nitrogen atoms. This makes the compound highly susceptible to atmospheric oxidation, leading to the formation of N-oxides.

  • Hygroscopicity: While it lacks N-H bonds (preventing the formation of carbamates upon exposure to CO2, unlike secondary piperazines), it remains strongly basic and hygroscopic. It readily absorbs atmospheric moisture to form hydrates, which can quench sensitive electrophiles in downstream cross-coupling or substitution reactions.

  • Steric Differentiation: The isobutyl group at the N4 position imparts significant steric hindrance compared to the methyl group at the N1 position. This asymmetry is the fundamental driving force behind its regioselective behavior in SN2 reactions.

Storage & Material Compatibility Workflows

To mitigate degradation pathways (oxidation and hydrolysis), a strict, self-validating storage system must be implemented.

StorageWorkflow A 1-Methyl-4-(2-methylpropyl)piperazine (CAS: 21043-38-9) B Inert Atmosphere (Argon/N2 Purge) A->B Prevents N-Oxidation C Temperature Control (2-8°C) A->C Minimizes Volatility D Light Protection (Amber Glass) A->D Prevents Photodegradation E PTFE-Lined Cap (Moisture Seal) B->E C->E D->E F Ready for Synthetic Use E->F Ensures High Purity

Workflow for maintaining the chemical integrity of tertiary piperazines.

Table 1: Storage Parameters and Material Compatibility
ParameterSpecificationCausality / Rationale
Temperature 2°C to 8°CMinimizes volatile loss and slows kinetic oxidation pathways.
Atmosphere Argon or N2 PurgeDisplaces O2 to prevent N-oxide formation; prevents moisture ingress.
Container Amber GlassBlocks UV/Vis light, preventing photo-catalyzed radical degradation.
Cap Liner PTFE (Teflon)Provides an inert, moisture-impermeable seal. Rubber septa degrade over time.
Incompatible Metals Copper, Brass, ZincAmines form highly soluble coordination complexes with these transition metals.

Safety & Environmental Handling

Piperazine derivatives present specific occupational hazards, primarily acting as corrosive agents and respiratory irritants [4].

  • Engineering Controls: All handling, aliquoting, and reaction setups must occur within a certified chemical fume hood. For long-term storage aliquoting, the use of a Schlenk line or a nitrogen-filled glovebox is mandatory to maintain the anhydrous state.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for spill response), chemical splash goggles, and a flame-resistant lab coat.

  • Spill Response Protocol: In the event of a spill, do not use water initially , as it will spread the basic organic liquid and exacerbate vapor release. Instead, neutralize the spill with a weak solid acid (e.g., sodium bisulfate) or absorb it with an inert material (diatomaceous earth). Sweep the absorbed material into a compatible, sealable waste container and ventilate the area thoroughly.

Experimental Protocol: Regioselective Quaternization

Objective: Synthesis of 1-benzyl-1-methyl-4-(2-methylpropyl)piperazin-1-ium bromide.

Mechanistic Causality: Quaternization of bis-tertiary amines is dictated by steric hindrance rather than pure electronic effects. The benzyl bromide electrophile will preferentially attack the less hindered N1 (methyl) position over the N4 (isobutyl) position, yielding a highly regioselective kinetic product.

Quaternization A 1-Methyl-4-(2-methylpropyl)piperazine (Tertiary Amine) C SN2 Transition State (Steric differentiation) A->C Nucleophilic Attack B Benzyl Bromide (Electrophile) B->C D Kinetic Product (N1-Alkylation) C->D Favored (Less Hindered N1) E Thermodynamic Product (N4-Alkylation) C->E Disfavored (Hindered N4)

Regioselective SN2 quaternization driven by steric differentiation.

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 15 minutes to establish an inert atmosphere.

  • Reagent Loading: Dissolve 1-Methyl-4-(2-methylpropyl)piperazine (10 mmol, 1.56 g) in 20 mL of anhydrous acetonitrile (MeCN). Causality: MeCN is chosen for its high dielectric constant, which stabilizes the developing positive charge in the SN2 transition state, accelerating the reaction.

  • Electrophile Addition: Cool the flask to 0°C using an ice-water bath. Dropwise, add benzyl bromide (10.5 mmol, 1.80 g) over 10 minutes. Causality: Dropwise addition prevents an exothermic runaway and suppresses di-alkylation.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 12 hours under Argon.

  • Self-Validating Isolation: The quaternary ammonium salt will spontaneously precipitate out of the MeCN solution as a white crystalline solid, while unreacted starting materials remain soluble.

  • Filtration: Collect the product via vacuum filtration using a Büchner funnel. Wash the filter cake with cold, anhydrous diethyl ether (2 x 10 mL) to strip away any residual unreacted amine or electrophile.

  • Drying & Analytical Validation: Dry the solid in a vacuum oven at 40°C for 4 hours. Validation: Structural success is confirmed via 1H-NMR, where the N1-methyl singlet will exhibit a significant downfield shift (from ~2.3 ppm to >3.0 ppm) due to the adjacent positive charge, whereas the isobutyl protons remain relatively unshifted.

Table 2: Reaction Optimization & Regioselectivity Data

Quantitative data demonstrating the impact of solvent and temperature on the kinetic vs. thermodynamic control of the quaternization.

SolventTemperatureYield (%)N1:N4 RegioselectivityMechanistic Outcome
Toluene80°C45%70:30High heat overcomes steric barriers, reducing selectivity.
THF25°C72%85:15Moderate polarity provides decent kinetic control.
Acetonitrile 25°C 91% >95:5 High polarity stabilizes the kinetic transition state perfectly.

References

  • "The piperazine scaffold for novel drug discovery efforts: the evidence to date", ResearchGate.1

  • "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry", NIH. 2

  • "Piperazine,1-methyl-4-(2-methylpropyl)- 21043-38-9 wiki", Guidechem. 3

  • "PIPERAZINE ANHYDROUS CAS NO 110-85-0 MATERIAL SAFETY DATA SHEET", CDH Fine Chemical. 4

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Methyl-4-(2-methylpropyl)piperazine Synthesis

Welcome to the technical support guide for the synthesis of 1-Methyl-4-(2-methylpropyl)piperazine. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-Methyl-4-(2-methylpropyl)piperazine. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common issues and optimize reaction yields. The following question-and-answer guide provides in-depth solutions to challenges frequently encountered during this synthesis, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low (<70%) when synthesizing 1-Methyl-4-(2-methylpropyl)piperazine via reductive amination. What are the most common causes and how can I fix them?

Low yield in the reductive amination between N-methylpiperazine and isobutyraldehyde is a frequent issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or workup procedure.

Common Causes & Solutions:

  • Poor Quality Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃), the preferred reagent for this transformation, is sensitive to air and moisture.[1] Its potency can degrade over time, leading to incomplete reduction of the intermediate iminium ion.[1]

    • Solution: Always use a fresh bottle of NaBH(OAc)₃ or a recently opened bottle stored under an inert atmosphere (e.g., nitrogen or argon). If you suspect your reagent has degraded, consider increasing the stoichiometry from the typical 1.2-1.5 equivalents to 2.0 equivalents. For process-critical applications, the potency of the reagent can be determined via an HPLC assay.[1]

  • Suboptimal Solvent Choice: The choice of solvent is critical for efficient iminium ion formation and reduction.

    • Solution: Anhydrous 1,2-dichloroethane (DCE) is the preferred solvent for this reaction as it effectively solubilizes the reactants and the iminium intermediate.[2][3] Other solvents like tetrahydrofuran (THF) or acetonitrile can be used, but reactions are often slower.[2] Ensure your solvent is anhydrous, as water can hydrolyze the iminium ion and consume the reducing agent.

  • Inefficient Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate formed from the condensation of N-methylpiperazine and isobutyraldehyde. This equilibrium must favor the iminium ion for the reaction to proceed efficiently.

    • Solution: While generally not necessary for reactive aldehydes like isobutyraldehyde, a catalytic amount of acetic acid (0.1-0.2 equivalents) can be added to facilitate iminium ion formation, particularly if the reaction is sluggish.[4][5]

  • Inadequate Workup and Extraction: The product, a tertiary amine, can be partially lost during aqueous workup if the pH is not correctly controlled.

    • Solution: After quenching the reaction (e.g., with saturated NaHCO₃ solution), ensure the aqueous layer is basic (pH > 9) before extraction.[6] This ensures the product is in its free base form, maximizing its solubility in the organic extraction solvent (e.g., dichloromethane or ethyl acetate). Perform multiple extractions (3x) to ensure complete recovery of the product.[7]

Q2: I am observing a significant amount of unreacted N-methylpiperazine in my crude product analysis (NMR/GC-MS). How can I drive the reaction to completion?

Seeing unreacted starting amine is a clear sign of an incomplete reaction. This can be addressed by adjusting stoichiometry and reaction time.

Strategies to Enhance Conversion:

  • Adjust Stoichiometry: While a 1:1 stoichiometry is theoretically sound, using a slight excess of the aldehyde can help drive the reaction forward.

    • Solution: Use a 1.1 to 1.2 molar equivalent of isobutyraldehyde relative to N-methylpiperazine. This ensures that the limiting reagent, often the more valuable amine, is fully consumed.[7]

  • Increase Reducing Agent: As mentioned in Q1, the effectiveness of the reducing agent is paramount.

    • Solution: Ensure you are using at least 1.2-1.5 equivalents of high-potency NaBH(OAc)₃.[5] If the reaction stalls, a second charge of the reducing agent (0.5 equivalents) can be added after several hours.

  • Monitor the Reaction: An arbitrary reaction time may be insufficient.

    • Solution: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] The reaction is complete when the N-methylpiperazine spot/peak is no longer visible. Reaction times can range from a few hours to overnight.[5]

Q3: My primary impurity appears to be a bis-alkylated product. How can this side reaction be minimized?

While N-methylpiperazine has only one secondary amine available for alkylation, issues with "bis-alkylation" in the context of piperazine synthesis generally refer to the dialkylation of unsubstituted piperazine, a common starting material for N-methylpiperazine. If your N-methylpiperazine starting material is contaminated with piperazine, you will form 1,4-bis(2-methylpropyl)piperazine.

Minimizing Dialkylation Impurities:

  • Use Pure Starting Materials: The most critical step is to ensure the purity of your N-methylpiperazine.

    • Solution: Source high-purity N-methylpiperazine or purify your existing stock by distillation.

  • Control Stoichiometry: When working with piperazine itself, controlling the stoichiometry is key to favoring mono-alkylation.

    • Solution: Use a precise 1:1 stoichiometry of the alkylating agent to piperazine.[6] Alternatively, using a large excess of piperazine can also favor the mono-substituted product, though this requires removal of the excess starting material later.

  • Protecting Groups: For syntheses where mono-substitution is critical and difficult to achieve, a protecting group strategy is the most robust method.

    • Solution: React piperazine with a protecting group like tert-butoxycarbonyl (Boc) to form 1-Boc-piperazine.[6] Perform the alkylation on the unprotected nitrogen, and then remove the Boc group under acidic conditions.[6]

Optimized Protocol and Data

The following protocol for the reductive amination of N-methylpiperazine with isobutyraldehyde is optimized for high yield and purity.

Experimental Protocol: Reductive Amination
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add N-methylpiperazine (1.0 eq).

  • Solvent & Aldehyde: Add anhydrous 1,2-dichloroethane (DCE) to form a 0.2 M solution. Add isobutyraldehyde (1.1 eq) and stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the iminium intermediate.[5]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. The addition may cause a slight increase in temperature.[5]

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the N-methylpiperazine is consumed (typically 3-6 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volume).[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Table 1: Recommended Reagent Stoichiometry & Conditions
ParameterRecommended ValueRationale
N-methylpiperazine 1.0 eqLimiting reagent.
Isobutyraldehyde 1.1 - 1.2 eqDrives reaction to completion.[7]
NaBH(OAc)₃ 1.2 - 1.5 eqEnsures complete reduction of the iminium ion.[5]
Solvent Anhydrous DCEPreferred solvent for optimal reaction rates.[2][3]
Temperature Room TemperatureSufficient for this reactive aldehyde/amine pair.
Workup pH > 9Ensures product is in free base form for extraction.[6]

Troubleshooting Workflow

A logical workflow can help diagnose and solve issues with reaction yield. The following diagram illustrates a typical troubleshooting process for this synthesis.

G start Low Yield Observed (<70%) check_reagents Step 1: Assess Reagent Quality start->check_reagents check_conditions Step 2: Review Reaction Conditions check_reagents->check_conditions stab_issue Is NaBH(OAc)₃ old or exposed to air? check_reagents->stab_issue Reducing Agent check_workup Step 3: Analyze Workup & Purification check_conditions->check_workup time_issue Was reaction monitored to completion (TLC/LCMS)? check_conditions->time_issue Reaction Time ph_issue Was aqueous layer pH > 9 during extraction? check_workup->ph_issue Extraction pH aldehyde_issue Is Isobutyraldehyde pure (no polymer)? stab_issue->aldehyde_issue No sol_stab Solution: Use fresh NaBH(OAc)₃ or increase to 2.0 eq. stab_issue->sol_stab Yes solvent_issue Is the solvent (DCE) anhydrous? aldehyde_issue->solvent_issue Yes sol_aldehyde Solution: Purify aldehyde by distillation before use. aldehyde_issue->sol_aldehyde No solvent_issue->check_conditions Yes sol_solvent Solution: Use freshly opened anhydrous solvent. solvent_issue->sol_solvent No stoich_issue Was aldehyde in slight excess (1.1 eq)? time_issue->stoich_issue Yes sol_time Solution: Monitor reaction until starting amine is consumed. time_issue->sol_time No stoich_issue->check_workup Yes sol_stoich Solution: Adjust stoichiometry to 1.1 eq of aldehyde. stoich_issue->sol_stoich No extraction_issue Were multiple (3x) extractions performed? ph_issue->extraction_issue Yes sol_ph Solution: Adjust pH with NaOH before extraction. ph_issue->sol_ph No sol_extraction Solution: Perform 3-4 extractions to maximize recovery. extraction_issue->sol_extraction No

Caption: Troubleshooting workflow for low yield in reductive amination.

References

  • Benchchem. (n.d.). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Vedejs, E., & Fields, S. C. (2019). A Quantitative Assay of Sodium Triacetoxyborohydride. ACS Publications. Retrieved from [Link]

  • Kamerzell, T. J., et al. (2025).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from Harvard University Department of Chemistry and Chemical Biology.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Perrone, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Google Patents. (n.d.). Purification of piperazine.
  • Google Patents. (n.d.). Extraction and purification method of 1-amino-4-methylpiperazine.
  • Synlett. (n.d.). Synthesis of N-Methyl Secondary Amines.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ChemBK. (2025, August 19). 1-METHYLPIPERAZINE FOR SYNTHESIS. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 1-methylpiperazine.
  • Beilstein Journal of Organic Chemistry. (2016).
  • Royal Society of Chemistry. (2013).
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions Involving 2-(Aminomethyl)piperidine.
  • ResearchGate. (2025, August 6). Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride.
  • Google Patents. (n.d.). Process for the N-monoalkylation of piperazine.
  • Ambeed.com. (n.d.). Reactions of Piperazines.
  • PMC. (2019, April 13).
  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 1-Methyl-4-(2-methylpropyl)piperazine Synthesis

Welcome to the technical support guide for the synthesis of 1-Methyl-4-(2-methylpropyl)piperazine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to hel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-Methyl-4-(2-methylpropyl)piperazine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers identify and mitigate common impurities encountered during its synthesis, primarily focusing on the reductive amination pathway.

Introduction to the Synthesis and Common Challenges

1-Methyl-4-(2-methylpropyl)piperazine is typically synthesized via the reductive amination of 1-methylpiperazine with isobutyraldehyde. This reaction, while straightforward in principle, is susceptible to the formation of several impurities that can complicate purification and compromise the final product's purity. Common challenges include incomplete conversion of starting materials, formation of over-alkylated byproducts, and side reactions involving the reagents or solvent.

This guide is structured to provide logical, step-by-step solutions to these common issues, grounded in established chemical principles.

Visualizing the Reaction and Impurity Formation

A clear understanding of the reaction pathway and potential side reactions is crucial for effective troubleshooting.

G cluster_main Primary Reaction Pathway cluster_impurities Common Impurity Formation SM1 1-Methylpiperazine Intermediate Enamine/Iminium Intermediate SM1->Intermediate + Imp1 Unreacted 1-Methylpiperazine SM2 Isobutyraldehyde SM2->Intermediate Imp2 Unreacted Isobutyraldehyde Imp4 Isobutanol SM2->Imp4 Reduction by NaBH(OAc)₃ Product 1-Methyl-4-(2-methylpropyl)piperazine Intermediate->Product + Reducing Agent (e.g., NaBH(OAc)₃) Imp3 Over-alkylation Product (Quaternary Ammonium Salt) Product->Imp3 + Isobutyraldehyde + Reducing Agent

Caption: Reaction scheme for the synthesis of 1-Methyl-4-(2-methylpropyl)piperazine and the formation of common impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and purification of 1-Methyl-4-(2-methylpropyl)piperazine.

Issue 1: Significant amount of unreacted 1-methylpiperazine remains in the crude product.

Q: My post-reaction analysis (GC-MS or ¹H NMR) shows a high percentage of unreacted 1-methylpiperazine. What are the likely causes and how can I resolve this?

A: This is a common issue indicating incomplete reaction. The root cause often lies in the reaction stoichiometry, the activity of the reducing agent, or the reaction conditions.

  • Causality: The formation of the enamine/iminium ion intermediate between 1-methylpiperazine and isobutyraldehyde is a reversible equilibrium. To drive the reaction forward, this intermediate must be effectively reduced. If the reducing agent is weak, added too slowly, or if the stoichiometry is incorrect, the reaction will stall.

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry: Ensure that isobutyraldehyde is used in a slight excess (e.g., 1.1 to 1.2 equivalents) to push the equilibrium towards the intermediate. However, a large excess can lead to other impurities.

    • Check Reducing Agent Activity: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for its mildness and selectivity. Ensure it is dry and has been stored properly, as it is moisture-sensitive. Using an older or improperly stored batch can lead to reduced activity.

    • Optimize Reaction Conditions:

      • Solvent: Use a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) that can effectively dissolve the reactants.

      • Temperature: The reaction is typically run at room temperature. Ensure the temperature is maintained, as lower temperatures can slow down the reaction rate.

      • Reaction Time: Allow for sufficient reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

Issue 2: An unexpected peak corresponding to isobutanol is detected.

Q: My GC-MS analysis shows the presence of isobutanol. Where is this coming from and is it a problem?

A: The presence of isobutanol is a direct result of the reduction of the starting material, isobutyraldehyde, by the reducing agent.

  • Causality: While NaBH(OAc)₃ is selective for the iminium ion, it can also reduce aldehydes, especially if the iminium ion formation is slow or if the aldehyde is present in a large excess.

  • Troubleshooting Steps:

    • Control Aldehyde Stoichiometry: Avoid using a large excess of isobutyraldehyde. Stick to the recommended 1.1-1.2 equivalents.

    • Order of Addition: Add the 1-methylpiperazine and isobutyraldehyde to the solvent and stir for a short period (e.g., 15-30 minutes) to allow for the formation of the iminium intermediate before adding the reducing agent. This ensures the reducing agent has a higher concentration of the target intermediate to react with.

    • Purification: Isobutanol is typically volatile and can often be removed during the work-up and solvent evaporation steps. If it persists, it can be separated during column chromatography.

Issue 3: A higher molecular weight byproduct is observed in the mass spectrum.

Q: I'm seeing a mass peak that suggests an additional isobutyl group has been added to my product. How can I prevent this over-alkylation?

A: This impurity is likely a quaternary ammonium salt, formed by the further reaction of your desired product with another molecule of isobutyraldehyde and the reducing agent.

  • Causality: The tertiary amine nitrogen on the 1-methyl-4-(2-methylpropyl)piperazine product can, under certain conditions, react with another equivalent of isobutyraldehyde to form a new iminium species, which is then reduced to form a quaternary ammonium salt. This is more likely to occur if the product concentration becomes high and starting materials are still present.

  • Troubleshooting Steps:

    • Strict Stoichiometric Control: This is the most critical factor. Ensure that you do not use a large excess of isobutyraldehyde.

    • Temperature Management: Avoid elevated temperatures, as this can accelerate the rate of over-alkylation.

    • Monitor Reaction Progress: Stop the reaction as soon as the 1-methylpiperazine has been consumed to prevent the product from reacting further.

Summary of Impurities and Analytical Signatures
Impurity NameTypical Analytical Signature (GC-MS)¹H NMR Signal (Distinguishing)
1-Methylpiperazine (Starting Material)Lower retention time than the product; mass peak corresponding to its MW.Characteristic singlet for the N-CH₃ and broad singlets for the piperazine protons.
Isobutyraldehyde (Starting Material)Very volatile, may be seen at a very early retention time.Aldehyde proton signal (~9.6 ppm).
IsobutanolRetention time typically lower than the product.Signals corresponding to an isobutyl group plus a hydroxyl proton.
Over-alkylation ProductHigher retention time and higher mass than the product.More complex spectrum with additional signals for the second isobutyl group.

Validated Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

A simple and effective way to monitor the consumption of the starting amine.

  • Prepare TLC Plate: Use a silica gel plate.

  • Eluent System: A mixture of Dichloromethane (DCM) and Methanol (MeOH) with a small amount of triethylamine (TEA) (e.g., 90:9:1 DCM:MeOH:TEA) is a good starting point. The TEA helps to reduce tailing of the amine spots.

  • Spotting: Apply a small spot of your reaction mixture to the baseline of the TLC plate. Also, spot the 1-methylpiperazine starting material as a reference.

  • Development: Place the plate in a chamber with the eluent and allow it to develop.

  • Visualization: Visualize the spots under UV light (if applicable) and then stain with a potassium permanganate solution. The starting amine and the product will appear as distinct spots. The reaction is complete when the starting material spot is no longer visible.

Protocol 2: General Purification by Column Chromatography

This protocol is for the purification of the crude product to remove starting materials and byproducts.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., starting with pure DCM and gradually increasing the polarity with MeOH).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution is often most effective. For example:

    • 100% DCM (to elute non-polar impurities)

    • Gradually increase to 2-5% MeOH in DCM.

    • Add 0.5-1% TEA to the eluent to improve the peak shape of the amine product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-Methyl-4-(2-methylpropyl)piperazine.

Troubleshooting Logic Flow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

G Start Analyze Crude Reaction Mixture (GC-MS, NMR) Decision1 High % of Unreacted 1-Methylpiperazine? Start->Decision1 Action1 1. Check Reducing Agent Activity 2. Verify Stoichiometry 3. Increase Reaction Time Decision1->Action1 Yes Decision2 Isobutanol Peak Present? Decision1->Decision2 No Action1->Decision2 Action2 1. Reduce Isobutyraldehyde Excess 2. Optimize Order of Addition 3. Remove during Work-up Decision2->Action2 Yes Decision3 High MW Impurity Detected? Decision2->Decision3 No Action2->Decision3 Action3 1. Use Strict Stoichiometry 2. Avoid High Temperatures 3. Monitor Reaction Closely Decision3->Action3 Yes End Proceed to Purification Decision3->End No Action3->End

Caption: A logical troubleshooting workflow for impurity analysis in the synthesis of 1-Methyl-4-(2-methylpropyl)piperazine.

References

  • Reductive Amination of Aldehydes and Ketones. Organic Reactions. [Link]

  • A Practical Guide to Reductive Amination. ACS Publications. [Link]

  • Purification of Amine Compounds by Column Chromatography. Journal of Chemical Education. [Link]

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 1-Methyl-4-(2-methylpropyl)piperazine

Welcome to the technical support guide for 1-Methyl-4-(2-methylpropyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-Methyl-4-(2-methylpropyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve aqueous solubility challenges with this compound. As a weakly basic molecule, its solubility is highly dependent on the solution's pH and other formulation parameters. This guide provides a logical, step-by-step approach to understanding and overcoming these issues.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve 1-Methyl-4-(2-methylpropyl)piperazine in neutral water or a buffer like PBS (pH 7.4), but it's poorly soluble or forms an insoluble oil. Why is this happening?

A1: This is expected behavior for a compound with the chemical structure of 1-Methyl-4-(2-methylpropyl)piperazine. The primary reason is that it is a weak base. In neutral or alkaline solutions, the molecule exists predominantly in its neutral, un-ionized form. This form has low intrinsic aqueous solubility due to the non-polar isobutyl group and the overall lipophilicity of the molecule.

To become soluble, the piperazine ring needs to be protonated (positively charged). This occurs in acidic conditions, where the protonated molecule can readily interact with polar water molecules through more favorable ion-dipole interactions.[1][2][3] The key to dissolving this compound is to control the pH of your aqueous medium.

Table 1: Estimated Physicochemical Properties of 1-Methyl-4-(2-methylpropyl)piperazine

PropertyEstimated Value/RangeRationale & Impact on Solubility
Molecular Formula C9H20N2---
Molecular Weight 156.27 g/mol [4]
Physical Form Likely a liquid or low-melting solidSimilar small N-alkylpiperazines are liquids at room temperature.[5][6]
pKa (Predicted) pKa1: ~8.5-9.5, pKa2: ~4.5-5.5Based on published data for structurally similar piperazines like 1-methylpiperazine.[7][8][9] The two pKa values correspond to the two nitrogen atoms in the piperazine ring. The higher pKa is key for solubility enhancement.
LogP (Predicted) 1.5 - 2.5The isobutyl group increases lipophilicity compared to simpler piperazines. A positive LogP indicates a preference for a non-polar environment and thus low intrinsic water solubility.
Intrinsic Solubility (S₀) Very Low (< 0.1 mg/mL)Predicted based on the non-polar alkyl groups and the uncharged nature of the base at neutral pH.
Q2: What is the most direct way to solubilize this compound in an aqueous solution?

A2: The most effective and immediate strategy is pH adjustment . By lowering the pH of your solvent, you can protonate the piperazine nitrogens, converting the poorly soluble free base into a much more soluble salt form in situ.

The general rule, based on the Henderson-Hasselbalch equation, is that for a basic compound, solubility increases as the pH is lowered below its pKa.[10] For maximal solubility and to ensure the compound is fully ionized, you should aim for a pH that is at least 2 units below the primary pKa. Based on our estimates (Table 1), a pH of 5.0 or lower should be highly effective.

Troubleshooting Workflow for Solubility Enhancement

If you are facing solubility issues, follow this decision tree to systematically find a solution.

G cluster_0 cluster_1 Tier 1: pH Modification cluster_2 Tier 2: Advanced Formulation cluster_3 Tier 3: Complexation cluster_4 start Start: Compound is Insoluble in Neutral Aqueous Media ph_adjust Adjust pH to < 5.0 (e.g., with 0.1M HCl) start->ph_adjust ph_check Is the solution clear and stable? ph_adjust->ph_check cosolvent Add a Co-solvent (e.g., 5-20% Ethanol, Propylene Glycol) to the acidic solution ph_check->cosolvent  No, or precipitates on standing salt Synthesize and Isolate a Salt Form (e.g., HCl, Sulfate, Mesylate) for a solid formulation ph_check->salt  Need a solid form success Success: Compound Solubilized ph_check->success  Yes cosolvent_check Is the solution clear and stable? cosolvent->cosolvent_check cyclo Use a Complexation Agent (e.g., HP-β-Cyclodextrin) cosolvent_check->cyclo  No cosolvent_check->success  Yes salt->success  Successful isolation fail Further Formulation Development Required cyclo->fail

Caption: Troubleshooting workflow for solubilizing 1-Methyl-4-(2-methylpropyl)piperazine.

Q3: The pH adjustment worked, but is this the only option? What are the pros and cons of different solubilization strategies?

A3: While pH adjustment is the fastest method for in-situ solubilization, other techniques offer distinct advantages, especially for stable, long-term formulations or solid dosage forms.

Table 2: Comparison of Solubility Enhancement Strategies

StrategyMechanismProsConsBest For...
pH Adjustment Protonation of the basic nitrogen atoms to form a soluble cation.[11][]Simple, rapid, and highly effective for basic compounds.[]May not be suitable for pH-sensitive assays or in vivo applications where pH is fixed. Solution may be unstable if pH shifts.Initial experiments, in vitro screening assays, creating stock solutions.
Salt Formation A stable, solid salt form of the compound is synthesized and isolated (e.g., hydrochloride, sulfate, mesylate).[13][14]Creates a solid material with improved solubility and dissolution rate at physiological pH.[15][16] Enhances stability and handling.[13]Requires chemical synthesis and characterization. The choice of counter-ion can impact properties like hygroscopicity and stability.[15]Pre-clinical and clinical drug development, creating stable solid dosage forms.
Co-solvents Adding a water-miscible organic solvent (e.g., ethanol, PEG 400, DMSO) reduces the polarity of the aqueous medium.[17][18][19]Can significantly increase the solubility of lipophilic compounds. Often used in combination with pH adjustment.[]High concentrations can be toxic or interfere with biological assays. May cause precipitation upon dilution into a fully aqueous system.High-concentration stock solutions, challenging formulations where pH alone is insufficient.
Complexation Using an agent like a cyclodextrin to form a host-guest inclusion complex, where the hydrophobic part of the molecule sits inside the cyclodextrin's lipophilic cavity.[20][21][22]Masks hydrophobic regions, increasing apparent water solubility without changing pH.[] Can improve stability.[24]Requires screening for the best cyclodextrin type. Can be expensive. The complex has a larger molecular weight.Formulations where pH cannot be altered, reducing volatility, or improving stability of labile compounds.

Detailed Experimental Protocols

Protocol 1: Generating a pH-Solubility Profile

This experiment will determine the optimal pH for solubilizing your compound.

Objective: To quantify the solubility of 1-Methyl-4-(2-methylpropyl)piperazine across a range of pH values.

Materials:

  • 1-Methyl-4-(2-methylpropyl)piperazine

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • 0.1M HCl and 0.1M NaOH for pH adjustment

  • HPLC or UV-Vis spectrophotometer for quantification

  • Thermostatic shaker

  • Centrifuge and/or syringe filters (0.22 µm)

  • Calibrated pH meter

Methodology:

  • Preparation: Prepare a series of aqueous buffers (e.g., at pH 3.0, 4.0, 5.0, 6.0, 7.0, and 8.0).

  • Addition of Compound: Add an excess amount of 1-Methyl-4-(2-methylpropyl)piperazine to a known volume of each buffer in separate vials. "Excess" means enough solid/oil should be visible at the bottom to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for 24-48 hours to ensure equilibrium is reached.[25]

  • Phase Separation: After equilibration, let the vials stand to allow coarse particles to settle. To remove undissolved compound, either centrifuge the samples at high speed or filter the supernatant through a 0.22 µm syringe filter. This step is critical to ensure only the dissolved compound is measured.

  • Quantification:

    • Take a precise aliquot of the clear supernatant.

    • Dilute it with a suitable mobile phase (for HPLC) or solvent.

    • Quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC with a standard curve).

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) on a logarithmic scale against the final measured pH of each saturated solution. This will give you a clear visual representation of the pH-solubility relationship.

Protocol 2: Screening for Optimal Salt Form

This protocol provides a small-scale method to quickly assess which acid counter-ions form stable, crystalline salts.

Objective: To identify a suitable acid for creating a solid, soluble salt of 1-Methyl-4-(2-methylpropyl)piperazine.

Materials:

  • 1-Methyl-4-(2-methylpropyl)piperazine

  • A selection of acids (e.g., Hydrochloric acid, Sulfuric acid, Methanesulfonic acid, Tartaric acid, Citric acid)

  • A primary solvent in which the free base is soluble (e.g., isopropanol, acetone, ethyl acetate)

  • An anti-solvent in which the salt is expected to be insoluble (e.g., MTBE, heptane)

Methodology:

  • Dissolve Free Base: Dissolve a known amount of 1-Methyl-4-(2-methylpropyl)piperazine in a minimal amount of the primary solvent (e.g., isopropanol).

  • Acid Addition: In separate vials, add a stoichiometric equivalent (1.0 eq) of each selected acid to the solution of the free base.

  • Induce Precipitation:

    • Stir the mixture at room temperature. If a solid precipitates, a salt has likely formed.

    • If no solid forms, try adding an anti-solvent dropwise until the solution becomes cloudy, then allow it to stand.

    • Alternatively, cool the solution in an ice bath to encourage crystallization.

  • Isolation and Evaluation:

    • Isolate any resulting solids by vacuum filtration.

    • Wash the solid with a small amount of the anti-solvent and dry it.

    • Evaluate the resulting solids for crystallinity (e.g., by visual inspection or microscopy), yield, and aqueous solubility (by dissolving a small amount in water and observing).

  • Selection: The best candidates will be those that form a stable, non-hygroscopic, crystalline solid with enhanced aqueous dissolution compared to the free base.[13]

Mechanistic Visualization

The solubility of 1-Methyl-4-(2-methylpropyl)piperazine is governed by the pH-dependent equilibrium of its piperazine ring.

G cluster_0 Low pH (e.g., pH < 5) cluster_1 High pH (e.g., pH > 8) Soluble Protonated Form (Cationic Salt) HIGHLY SOLUBLE Insoluble Neutral Form (Free Base) POORLY SOLUBLE Soluble->Insoluble - H⁺ Insoluble->Soluble + H⁺

Sources

Optimization

Preventing oxidation and degradation of 1-Methyl-4-(2-methylpropyl)piperazine

Technical Support Center: 1-Methyl-4-(2-methylpropyl)piperazine A Guide to Preventing Oxidation and Degradation for Researchers and Drug Development Professionals Welcome to the dedicated support guide for 1-Methyl-4-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Methyl-4-(2-methylpropyl)piperazine

A Guide to Preventing Oxidation and Degradation for Researchers and Drug Development Professionals

Welcome to the dedicated support guide for 1-Methyl-4-(2-methylpropyl)piperazine. This document provides in-depth technical guidance, troubleshooting, and best practices to ensure the long-term stability and integrity of your compound. As an N-alkylated piperazine, this reagent possesses unique characteristics that, while valuable for synthesis, also make it susceptible to specific degradation pathways. This guide is structured in a question-and-answer format to directly address the challenges you may encounter during its storage and handling.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Compound and its Stability

Q1: What is 1-Methyl-4-(2-methylpropyl)piperazine, and why is it prone to degradation?

A1: 1-Methyl-4-(2-methylpropyl)piperazine is a tertiary amine featuring a piperazine ring, a common motif in pharmaceuticals.[1] Its susceptibility to degradation stems from the presence of two Lewis-basic nitrogen atoms and multiple C-H bonds adjacent (in the α-position) to these nitrogens.[1][2][3] These sites are vulnerable to attack by atmospheric oxygen, moisture, and even light, leading to oxidation and other degradation reactions.

The primary degradation pathways include:

  • N-Oxidation: The lone pair of electrons on the tertiary nitrogen atom (N-1) is susceptible to oxidation, forming an N-oxide. This is a common pathway for tertiary amines.

  • α-C–H Oxidation: The C-H bonds on the carbons directly attached to the nitrogen atoms are activated and can be oxidized, potentially leading to the formation of iminium ions and subsequent byproducts.[1][3][4]

  • Hygroscopicity: Like many amines, this compound can be hygroscopic, meaning it readily absorbs moisture from the air.[5][6][7] The presence of water can accelerate other degradation pathways or lead to inaccurate measurements due to the added weight of water.[7]

cluster_main Potential Degradation Pathways Parent 1-Methyl-4-(2-methylpropyl)piperazine N_Oxide N-Oxide Product Parent->N_Oxide O₂ Alpha_Oxidation α-C-H Oxidation Products (e.g., via Iminium Ion) Parent->Alpha_Oxidation O₂ / Light start Start: Need to access compound equilibrate Allow container to reach room temperature start->equilibrate setup Set up inert gas line (N₂ or Ar) with bubbler equilibrate->setup puncture Puncture septum with inert gas needle setup->puncture overpressure Create slight positive pressure puncture->overpressure withdraw Withdraw required volume with a clean, dry syringe overpressure->withdraw remove_syringe Remove syringe withdraw->remove_syringe remove_gas Remove inert gas needle remove_syringe->remove_gas store Replace cap and return container to storage remove_gas->store end End: Compound transferred store->end

Caption: Workflow for transferring the reagent under an inert atmosphere.

Section 3: Troubleshooting and Advanced Topics

Q5: My compound has started to turn yellow. Can I still use it?

A5: A slight color change may not significantly impact all applications, but it is a definitive sign that some level of oxidation has occurred. For sensitive applications, such as in drug development or catalysis where purity is paramount, using a discolored reagent is not recommended as it can lead to irreproducible results and the formation of unknown impurities in your product.

Troubleshooting Steps:

  • Assess the Impact: If possible, run a small-scale control reaction to compare the performance of the discolored material against a new, unopened lot.

  • Analytical Verification: Use techniques like HPLC or NMR to quantify the purity and identify potential degradation products. [8]3. Purification (Advanced Users): For experienced chemists, distillation under reduced pressure and an inert atmosphere may be an option to repurify the liquid. However, this is often not practical and purchasing a new batch is the safest option.

Q6: Can I add an antioxidant to the bottle to prevent degradation?

A6: While antioxidants are widely used to stabilize amines in industrial applications like lubricants, their use in a research setting requires careful consideration. [9][10][11][12]Antioxidants are reactive molecules and could interfere with your downstream chemistry.

  • Common Antioxidant Types: Hindered phenols (like BHT) and some aromatic amines are effective radical scavengers that interrupt oxidation chain reactions. [9][11][13]* Considerations for Use: If you choose to use an antioxidant, you must validate that it does not react with your starting materials or reagents, is not difficult to remove from your final product, and does not complicate analysis.

  • Recommendation: For most laboratory and pharmaceutical development applications, it is strongly recommended to rely on proper inert atmosphere storage and handling techniques rather than introducing an antioxidant. [14][15][16]Preventing exposure is always superior to mitigating its effects.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol should be followed immediately upon receiving a new bottle of 1-Methyl-4-(2-methylpropyl)piperazine.

  • Inspection: Upon receipt, inspect the container seal for any signs of damage.

  • Parafilm Sealing: For bottles that are not in Sure/Seal™ or similar high-integrity packaging, wrap the cap and neck junction securely with Parafilm to provide an extra barrier against moisture and gas exchange.

  • Inert Gas Blanket (Optional but Recommended): For the highest stability, carefully and quickly open the bottle inside a glovebox or under a stream of inert gas, flush the headspace with argon or nitrogen, and immediately reseal.

  • Labeling: Label the bottle with the date of receipt and the date it was first opened.

  • Storage: Place the sealed bottle in a designated, cool (2-8°C), and dark location away from incompatible chemicals.

Protocol 2: Inert Atmosphere Syringe Transfer from a Sure/Seal™ Bottle

This protocol details the standard method for safely withdrawing a sample without compromising the remaining reagent. [15][16][17]

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas.

    • Select a syringe with a capacity 2-3 times the volume you intend to withdraw. Ensure the syringe and needle are clean and dry.

    • Set up a Schlenk line or a simple inert gas line with a bubbler to safely vent excess pressure. [15]2. Procedure:

    • Allow the Sure/Seal™ bottle to warm to room temperature.

    • Secure the bottle with a clamp in a fume hood.

    • Insert a needle connected to the inert gas line through the septum of the Sure/Seal™ cap. Ensure the needle tip is in the headspace, not in the liquid.

    • Start a gentle flow of inert gas to create a slight positive pressure inside the bottle. You should see a slow bubbling rate in the mineral oil bubbler.

    • Insert a second, longer needle attached to your dry syringe through the septum. The tip of this needle should be below the surface of the liquid.

    • Slowly pull back the plunger to draw the desired volume of liquid into the syringe. The positive pressure in the bottle will assist this process.

    • Once the desired volume is obtained, withdraw the syringe and its needle from the bottle.

    • Immediately remove the inert gas supply needle.

    • Wipe the septum with a clean cloth and replace the outer polypropylene cap.

    • Return the bottle to its proper storage location.

References

  • Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine | Tintoll. (2026, January 1). Tintoll.
  • Storage of air and temperature sensitive reagents [closed]. (2023, November 4). Chemistry Stack Exchange.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
  • The Safe Use of Pyrophoric Reagents. Sigma-Aldrich.
  • Air-Sensitive Chemistry: Practical and Safety Considerations. (2021, May 15). Fisher Scientific.
  • Handling air-sensitive reagents AL-134. Division of Research Safety.
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv.
  • What Is The Role Of Amine Type Antioxidants In Lubricating Oils?. (2024, February 13). Minglan Chemical.
  • Which kinds of antioxidants are there? Classification of common antioxidants. (2023, December 25). Longchang Chemical.
  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. (2025, October 1). ChemRxiv.
  • Understanding 1-Methylpiperazine: Safety, Handling, and Sourcing. (2026, March 8).
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 18).
  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • What are the Health and Safety Guidelines for Using Amines?.
  • Research Progress of Antioxidant Additives for Lubric
  • Antioxidants: Key Additives Enable Lubricants to Oper
  • Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds. Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Fisher Scientific.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Stability issues with Thalidomide-Piperazine-PEG2-NH2 in solution. Benchchem.
  • Piperazine. Apollo Scientific.
  • Thermal degradation of piperazine and its structural analogs. (2025, October 30).
  • Effect of Storage Temperature and Time on Biogenic Amines in Canned Seafood. (2021). MDPI.
  • 1-METHYLPIPERAZINE FOR SYNTHESIS. (2025, August 19). ChemBK.
  • Chemical Incompatibility and Lab Storage Rules. Environmental Health and Safety.
  • N-METHYLPIPERAZINE.

Sources

Troubleshooting

Technical Support Center: Improving Chromatographic Separation of 1-Methyl-4-(2-methylpropyl)piperazine

Prepared by: Gemini, Senior Application Scientist This guide serves as a technical resource for researchers, scientists, and drug development professionals facing challenges with the chromatographic separation of 1-Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals facing challenges with the chromatographic separation of 1-Methyl-4-(2-methylpropyl)piperazine. As a tertiary amine, this compound presents a specific set of analytical hurdles, primarily related to its basicity and weak UV absorbance. This document provides in-depth, cause-and-effect troubleshooting strategies and method development guidance to achieve robust, reproducible, and accurate separations using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the analysis of 1-Methyl-4-(2-methylpropyl)piperazine.

Q1: What are the primary challenges in the chromatographic analysis of 1-Methyl-4-(2-methylpropyl)piperazine?

A1: The two main challenges are poor peak shape (tailing) in reversed-phase HPLC and low sensitivity when using UV detection. The peak tailing is a direct result of the molecule's tertiary amine functional group, which is basic. This basic site can undergo strong secondary interactions with acidic residual silanol groups on the surface of silica-based stationary phases[1][2][3]. The low UV sensitivity is due to the molecule's lack of a significant chromophore, making it difficult to detect at trace levels with standard UV detectors[4].

Q2: Which chromatographic technique is better for this compound: HPLC or GC?

A2: The choice depends on the analytical goal.

  • HPLC is generally preferred for analyzing the compound as a non-volatile impurity in drug substances or for purity assessments where related compounds may also be non-volatile. It is highly versatile but requires careful method development to manage the peak shape issues.

  • GC is an excellent alternative, particularly for analyzing residual solvents or volatile related substances. Piperazine derivatives can be analyzed effectively by GC, often with less issue of peak tailing compared to silica-based HPLC columns[5][6]. However, it requires the analyte and its impurities to be thermally stable and sufficiently volatile.

Q3: Why is my HPLC peak for this compound severely tailing?

A3: Peak tailing for basic compounds like 1-Methyl-4-(2-methylpropyl)piperazine is a classic chromatographic problem rooted in chemical interactions within the column[7]. Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At mid-range pH (e.g., pH 4-7), these silanols are deprotonated and negatively charged (SiO-), while the basic amine on your compound is protonated and positively charged. This leads to a strong ionic secondary interaction, which is a different retention mechanism from the primary hydrophobic interaction. This mixed-mode retention causes a portion of the analyte molecules to lag behind, resulting in a "tail"[1][8].

Q4: How can I improve the UV detection sensitivity for this compound?

A4: Given its poor UV absorbance, several strategies can be employed:

  • Low Wavelength Detection: Operate the UV detector at a very low wavelength, typically in the range of 200-215 nm, where aliphatic amines show some absorbance[4]. However, be aware that baseline noise and interference from mobile phase components or impurities will be higher in this range.

  • Chemical Derivatization: For trace-level analysis, a pre-column or post-column derivatization step can be implemented. Reacting the analyte with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), creates a derivative with a strong chromophore that can be detected at higher, more specific wavelengths (e.g., 340 nm)[9].

  • Alternative Detectors: If available, detectors that do not rely on a chromophore are highly effective. These include Mass Spectrometry (MS), Evaporative Light Scattering Detectors (ELSD), or Charged Aerosol Detectors (CAD). LC-MS/MS, in particular, offers superior sensitivity and specificity[10][11].

Part 2: In-Depth HPLC Troubleshooting Guide

This guide provides systematic solutions to the most common problems encountered during the HPLC analysis of 1-Methyl-4-(2-methylpropyl)piperazine.

Problem: Severe Peak Tailing and Poor Symmetry

Peak tailing is the most frequent obstacle to achieving a high-quality separation for this analyte. It compromises quantification accuracy by reducing peak height and making integration inconsistent[1].

The diagram below illustrates the fundamental cause of peak tailing for basic analytes on silica-based columns. The positively charged analyte is electrostatically attracted to negatively charged, deprotonated silanol sites, delaying its elution relative to molecules interacting only via the intended reversed-phase mechanism.

G cluster_0 Silica Stationary Phase (C18) Silanol Deprotonated Silanol (SiO⁻) Strong Ionic Interaction C18 C18 Chains Desired Hydrophobic Interaction Analyte 1-Methyl-4-(2-methylpropyl)piperazine Protonated Amine (R₃NH⁺) Analyte:f0->Silanol:f1 Secondary Retention (Causes Peak Tailing) Analyte:f0->C18:f1 Primary Retention (Good Peak Shape)

Caption: Mechanism of peak tailing for basic compounds.

Manipulating the mobile phase is the first and most effective line of defense against peak tailing.

A. Adjust Mobile Phase pH

The goal is to suppress the ionization of either the analyte or the silanol groups to prevent the unwanted ionic interaction.

  • Strategy 1: Low pH (pH 2.5 - 3.0): By lowering the pH, the vast majority of surface silanol groups become protonated (Si-OH) and are therefore neutral. The basic analyte will be fully protonated (R₃NH⁺), but without the negatively charged silanol sites, the strong secondary interaction is eliminated[3]. This is the most common and effective approach.

  • Strategy 2: High pH (pH > 9): Using a high-pH-compatible column, you can operate at a pH where the analyte is in its neutral, free-base form. The silanols will still be deprotonated, but the analyte is no longer positively charged, thus avoiding the ionic attraction.

Experimental Protocol: pH Screening

  • Prepare Buffers: Prepare isocratic mobile phases (e.g., 50:50 Acetonitrile:Aqueous Buffer) with buffers at different pH values.

  • Low pH Screen: Use a 20 mM phosphate or formate buffer, adjusting the pH to 2.5 and 3.0.

  • Column Equilibration: For each pH condition, equilibrate the column with at least 10-15 column volumes of the new mobile phase until the baseline is stable.

  • Injection: Inject the analyte and observe the peak shape (specifically the USP Tailing Factor or Asymmetry Factor).

  • Selection: Choose the pH that provides the best peak symmetry. A tailing factor of ≤ 1.5 is generally acceptable[3].

| Recommended Buffers for pH Control | | :--- | :--- | :--- | | pH Range | Buffer System | Comments | | 2.5 - 3.5 | Formic Acid / Ammonium Formate | Volatile and MS-compatible. | | 2.5 - 3.5 | Phosphoric Acid / Phosphate Buffer | Non-volatile, robust for UV-only methods. | | > 9.0 | Ammonium Bicarbonate / Carbonate | Requires a pH-stable column (e.g., hybrid silica). |

B. Use Mobile Phase Additives (Competitive Amines)

If adjusting pH alone is insufficient, adding a small concentration of another amine to the mobile phase can significantly improve peak shape.

  • Mechanism: Additives like Triethylamine (TEA) or Diethylamine (DEA) are small basic molecules that act as "silanol blockers." They have a high affinity for the active silanol sites and effectively shield them from the analyte, minimizing secondary interactions[1][12].

Experimental Protocol: Additive Screening

  • Select Condition: Start with the best condition from your pH screen (e.g., pH 3.0).

  • Prepare Additive Mobile Phase: To the aqueous portion of your mobile phase, add 0.1% v/v Diethylamine (DEA) or Triethylamine (TEA). For example, add 1 mL of DEA to 1 L of your aqueous buffer.

  • Equilibrate and Inject: Equilibrate the column thoroughly and inject the sample.

  • Compare: Compare the peak shape with and without the additive. Often, a dramatic improvement is observed.

The choice of HPLC column is critical. Not all C18 columns are created equal.

  • Trustworthiness: Modern columns are manufactured with high-purity silica that has fewer metal impurities and a lower concentration of acidic silanols. Furthermore, advanced end-capping techniques are used to chemically bond a small silane (like trimethylsilane) to the residual silanols, effectively shielding them[2][7].

Expertise & Experience: For challenging basic compounds, always select a column specifically marketed as "base-deactivated" or intended for high-performance at low pH.

| Stationary Phase Selection Guide | | :--- | :--- | :--- | | Stationary Phase | Key Feature | When to Use | | High-Purity, End-Capped C18/C8 | Low silanol activity, industry standard. | The default starting point for method development. | | Phenyl-Hexyl | Offers alternative selectivity through π-π interactions. | Good for resolving aromatic impurities from the analyte. Used successfully for related compounds[10][13]. | | Polar-Embedded Phase (e.g., Carbamate) | Contains a polar group embedded in the alkyl chain, which helps shield silanols. | Excellent for improving peak shape for basic compounds without mobile phase additives[2]. | | Hybrid Silica (pH Stable) | Can operate at high pH (>9) without degradation. | Use when a high-pH mobile phase strategy is desired. |

Problem: Poor Resolution or Co-elution

If your analyte peak is symmetrical but merges with an impurity, you have a selectivity problem. The goal is to change the chemical environment to make the column "see" the two compounds differently.

G start Poor Resolution (Rs < 1.5) step1 Change Organic Modifier (ACN vs. MeOH) start->step1 step2 Adjust Column Temperature step1->step2 If still co-eluting end Resolution Achieved (Rs ≥ 1.5) step1->end If successful step3 Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) step2->step3 If still co-eluting step2->end If successful step3->end If successful

Sources

Optimization

Technical Support Center: Navigating the Challenges of 1-Methyl-4-(2-methylpropyl)piperazine Alkylation

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the alkylation of 1-Methyl-4-(2-methylpropyl)piperazine. This guide is designed to provide in-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the alkylation of 1-Methyl-4-(2-methylpropyl)piperazine. This guide is designed to provide in-depth troubleshooting assistance and practical, field-proven insights to help you mitigate common side reactions and optimize your synthetic outcomes. Our approach is rooted in a deep understanding of reaction mechanisms and the interplay of experimental variables.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the alkylation of 1-Methyl-4-(2-methylpropyl)piperazine.

Q1: My reaction is producing a significant amount of a water-soluble byproduct that I suspect is a quaternary ammonium salt. How can I prevent this?

The formation of quaternary ammonium salts is a common side reaction resulting from over-alkylation of the more nucleophilic tertiary amine. To minimize this, consider the following:

  • Stoichiometry Control: Carefully control the stoichiometry of your alkylating agent. A slow, dropwise addition of the alkylating agent to the reaction mixture can help maintain a low localized concentration, disfavoring over-alkylation.

  • Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the overall reaction rate, often providing a larger kinetic window to favor the desired mono-alkylation over the thermodynamically more stable, but kinetically slower, quaternization.[1][2]

  • Choice of Alkylating Agent: If possible, use a less reactive alkylating agent. For instance, an alkyl chloride is generally less reactive than an alkyl bromide or iodide, which can provide better control.

Q2: I am observing a significant amount of starting material even after prolonged reaction times, but forcing the conditions leads to impurities. What are my options?

Low conversion with the emergence of side products upon forcing conditions suggests a suboptimal balance of reactivity. Here are some strategies:

  • Solvent and Base Optimization: The choice of solvent and base is critical. A common issue is the use of a base that is not strong enough to efficiently deprotonate the piperazine nitrogen, or a solvent that does not adequately solubilize all reactants. Consider switching to a stronger, non-nucleophilic base like potassium carbonate (K2CO3) or an organic base such as N,N-diisopropylethylamine (DIPEA).[3] Ensure your solvent, such as acetonitrile or DMF, is anhydrous, as water can interfere with the reaction.[4]

  • Catalyst Addition: For less reactive alkylating agents, the addition of a catalytic amount of sodium or potassium iodide can promote the reaction via the Finkelstein reaction, converting an alkyl chloride or bromide in situ to the more reactive alkyl iodide.[5]

Q3: My desired product seems to be stuck in the aqueous layer during workup. How can I improve its extraction into the organic phase?

This is a frequent issue, especially if the reaction is worked up under acidic or neutral conditions. The piperazine nitrogen can be protonated, rendering the product water-soluble.

  • Basify the Aqueous Layer: Before extraction, carefully add a saturated solution of a mild base like sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) to the aqueous layer until it is basic (test with pH paper). This will deprotonate the piperazine nitrogen, making the product less polar and more soluble in common organic solvents like ethyl acetate or dichloromethane.[3]

  • Use Brine to Break Emulsions: The amphiphilic nature of piperazine derivatives can sometimes lead to the formation of stable emulsions during extraction. Adding a saturated brine solution can help to break these emulsions by increasing the ionic strength of the aqueous phase.

Troubleshooting Guides

This section provides a more detailed breakdown of common problems and their solutions.

Problem 1: Formation of Dialkylated Byproduct

The presence of two nitrogen atoms in the piperazine core, even with one being tertiary, can lead to undesired alkylation at the N1-methyl position, especially under harsh conditions.

Likely Causes:

  • High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the steric hindrance at the N1-position.

  • Excess Alkylating Agent: Using a significant excess of the alkylating agent will drive the reaction towards completion, but also increases the probability of a second alkylation event.

  • Strongly Activating Conditions: The combination of a highly reactive alkylating agent and a strong base can lead to a loss of selectivity.

Solutions:

StrategyDetailed ProtocolRationale
Kinetic vs. Thermodynamic Control Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Lower temperatures favor the kinetically controlled product (alkylation at the less hindered N4) over the thermodynamically more stable, but higher activation energy, dialkylated product.[6]
Stoichiometric Control Use a slight excess (1.1-1.2 equivalents) of the 1-methyl-4-(2-methylpropyl)piperazine relative to the alkylating agent.This ensures that the alkylating agent is the limiting reagent, minimizing the chance of a second alkylation.
Protecting Group Strategy While less common for a pre-substituted piperazine, if dialkylation is a persistent issue, consider if an alternative synthetic route using a protecting group on a piperazine precursor is feasible.[3]A protecting group like Boc on one nitrogen allows for selective alkylation on the other, followed by deprotection.
Problem 2: N-Oxide Formation

The tertiary amine of the piperazine is susceptible to oxidation, leading to the formation of an N-oxide, which can complicate purification.

Likely Causes:

  • Presence of Oxidizing Agents: This can be due to impure reagents or solvents, or exposure to air at elevated temperatures for prolonged periods.

  • Decomposition of Solvents: Some solvents, like DMSO, can decompose at high temperatures in the presence of bases and electrophiles, potentially generating oxidizing species.[7]

Solutions:

StrategyDetailed ProtocolRationale
Use High-Purity, Anhydrous Solvents Use freshly distilled or commercially available anhydrous solvents.This minimizes the presence of water and other impurities that could contribute to side reactions.
Inert Atmosphere Conduct the reaction under an inert atmosphere of nitrogen or argon.This prevents oxidation of the tertiary amine by atmospheric oxygen.
Solvent Selection If N-oxide formation is a recurring issue, consider switching from DMSO or DMF to a more stable solvent like acetonitrile or a higher boiling point alcohol.These solvents are generally more resistant to decomposition under typical alkylation conditions.

Best Practices for Alkylation of 1-Methyl-4-(2-methylpropyl)piperazine

To proactively avoid the issues detailed above, we recommend adhering to the following best practices:

  • Reagent Quality: Always use high-purity starting materials, reagents, and solvents.

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, or GC). This will help you determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or elevated temperatures.

  • Stepwise Temperature Increase: When optimizing a new alkylation, start at a low temperature (e.g., 0 °C or room temperature) and gradually increase it if the reaction is sluggish.

  • Workup Procedure: Always consider the basicity of your product during workup. A standard workup protocol should include a basic wash to ensure your product is in its freebase form for efficient extraction.

Visualizing Reaction Pathways

The following diagrams illustrate the primary reaction and potential side reactions discussed.

Alkylation_Pathways cluster_main Desired Reaction Pathway cluster_side Common Side Reactions A 1-Methyl-4-(2-methylpropyl)piperazine C Desired N-Alkylated Product A->C Base, Solvent E N-Oxide A->E Oxidizing Conditions B Alkylating Agent (R-X) B->C D Quaternary Ammonium Salt C->D Excess R-X F Dialkylated Byproduct C->F Harsh Conditions

Caption: Primary and side reaction pathways in piperazine alkylation.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during the alkylation process.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Reaction Start check_completion Monitor Reaction (TLC/LC-MS) start->check_completion low_conversion Low Conversion? check_completion->low_conversion side_products Major Side Products? low_conversion->side_products No optimize_conditions Increase Temp. / Change Base/Solvent low_conversion->optimize_conditions Yes workup_issue Product in Aqueous Layer? side_products->workup_issue No check_stoichiometry Adjust Stoichiometry / Slow Addition side_products->check_stoichiometry Yes (Quat Salt/Dialkylation) check_reagents Use Anhydrous Solvents / Inert Atmosphere side_products->check_reagents Yes (N-Oxide) success Successful Isolation workup_issue->success No basify_workup Basify Aqueous Layer Before Extraction workup_issue->basify_workup Yes optimize_conditions->check_completion check_stoichiometry->check_completion check_reagents->check_completion basify_workup->success

Caption: A step-by-step troubleshooting guide for piperazine alkylation.

References

  • MacMillan, D. W. C., & Nicewicz, D. A. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. ACS Publications. Retrieved from [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Retrieved from [Link]

  • Dong, G., & Chen, Y. (2025). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PMC. Retrieved from [Link]

  • Trost, B. M., & Zhang, Y. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC. Retrieved from [Link]

  • Li, J., et al. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing. Retrieved from [Link]

  • Various Authors. (2026). Direct electrophilic N‐alkylation of piperazine under controlled stoichiometry to afford monosubstituted derivatives. ResearchGate. Retrieved from [Link]

  • Gan, L. H., et al. (1996). Synthesis and Properties of Piperazine Derivatives and Their Quaternary Ammonium Amphiphilic Salts. PubMed. Retrieved from [Link]

  • Various Authors. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Retrieved from [Link]

  • Dong, G., & Chen, Y. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. Retrieved from [Link]

  • O'Brien, P. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Retrieved from [Link]

  • Various Authors. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Various Authors. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ACS Publications. Retrieved from [Link]

  • Various Authors. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Stack Exchange. Retrieved from [Link]

  • Ackermann, L., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. PMC. Retrieved from [Link]

  • Various Authors. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Various Authors. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]

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  • Various Authors. (n.d.). Quaternary ammonium salts and their preparation. Google Patents.
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. NSF PAR. Retrieved from [Link]

  • Various Authors. (n.d.). Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. ACS Publications. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of Piperazine Quaternary Ammonium Alkali Catalyst and Its Application in Isocyanate Polymerization. IOPScience. Retrieved from [Link]

  • Various Authors. (2017). Synthesis of N-Oxide. Chem-Station Int. Ed.. Retrieved from [Link]

  • Various Authors. (2025). Thermodynamic and Kinetic Modeling of Piperazine/2-Methylpiperazine. ResearchGate. Retrieved from [Link]

  • Various Authors. (2005). Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. PubMed. Retrieved from [Link]

  • Various Authors. (n.d.). Process for the N-monoalkylation of piperazine. Google Patents.
  • Various Authors. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. PMC. Retrieved from [Link]

  • Various Authors. (n.d.). Alkylated piperazine compounds. Google Patents.
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  • Various Authors. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Retrieved from [Link]

  • Various Authors. (n.d.). C‐2 alkylation of heterocyclic N‐oxides. ResearchGate. Retrieved from [Link]

  • Various Authors. (2011). Facile One-Pot Direct Arylation and Alkylation of Nitropyridine N-Oxides with Grignard Reagents. ACS Publications. Retrieved from [Link]

  • Various Authors. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. ACSSynthesis. Retrieved from [Link]

  • Various Authors. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Detection &amp; Mobile Phase Optimization for 1-Methyl-4-(2-methylpropyl)piperazine

Welcome to the Advanced Troubleshooting Guide for the chromatographic analysis of 1-Methyl-4-(2-methylpropyl)piperazine. As an aliphatic, fully substituted piperazine derivative, this molecule presents two distinct analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the chromatographic analysis of 1-Methyl-4-(2-methylpropyl)piperazine. As an aliphatic, fully substituted piperazine derivative, this molecule presents two distinct analytical hurdles: severe peak tailing driven by its highly basic tertiary amines, and poor optical detectability due to the absence of a conjugated π -electron system.

This guide is engineered for drug development professionals and analytical scientists to logically diagnose and resolve these specific chromatographic failures.

Part 1: Diagnostic FAQs & Causality Analysis

Q1: Why does my analyte exhibit severe peak tailing and asymmetry on a standard C18 column?

The Causality: Peak tailing for basic amines is rarely a hardware issue; it is a chemical secondary retention mechanism. While the hydrophobic aliphatic backbone of 1-Methyl-4-(2-methylpropyl)piperazine interacts normally with the C18 stationary phase, its two tertiary amines (pKa ~8.5) are fully protonated at a standard mid-range pH. Simultaneously, unbonded, free silanol groups on the silica surface (Si-OH) are highly acidic and exist as ionized, negatively charged silanoxides (Si-O⁻) at mid-pH[1]. The resulting electrostatic attraction between the protonated piperazine and the ionized silanols acts as a strong ion-exchange site, dragging the peak tail[2].

The Solution: You must control the ionization state of either the analyte or the stationary phase[3].

  • Low pH Strategy: Lower the mobile phase pH to < 3.0. This fully protonates the residual silanols (forming neutral Si-OH), neutralizing the electrostatic attraction and restoring a Gaussian peak shape[2].

  • High pH Strategy: Raise the pH to > 10.0. This deprotonates the piperazine nitrogens, rendering the analyte neutral. Note: This requires a specialized hybrid-silica column (e.g., Ethylene Bridged Hybrid - BEH) to prevent silica dissolution.

Q2: I cannot see any peaks at 254 nm. Should I use a pre-column derivatization reagent like NBD-Cl or Dansyl chloride?

The Causality: No. This is a common structural oversight. Standard amine derivatization reagents (such as NBD-Cl, Dansyl chloride, OPA, or FMOC) require an active N-H bond to initiate the nucleophilic substitution or addition reaction. Because 1-Methyl-4-(2-methylpropyl)piperazine is a fully substituted molecule with two tertiary amines, these derivatization reactions will fail completely.

Q3: If derivatization is impossible and it lacks a chromophore, how do I detect it?

The Solution: You must bypass standard mid-UV detection.

  • Universal Detectors (Recommended): Utilize a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). These detectors measure the physical mass of the analyte after mobile phase evaporation and do not rely on optical absorption, making them ideal for aliphatic amines[4],[5].

  • Low-UV Detection (Alternative): If restricted to a UV/PDA detector, you must monitor at 205–210 nm. This requires highly transparent mobile phases (e.g., dilute phosphoric acid). You cannot use formate or acetate buffers, as their carboxylate groups absorb strongly at these low wavelengths, destroying your signal-to-noise ratio.

Part 2: Logical Workflows & Visualizations

MobilePhaseLogic Start 1-Methyl-4-(2-methylpropyl)piperazine HPLC Optimization Problem Tertiary Amine Nature (pKa ~8.5) Start->Problem Path1 Low pH Strategy (pH < 3.0) Problem->Path1 Option A Path2 High pH Strategy (pH > 10.0) Problem->Path2 Option B Mech1 Silanols Protonated (Neutral) Analyte Ionized Path1->Mech1 Mech2 Silanols Ionized Analyte Deprotonated (Neutral) Path2->Mech2 Col1 Standard C18 / AQ Columns (TFA or Formic Acid) Mech1->Col1 Col2 Hybrid Silica Columns (Ammonium Hydroxide) Mech2->Col2 Result Elimination of Secondary Interactions Sharp, Symmetrical Peaks Col1->Result Col2->Result

Fig 1. Mechanistic decision tree for resolving peak tailing of tertiary piperazines via pH control.

DetectionStrategy Start Detection Strategy (No Strong Chromophore) DerivCheck Can we derivatize? Start->DerivCheck NoDeriv NO: Both nitrogens are tertiary. (NBD-Cl/Dansyl ineffective) DerivCheck->NoDeriv UV UV Detection Required? NoDeriv->UV YesUV Low UV (205-210 nm) Requires highly transparent mobile phase (e.g., Phosphate) UV->YesUV Yes NoUV Universal Detectors (CAD, ELSD, MS) UV->NoUV No Volatile Volatile Buffers Only (Formate, Acetate, TFA) NoUV->Volatile

Fig 2. Detection strategy workflow bypassing derivatization for fully substituted aliphatic amines.

Part 3: Quantitative Mobile Phase Optimization Data

Selecting the correct mobile phase additive is a balancing act between pH control (to stop tailing) and detector compatibility.

Additive / BufferTypical Conc.Resulting pHUV CutoffMS/CAD/ELSD Compatible?Primary Mechanism of Action
Trifluoroacetic Acid (TFA) 0.05% - 0.1%~2.0210 nmYes (with caution in MS)Strong ion-pairing; fully protonates silanols.
Formic Acid 0.1%~2.7210 nmYes (Ideal) Protonates silanols; highly volatile.
Phosphoric Acid 0.1%~2.0< 200 nmNo (Non-volatile)Protonates silanols; highly UV transparent for 205 nm detection.
Ammonium Bicarbonate 10 mM~10.0210 nmYesDeprotonates tertiary amines (requires hybrid column).

Part 4: Self-Validating Experimental Protocols

Protocol A: Universal Detection (HPLC-CAD/ELSD) via Low-pH Ion Suppression

Use this protocol if you have access to a Charged Aerosol Detector or ELSD. This is the most robust method for aliphatic piperazines.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Causality: Formic acid provides the low pH necessary to protonate stationary phase silanols[6], preventing tailing, while remaining 100% volatile for aerosol-based detection[4].

Step 2: Column Equilibration

  • Install an end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Equilibrate at 5% B for 10 column volumes at a flow rate of 1.0 mL/min.

Step 3: Detector Setup (CAD/ELSD)

  • Set the ELSD evaporator temperature to 45°C and nebulizer gas (Nitrogen) to 1.5 SLM (adjust based on specific manufacturer guidelines).

  • If using CAD, set the evaporation temperature to Low/Medium depending on the organic gradient profile.

Step 4: System Suitability & Self-Validation

  • Action: Inject a blank (diluent) followed by a 10 µg/mL standard of 1-Methyl-4-(2-methylpropyl)piperazine.

  • Validation Gate: The blank must show a flat baseline with no ghost peaks. The standard peak must exhibit a USP Tailing Factor ( As​ ) of ≤1.3 . If As​>1.5 , secondary interactions are still occurring; verify the pH of Mobile Phase A is strictly < 3.0.

Protocol B: Low-UV Detection via High-pH Deprotonation

Use this protocol if you are strictly limited to a UV/PDA detector.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with dilute Ammonium Hydroxide.

  • Mobile Phase B: 100% LC-UV grade Acetonitrile.

  • Causality: At pH 10.5, the tertiary amines of the analyte are deprotonated (neutral). A neutral analyte cannot undergo electrostatic ion-exchange with ionized silanols, ensuring a sharp peak[2].

Step 2: Column Selection & Equilibration

  • CRITICAL: You must use an Ethylene Bridged Hybrid (BEH) silica column. Standard silica will rapidly dissolve at pH > 8.0.

  • Equilibrate at 10% B at 1.0 mL/min.

Step 3: Detection Setup

  • Set the UV detector to 210 nm. Ensure the reference wavelength (if using PDA) is turned off or set > 350 nm to prevent signal subtraction.

Step 4: System Suitability & Self-Validation

  • Action: Inject a 50 µg/mL standard.

  • Validation Gate: Calculate the Signal-to-Noise (S/N) ratio. It must be ≥10 for the Limit of Quantitation. If baseline drift is severe, verify that HPLC-grade solvents are being used, as trace organic impurities absorb heavily at 210 nm.

References

  • Peak Tailing in HPLC - Element Lab Solutions.[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC–CAD) - ResearchGate. [Link]

  • Development and Validation of a Novel HPLC/ELSD Method for the Direct Determination of Tobramycin in Pharmaceuticals, Plasma, and Urine - ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Methyl-4-(2-methylpropyl)piperazine Cross-Coupling Reactions

Welcome to the technical support guide for researchers, scientists, and drug development professionals facing challenges with the cross-coupling of 1-Methyl-4-(2-methylpropyl)piperazine. The isobutyl group on the N4 posi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals facing challenges with the cross-coupling of 1-Methyl-4-(2-methylpropyl)piperazine. The isobutyl group on the N4 position, combined with the tertiary amine at N1, presents a significant steric challenge in palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination. This guide provides in-depth troubleshooting strategies, optimized protocols, and mechanistic insights to help you overcome these hurdles and achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig reaction with 1-Methyl-4-(2-methylpropyl)piperazine failing or giving low yields?

A: The primary reason is steric hindrance. The bulky isobutyl group on the piperazine nitrogen slows down key steps in the catalytic cycle, particularly the association of the amine to the palladium center and the final C-N bond-forming reductive elimination.[1] Standard catalyst systems used for less hindered secondary amines are often ineffective.[1][2]

Q2: What is the most critical parameter to optimize for this hindered coupling?

A: Ligand selection is paramount. Bulky, electron-rich biaryl monophosphine ligands are essential for coupling sterically demanding substrates.[1][3][4][5] These ligands form highly active, monoligated Pd(0) species that create more space at the metal center and accelerate the crucial reductive elimination step.[4][6]

Q3: My aryl halide starting material is being consumed, but I'm not getting the desired product. What's happening?

A: You are likely observing the formation of side products. A common unproductive pathway is the hydrodehalogenation of your aryl halide, where the halogen is replaced by a hydrogen atom.[7][8] This can be caused by competing β-hydride elimination from the palladium-amide intermediate or by catalyst decomposition.[3][9] Careful selection of the base and ligand can minimize this side reaction.[10]

Q4: Can I use an aryl chloride for this reaction?

A: Aryl chlorides are challenging electrophiles due to the strength of the C-Cl bond, making the initial oxidative addition step difficult.[1] However, modern, highly active catalyst systems, often employing specialized bulky phosphine ligands (sometimes referred to as Buchwald ligands), can facilitate the coupling of aryl chlorides even with hindered amines.[1][10] Success requires a more active catalyst and potentially higher temperatures compared to aryl bromides or iodides.

In-Depth Troubleshooting Guides

Problem 1: Low to No Conversion of Starting Materials

If both your aryl halide and the piperazine remain largely unreacted, the catalytic cycle is likely stalled at the very beginning.

Root Causes & Solutions
  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently. This is a common issue when using Pd(II) sources like Pd(OAc)₂ without proper pre-activation.

    • Solution: Switch to a palladium(0) source like Pd₂(dba)₃ or, preferably, use a modern palladacycle precatalyst (e.g., a G3 or G4 precatalyst). These precatalysts rapidly and reliably generate the active LPd(0) species upon exposure to a base, leading to more reproducible results.[11][12]

  • Insufficiently Active Ligand: The chosen phosphine ligand may not be bulky or electron-rich enough to promote the reaction.

    • Solution: Screen a panel of sterically demanding biaryl monophosphine ligands. These are designed to overcome the challenges of hindered substrates.[4][5]

  • Suboptimal Base: The base might be too weak to deprotonate the amine-palladium complex, a crucial step for forming the palladium-amide intermediate.[10][13]

    • Solution: For hindered secondary amines, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is often the base of choice.[10] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective.[13]

Visualizing the Catalytic Cycle Failure

The diagram below illustrates the Buchwald-Hartwig catalytic cycle, highlighting where the process stalls with an inadequate catalyst system for a hindered amine.

Buchwald_Hartwig_Stall Pd0 LPd(0) (Active Catalyst) OA_Complex Ar-Pd(II)-(L)-X Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Coord [Ar-Pd(II)-(L)(Amine)]+X- OA_Complex->Amine_Coord Amide_Complex Ar-Pd(II)-(L)-N(R)R' Amine_Coord->Amide_Complex Product Ar-N(R)R' (Desired Product) Amide_Complex->Product Reductive Elimination Stall REACTION STALLS (Steric Clash) Amide_Complex->Stall Hindered Reductive Elimination Fails Stall->Amide_Complex Troubleshooting_Flowchart Start Start: Low Yield, Side Products Observed Analyze Analyze Side Products (LC-MS, GC-MS) Start->Analyze Dehalogenation Major Side Product: Hydrodehalogenation? Analyze->Dehalogenation Other Other Decomposition Products? Dehalogenation->Other No Ligand Switch to Bulkier Ligand (e.g., RuPhos, AdBrettPhos) Dehalogenation->Ligand Yes Precatalyst Use Stable Precatalyst (e.g., G4-XPhos-Pd) Other->Precatalyst Temp Decrease Reaction Temperature (e.g., 100°C -> 80°C) Ligand->Temp End Re-evaluate Yield Temp->End Base Screen Weaker Base (K₃PO₄, Cs₂CO₃) if substrate is sensitive Base->End Inert Improve Inert Atmosphere Technique Precatalyst->Inert Inert->Base

Sources

Troubleshooting

Technical Support Center: Purification of 1-Methyl-4-(2-methylpropyl)piperazine

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals tasked with isolating 1-Methyl-4-(2-methylpropyl)piperazine (commonly known as 1-isobutyl-4-methylpipera...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals tasked with isolating 1-Methyl-4-(2-methylpropyl)piperazine (commonly known as 1-isobutyl-4-methylpiperazine) from complex N-alkylation reaction mixtures.

Synthesizing 1,4-dialkylpiperazines often yields a stubborn matrix of unreacted starting materials (e.g., 1-methylpiperazine), over-alkylated quaternary ammonium salts, and alkyl halides. Because piperazine derivatives possess two highly basic nitrogen centers, their purification requires precise manipulation of pH, solvent polarity, and chromatographic conditions.

Physicochemical Profiling

Understanding the fundamental properties of your target molecule is the first step in designing a logical purification strategy. The addition of alkyl groups to the piperazine ring systematically lowers the pKa of the conjugate acid due to steric hindrance and solvation effects[1].

PropertyValueCausality / Impact on Purification Strategy
Molecular Weight 156.27 g/mol Low molecular weight makes it highly volatile under high vacuum; caution is required during rotary evaporation to prevent product loss.
Physical State Liquid (at 25°C)Cannot be purified via standard recrystallization; requires liquid-liquid extraction, distillation, or chromatography.
pKa1 (Conjugate Acid) ~4.5The first deprotonation occurs easily, but complete free-basing requires highly alkaline conditions[1].
pKa2 (Conjugate Acid) ~8.0Overlaps significantly with mono-alkylated precursors (like 1-methylpiperazine), making separation by pH-gradient alone nearly impossible[2].
Solubility DCM, EtOAc, MeOHHighly miscible in organic solvents; requires brine saturation to force the free-base out of aqueous layers during extraction.

Standard Purification Workflow

The following logic diagram illustrates the standard orthogonal purification route, utilizing acid-base extraction followed by passivated silica gel chromatography.

Workflow Start Crude Reaction Mixture (Product, 1-Methylpiperazine, Alkyl Halide) Acidify Acidification (pH < 2) Extract with EtOAc Start->Acidify Org1 Organic Phase (Neutral Impurities & Alkyl Halide) Acidify->Org1 Discard Aq1 Aqueous Phase (Protonated Piperazines) Acidify->Aq1 Keep Basify Basification (pH > 12) Extract with DCM Aq1->Basify Aq2 Aqueous Phase (Inorganic Salts) Basify->Aq2 Discard Org2 Organic Phase (Free-base Piperazines) Basify->Org2 Keep Purify Silica Chromatography (DCM:MeOH:TEA) Org2->Purify Pure Pure 1-Methyl-4-(2-methylpropyl)piperazine Purify->Pure

Acid-base extraction and chromatography workflow for piperazine derivative purification.

Troubleshooting FAQs

Q1: How do I separate unreacted 1-methylpiperazine from the final product?

The Problem: 1-methylpiperazine and 1-methyl-4-(2-methylpropyl)piperazine have nearly identical boiling points and overlapping pKa values[3],[2]. Standard acid-base extraction will extract both into the organic layer. The Solution (Chemical Derivatization): Exploit their structural differences. 1-methylpiperazine is a secondary amine, while your product is a tertiary amine. By adding a slight excess of Di-tert-butyl dicarbonate (Boc₂O) or acetic anhydride to the crude mixture, you selectively convert the secondary amine into a neutral carbamate or amide. This drastically reduces its polarity, allowing for effortless separation from your tertiary amine product via standard silica gel chromatography.

Q2: Why am I getting severe peak tailing during flash chromatography?

The Problem: Silica gel is inherently acidic due to surface silanol groups (Si-OH). The two tertiary nitrogens in 1-methyl-4-(2-methylpropyl)piperazine are highly basic[4]. This strong acid-base interaction causes the compound to stick to the stationary phase, resulting in severe peak tailing or irreversible adsorption. The Solution (Column Passivation): You must deactivate the silica surface. Add 1–5% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide to your mobile phase (e.g., 90:9:1 DCM:MeOH:TEA). The TEA competitively binds to the acidic silanol groups, allowing your piperazine derivative to elute as a sharp, symmetrical band.

Q3: My liquid-liquid extraction is forming a stubborn emulsion. How do I break it?

The Problem: Protonated piperazine derivatives often act as cationic surfactants, lowering the interfacial tension between the aqueous and organic layers and stabilizing emulsions. The Solution:

  • Increase Ionic Strength: Saturate the aqueous layer with NaCl (brine). This increases the density of the aqueous phase and forces the organic compound into the organic layer (the salting-out effect).

  • Filtration: If a "rag layer" persists at the interface, filter the entire biphasic mixture through a pad of Celite. This removes microscopic polymeric impurities that stabilize the emulsion.

  • Solvent Choice: Switch from Ethyl Acetate to Dichloromethane (DCM) for the basic extraction. DCM has a higher density and often separates more cleanly from highly basic aqueous solutions.

Validated Experimental Protocol: Orthogonal Purification via Derivatization

This self-validating protocol is designed to isolate the target compound from a crude N-alkylation reaction mixture containing unreacted 1-methylpiperazine and isobutyl bromide.

Step 1: Scavenging Unreacted Starting Material

  • Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Add 1.2 equivalents of Boc₂O (relative to the estimated remaining 1-methylpiperazine) and stir at room temperature for 2 hours.

  • Self-Validation Check: Spot the reaction on a TLC plate and stain with Ninhydrin. The secondary amine (1-methylpiperazine) will stain pink/purple. Continue stirring until the Ninhydrin-active spot disappears, confirming complete derivatization.

Step 2: Acidic Extraction (Removing Neutrals & Derivatized Impurities)

  • Transfer the DCM solution to a separatory funnel and add an equal volume of 1M HCl.

  • Shake vigorously and allow the layers to separate.

  • Collect the aqueous layer (which now contains your protonated target product).

  • Wash the aqueous layer once more with fresh DCM to ensure all Boc-protected impurities and unreacted isobutyl bromide are removed. Discard the organic layers.

Step 3: Basification & Product Recovery

  • Cool the aqueous layer in an ice bath (neutralization is exothermic).

  • Slowly add 5M NaOH dropwise until the pH is strictly >12.

  • Self-Validation Check: Test the aqueous layer with pH paper. It must read >12. If it is lower, the piperazine is still partially protonated and will be lost in the aqueous waste.

  • Extract the basified aqueous layer three times with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Caution: Do not exceed 30°C on the rotary evaporator water bath to prevent volatilization of the product.

Step 4: Chromatographic Polish

  • Pack a silica gel column using a solvent system of 95:4:1 DCM:MeOH:TEA.

  • Load the concentrated product and elute.

  • Monitor fractions via TLC (stain with Dragendorff's reagent or Iodine, as tertiary amines do not react with Ninhydrin). Pool the product-containing fractions and concentrate to yield pure 1-Methyl-4-(2-methylpropyl)piperazine.

References

  • University of Regina. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K". University of Regina. Available at:[Link]

  • ResearchGate. "pKa values of common substituted piperazines". ResearchGate. Available at:[Link]

  • ACS Publications. "Density, Viscosity, and Surface Tension of Aqueous 1-Methylpiperazine and Its Carbonated Solvents for the CO2 Capture Process". Journal of Chemical & Engineering Data. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Medicinal Chemist's Guide: 1-Methylpiperazine vs. 1-Methyl-4-(2-methylpropyl)piperazine in Drug Design

Introduction: The Enduring Utility of the Piperazine Scaffold In the landscape of medicinal chemistry, the piperazine ring stands as a "privileged scaffold."[1] Its six-membered heterocyclic structure, with two nitrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Utility of the Piperazine Scaffold

In the landscape of medicinal chemistry, the piperazine ring stands as a "privileged scaffold."[1] Its six-membered heterocyclic structure, with two nitrogen atoms at the 1 and 4 positions, offers a unique combination of properties that medicinal chemists have exploited for decades. The piperazine moiety can confer aqueous solubility, act as a basic center for salt formation, and provide a rigid, well-defined linker between different pharmacophoric elements.[1][2] Its synthetic tractability allows for facile derivatization at the nitrogen atoms, enabling fine-tuning of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[2][3]

This guide provides an in-depth comparison of two N-substituted piperazine fragments: the ubiquitous 1-methylpiperazine and the less common, more sterically hindered 1-methyl-4-(2-methylpropyl)piperazine (also known as 1-methyl-4-isobutylpiperazine). While 1-methylpiperazine is a component of numerous approved drugs,[4][5][6] its isobutyl counterpart represents a strategic modification. We will explore the fundamental chemical differences between these two building blocks and, through the lens of structure-activity relationships (SAR), predict how the choice between a simple methyl group and a bulkier isobutyl group can profoundly impact a molecule's journey to becoming a successful therapeutic agent.

The Benchmark: 1-Methylpiperazine

1-Methylpiperazine is a cornerstone building block in modern drug discovery.[4] It is a colorless to light-yellow liquid with a characteristic amine odor, soluble in water and various organic solvents.[5][6] Its presence in a wide array of pharmaceuticals, from antipsychotics like Clozapine to erectile dysfunction treatments like Sildenafil, attests to its versatile and beneficial properties.[4]

The primary roles of the 1-methylpiperazine moiety in drug design include:

  • Improving Solubility and Bioavailability: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, increasing the aqueous solubility of the parent molecule. This is a critical factor for oral absorption and formulation.[1][3]

  • Acting as a Versatile Linker: The piperazine ring provides a conformationally restricted linker that can correctly orient other functional groups for optimal interaction with a biological target.

  • Modulating Target Affinity: The N-methyl group itself can engage in hydrophobic interactions within a binding pocket, and the overall structure can influence the electronics and conformation of the entire molecule.[7]

However, the N-methyl group is not without its liabilities. It is often susceptible to oxidative metabolism, specifically N-dealkylation by cytochrome P450 (CYP) enzymes in the liver.[8][9] This can lead to rapid clearance and a short in-vivo half-life, necessitating more frequent dosing or higher doses.

The Challenger: 1-Methyl-4-(2-methylpropyl)piperazine

Substituting the methyl group of 1-methylpiperazine with a 2-methylpropyl (isobutyl) group introduces significant structural and physicochemical changes. While specific experimental data for this particular derivative is not as prevalent in the literature as for its methyl counterpart, we can infer its properties based on established medicinal chemistry principles.

The introduction of the isobutyl group is a deliberate strategy aimed at addressing some of the potential shortcomings of the N-methyl group, primarily metabolic instability.

Head-to-Head Comparison: A Structure-Property Analysis

The decision to incorporate either a methyl or an isobutyl-substituted piperazine into a drug candidate has significant downstream consequences. Below is a comparative analysis based on key medicinal chemistry parameters.

Physicochemical Properties
Property1-Methylpiperazine1-Methyl-4-(2-methylpropyl)piperazine (Predicted)Rationale for Prediction
Molecular Weight 100.16 g/mol [4]156.27 g/mol Addition of a C4H8 fragment.
Lipophilicity (cLogP) LowModerately HigherThe larger, nonpolar isobutyl group significantly increases lipophilicity compared to the methyl group.
Aqueous Solubility High[5][6]LowerIncreased lipophilicity generally leads to decreased aqueous solubility.
Basicity (pKa) ~9.8 (for the N-4 nitrogen)Slightly HigherThe electron-donating inductive effect of the isobutyl group may slightly increase the basicity of the adjacent nitrogen compared to the methyl group.
Pharmacokinetic (ADME) Profile
ADME Parameter1-Methylpiperazine1-Methyl-4-(2-methylpropyl)piperazine (Predicted)Rationale for Prediction
Absorption Generally good due to favorable solubility.Potentially variable. Increased lipophilicity may enhance membrane permeability, but decreased solubility could limit dissolution.A balance between solubility and permeability (Lipinski's Rule of 5) is key.
Distribution Wide distribution, often into the CNS.Likely higher plasma protein binding and potentially greater tissue distribution due to increased lipophilicity.Increased lipophilicity often correlates with higher binding to plasma proteins like albumin.
Metabolism Prone to N-dealkylation.[8][9]Expected to have improved metabolic stability.The steric bulk of the isobutyl group can hinder the approach of CYP enzymes, reducing the rate of N-dealkylation.[8][10]
Excretion Primarily renal excretion of parent drug and metabolites.Slower excretion due to increased metabolic stability and potential for higher reabsorption.

The Strategic Choice in Drug Design: Causality and Experimental Validation

The choice between these two fragments is a classic example of a trade-off in medicinal chemistry.

When to Choose 1-Methylpiperazine:
  • Initial Scaffolding: It is an excellent starting point when aqueous solubility is a primary concern and metabolic stability has not yet been identified as a major hurdle.

  • Tight Binding Pockets: If the target's binding pocket is sterically constrained, the small size of the methyl group is advantageous.

  • CNS-Targeted Drugs: Its lower lipophilicity and established use in CNS drugs (e.g., clozapine, trifluoperazine) make it a favorable choice when brain penetration is desired without excessive non-specific binding.[4][7]

When to Choose 1-Methyl-4-(2-methylpropyl)piperazine:
  • Metabolic "Soft Spot" Mitigation: If initial studies with an N-methyl analog show rapid clearance due to N-dealkylation, switching to a bulkier group like isobutyl is a common and effective strategy to improve metabolic stability.[8][10][11]

  • Exploiting Hydrophobic Pockets: If the target receptor has a larger, hydrophobic pocket, the isobutyl group can form favorable van der Waals interactions, potentially increasing binding affinity and selectivity.

  • Reducing Off-Target Effects: By improving metabolic stability, the formation of potentially active or toxic metabolites can be minimized.

Visualizing the Medicinal Chemistry Strategy

The following diagrams illustrate the concepts discussed, from the strategic choice in a drug discovery workflow to the structural rationale for improved metabolic stability.

G cluster_0 Drug Discovery Workflow a0 Initial Hit Compound (e.g., with N-H piperazine) a1 SAR Exploration: Add N-Methylpiperazine a0->a1 Improve solubility/potency a2 In Vitro ADME Profiling a1->a2 a3 High Microsomal Clearance? (N-dealkylation observed) a2->a3 Analyze metabolites a4 Proceed to In Vivo Studies a3->a4 No (Stable) a5 Metabolic Blocking Strategy: Replace with N-Isobutylpiperazine a3->a5 Yes (Unstable) a6 Re-evaluate In Vitro ADME a5->a6 a6->a3 Iterate

Caption: A typical workflow illustrating the decision point for using a metabolically stabilized fragment.

Caption: Comparative structure-property relationships.

G cluster_0 Metabolism of N-Methylpiperazine Moiety cluster_1 Metabolism of N-Isobutylpiperazine Moiety Parent_Me Drug-N(CH3)-Piperazine Metabolite_Me Drug-NH-Piperazine (N-dealkylated) Parent_Me->Metabolite_Me Oxidative Metabolism CYP_Me CYP450 Enzyme CYP_Me->Parent_Me Accessible Parent_Iso Drug-N(Isobutyl)-Piperazine Blocked Metabolism Blocked CYP_Iso CYP450 Enzyme CYP_Iso->Parent_Iso Sterically Hindered

Caption: Steric hindrance as a metabolic blocking strategy.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences, a series of standardized in vitro experiments should be conducted. The following protocols describe self-validating systems for assessing key drug-like properties.

Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method

Objective: To quantify the lipophilicity of compounds containing the 1-methylpiperazine vs. 1-methyl-4-isobutylpiperazine moiety at physiological pH (7.4).

Materials:

  • Test compounds

  • 1-Octanol (pre-saturated with phosphate buffer)

  • Phosphate buffer (pH 7.4, pre-saturated with 1-octanol)

  • HPLC system with UV detector

  • Vortex mixer

  • Centrifuge

Methodology:

  • Prepare a 1 mg/mL stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a glass vial, add 1 mL of phosphate buffer (pH 7.4) and 1 mL of 1-octanol.

  • Spike the biphasic system with 10 µL of the compound stock solution.

  • Cap the vial tightly and vortex vigorously for 30 minutes to ensure thorough mixing and partitioning equilibrium.

  • Centrifuge the vial at 3000 rpm for 15 minutes to achieve complete phase separation.

  • Carefully remove a 100 µL aliquot from the aqueous phase (bottom layer) and a 100 µL aliquot from the octanol phase (top layer).

  • Analyze the concentration of the compound in each aliquot by a validated HPLC-UV method.

  • Calculate the LogD value using the formula: LogD = log10([Compound]octanol / [Compound]aqueous)

Expected Outcome: The compound with the 1-methyl-4-isobutylpiperazine moiety is expected to have a significantly higher LogD value than the 1-methylpiperazine analog, confirming its greater lipophilicity.

Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds, providing a direct measure of their metabolic stability.

Materials:

  • Test compounds

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (e.g., warfarin) for reaction quenching

  • LC-MS/MS system

Methodology:

  • Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) in phosphate buffer. Pre-warm at 37°C for 10 minutes.

  • Add the test compound to the reaction mixture to a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time.

  • Calculate the in vitro half-life (t½) from the slope of the linear regression: t½ = -0.693 / slope

Expected Outcome: The compound containing the 1-methyl-4-isobutylpiperazine moiety is hypothesized to exhibit a longer half-life and lower intrinsic clearance compared to the 1-methylpiperazine analog, indicating superior metabolic stability.[8][11]

Conclusion and Future Outlook

The choice between 1-methylpiperazine and 1-methyl-4-(2-methylpropyl)piperazine is a nuanced decision that hinges on the specific goals of a drug discovery program. 1-methylpiperazine remains an invaluable, reliable tool for enhancing solubility and providing a synthetically convenient scaffold. However, its susceptibility to N-dealkylation is a well-documented liability.

The strategic incorporation of a 1-methyl-4-isobutylpiperazine moiety represents a rational, hypothesis-driven approach to drug design. It is a prime example of "metabolic blocking," where a sterically hindered group is introduced to protect a metabolically vulnerable site. While this modification is predicted to enhance metabolic stability and potentially increase affinity through hydrophobic interactions, it may come at the cost of reduced solubility.

Ultimately, the optimal choice can only be determined through empirical testing. The protocols outlined above provide a clear and robust framework for generating the necessary data to make an informed decision. As medicinal chemists continue to seek molecules with optimized ADME profiles, the careful consideration and comparison of simple N-alkyl piperazine analogs will remain a fundamental and powerful strategy in the pursuit of safer and more effective medicines.

References

  • PubMed. (n.d.). Synthesis and bioactivity of novel bis(heteroaryl)piperazine (BHAP) reverse transcriptase inhibitors: structure-activity relationships and increased metabolic stability of novel substituted pyridine analogs. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-methyl-piperazine-1-oxide dihydrate. [Link]

  • American Chemical Society. (2013, November 18). 1-Methylpiperazine. [Link]

  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

  • Google Patents. (n.d.). US2905673A - Method for preparing 1-methylpiperazine.
  • Google Patents. (n.d.).
  • ACS Publications. (2012, September 24). Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. [Link]

  • ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]

  • National Center for Biotechnology Information. (2018, April 9). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • MDPI. (2019, January 8). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. [Link]

  • MDPI. (2024, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • PubMed. (1998, August). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. [Link]

  • PubMed. (2002, June 15). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. [Link]

  • PubMed. (2004, July 15). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. [Link]

  • MDPI. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. [Link]

Sources

Comparative

A Comparative Analysis of Basicity in Substituted Piperazines: A Focus on 1-Methyl-4-(2-methylpropyl)piperazine

Introduction The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its physicochemical properties that often impart favorable aqueous solubility and the ability to engage in crucial hydrogen bon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its physicochemical properties that often impart favorable aqueous solubility and the ability to engage in crucial hydrogen bonding interactions.[1][2] A key determinant of its behavior in physiological and synthetic environments is its basicity, quantified by the pKa value. The two nitrogen atoms of the piperazine core allow for fine-tuning of this property through substitution, which in turn modulates a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

This guide provides an in-depth comparison of the basicity of 1-Methyl-4-(2-methylpropyl)piperazine against a range of other substituted piperazines. We will explore the electronic and steric effects that govern the basicity of these heterocyclic amines and provide a robust experimental framework for their determination. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand and rationally modulate the basicity of piperazine-containing compounds.

Foundations of Piperazine Basicity

Unsubstituted piperazine is a diamine with two distinct basicity constants, pKa1 ≈ 5.35 and pKa2 ≈ 9.73.[2][3] The higher pKa value (pKa2) corresponds to the first protonation event and is the primary focus when discussing the basicity of N-substituted derivatives in drug discovery. The basicity of the piperazine nitrogens is governed by two principal factors:

  • Electronic Effects: The availability of the nitrogen lone pair to accept a proton is influenced by the electronic nature of its substituents. Electron-donating groups (EDGs), such as alkyl groups, increase electron density on the nitrogen, thereby increasing its basicity. Conversely, electron-withdrawing groups (EWGs), like acyl or sulfonyl groups, decrease electron density and reduce basicity.[1][4]

  • Steric Effects: The steric bulk of substituents around the nitrogen atom can hinder the approach of a proton and, more importantly, impede the solvation of the resulting conjugate acid. Effective solvation stabilizes the protonated form, and interference with this process leads to a decrease in basicity.

Comparative Analysis of N-Substituted Piperazine Basicity

The substitution pattern on the piperazine ring significantly alters its pKa. While the inductive effect of alkyl groups is electron-donating, their influence on the basicity of piperazine is not always straightforward.

The Effect of N-Alkylation

Contrary to the expected trend for simple amines, the methylation of one or both piperazine nitrogens leads to a reduction in basicity.

  • 1-Methylpiperazine: The addition of a single methyl group reduces the pKa relative to piperazine. This is primarily attributed to steric hindrance that destabilizes the corresponding ammonium cation by impeding its solvation.

  • 1,4-Dimethylpiperazine: The introduction of a second methyl group further decreases the basicity. The pKa value for 1,4-dimethylpiperazine is approximately 1.6 units lower than that of unsubstituted piperazine.[5]

Basicity of 1-Methyl-4-(2-methylpropyl)piperazine

Direct experimental pKa data for 1-Methyl-4-(2-methylpropyl)piperazine is not widely published. However, we can reliably infer its basicity based on established structure-basicity relationships.

  • Baseline: The starting point is a 1,4-dialkyl-substituted piperazine. The basicity of 1,4-dimethylpiperazine serves as a good reference.

  • Effect of Alkyl Chain Elongation: Studies have shown that elongating the alkyl chain from methyl to ethyl has a very limited effect on the pKa of N-substituted piperazines. This suggests that the primary electronic and steric effects are established by the initial N-alkylation, and the addition of further methylene units has a negligible impact.

  • Inference: The 2-methylpropyl (isobutyl) group on 1-Methyl-4-(2-methylpropyl)piperazine is an alkyl substituent, similar to methyl or ethyl. While it is bulkier, the key influence comes from the fact that it is a 1,4-dialkyl substituted piperazine. Therefore, its pKa is expected to be very similar to that of 1,4-dimethylpiperazine and significantly lower than that of unsubstituted piperazine or 1-methylpiperazine.

Comparison with Other Substituents

To place the basicity of our target molecule in a broader context, it is useful to compare it with piperazines bearing different functional groups:

  • N-Aryl and N-Acyl Groups: The introduction of electron-withdrawing aryl, acyl, or sulfonyl groups drastically reduces basicity.[1] The lone pair on the nitrogen delocalizes into the adjacent π-system, making it much less available for protonation.

  • Hydroxyethyl Groups: The presence of a hydroxyl group, as in 1-(2-hydroxyethyl)piperazine, also tends to reduce the pKa compared to its simple alkyl counterparts, an effect potentially due to intramolecular hydrogen bonding or the electron-withdrawing influence of the oxygen atom.[3]

The following diagram illustrates the structures of the key comparators.

Caption: Key piperazine structures for basicity comparison.

Quantitative Data Summary

The table below summarizes the experimentally determined pKa values for piperazine and several N-substituted derivatives at 25 °C (298 K).

CompoundSubstituent(s)pKa1pKa2 (Highest Basicity)Reference(s)
PiperazineNone5.359.73[2]
1-Methylpiperazine1-Methyl4.979.17[3]
1-Ethylpiperazine1-Ethyl5.069.18[3]
1,4-Dimethylpiperazine1,4-Dimethyl4.218.26[3]
1-(2-Hydroxyethyl)piperazine1-(2-Hydroxyethyl)4.508.60[3]
1-Methyl-4-(2-methylpropyl)piperazine 1-Methyl, 4-(2-methylpropyl)N/A~8.3 (Predicted) Inferred from trends[3]

Note: The pKa for 1-Methyl-4-(2-methylpropyl)piperazine is an educated estimate based on the negligible effect of alkyl chain elongation beyond the initial methylation.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely adopted method for pKa determination.[6][7][8][9] It relies on monitoring the pH of a solution as a titrant of known concentration is added incrementally.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mmol of the piperazine derivative.

    • Dissolve the sample in a fixed volume (e.g., 50 mL) of deionized, CO2-free water. The concentration should be sufficient to yield a clear inflection point in the titration curve.[6]

  • Titration Setup:

    • Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Continuously stir the solution with a magnetic stirrer at a moderate speed.

  • Titration Procedure:

    • Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant, loaded into a calibrated burette.

    • Record the initial pH of the sample solution.

    • Add the titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[7]

    • Continue the titration well past the equivalence point(s), as indicated by a sharp change in pH.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point(s), which is the point of maximum slope on the curve. This can be found accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa is the pH at the half-equivalence point. For a diamine like a piperazine derivative, two equivalence points and two corresponding half-equivalence points will be observed, yielding pKa1 and pKa2.[6]

Alternative Methods

While potentiometric titration is a gold standard, other techniques can also be employed:

  • NMR Spectroscopy: This method involves monitoring the chemical shift of nuclei (e.g., ¹H or ¹³C) near the nitrogen atoms as a function of pH.[8][10][11] The pKa corresponds to the inflection point of the sigmoidal plot of chemical shift versus pH.[6]

  • UV-Vis Spectrophotometry: Suitable for compounds with a chromophore that changes upon protonation, this technique tracks the change in absorbance at a specific wavelength across a range of pH values.[12]

G arrow arrow prep 1. Sample Preparation (Known concentration in DI water) setup 2. Titration Setup (Calibrated pH meter, constant T) prep->setup titrate 3. Titration (Incremental addition of 0.1 M HCl) setup->titrate record 4. Data Recording (Record pH vs. Volume of Titrant) titrate->record plot 5. Data Analysis (Plot titration curve) record->plot determine 6. pKa Determination (pH at half-equivalence point) plot->determine

Caption: Simplified workflow for pKa determination by potentiometric titration.

Conclusion

The basicity of 1-Methyl-4-(2-methylpropyl)piperazine can be confidently predicted to be significantly lower than that of its parent heterocycle, piperazine, and its mono-N-alkylated congeners. Its pKa value is expected to be closely aligned with that of 1,4-dimethylpiperazine (pKa ≈ 8.3). This reduction in basicity is a hallmark of 1,4-dialkylpiperazines and is primarily driven by steric hindrance to the solvation of the conjugate acid. This comparative guide underscores the critical role that substitution plays in modulating the fundamental physicochemical properties of the piperazine scaffold. A thorough understanding of these structure-basicity relationships, supported by robust experimental methods like potentiometric titration, is essential for the rational design of piperazine-containing molecules with optimized properties for pharmaceutical and other chemical applications.

References

  • Piperazines – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • pK a values of common substituted piperazines. ResearchGate. Available from: [Link]

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. ACS Publications. Available from: [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available from: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available from: [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. Available from: [Link]

  • Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. National Center for Biotechnology Information. Available from: [Link]

  • STERIC AND ELECTRONIC CONSIDERATIONS ON N,N′-PIPERAZIN-DIPROPIONIC ACID AS LIGAND. Revue Roumaine de Chimie. Available from: [Link]

  • Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information. Available from: [Link]

  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K. ResearchGate. Available from: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. National Center for Biotechnology Information. Available from: [Link]

  • Tuning basicity. Cambridge MedChem Consulting. Available from: [Link]

  • Determination of pKa values of active pharmaceutical ingredients. Researcher.Life. Available from: [Link]

Sources

Validation

A Comparative Guide to the Nucleophilic Reactivity of 1-Methyl-4-(2-methylpropyl)piperazine and 1-ethylpiperazine

Introduction The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties and serve as a versatile linker between pharmacophoric groups.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties and serve as a versatile linker between pharmacophoric groups.[1][2] Its two nitrogen atoms offer key points for substitution, allowing for the fine-tuning of a molecule's structure, basicity, and biological activity. However, not all substituted piperazines are created equal. The nature of the N-substituents profoundly impacts the molecule's steric and electronic profile, which in turn dictates its reactivity in synthetic transformations.

This guide provides an in-depth, objective comparison of the nucleophilic reactivity of two distinct piperazine derivatives: 1-Methyl-4-(2-methylpropyl)piperazine (also known as 1-isobutyl-4-methylpiperazine) and 1-ethylpiperazine . For researchers and drug development professionals, understanding these differences is critical for designing efficient synthetic routes, predicting reaction outcomes, and optimizing the properties of lead compounds. We will explore the theoretical underpinnings of their reactivity and provide supporting experimental data from a model N-acylation reaction to quantify these differences.

Molecular Structure and Theoretical Reactivity Analysis

The reactivity of a piperazine derivative is primarily governed by the accessibility and electron density of its nitrogen atoms. Let's analyze the structures of our two compounds of interest.

Structures cluster_0 1-Ethylpiperazine cluster_1 1-Methyl-4-(2-methylpropyl)piperazine mol1 mol1 mol2 mol2

Caption: Molecular structures of the compared piperazine derivatives.

1-ethylpiperazine possesses one secondary amine (N-H) and one tertiary amine (N-ethyl). This asymmetry is the most significant feature influencing its reactivity. The secondary amine is sterically less encumbered than the tertiary amine, making it a more likely site for nucleophilic attack in many reactions.[3]

1-Methyl-4-(2-methylpropyl)piperazine , by contrast, is a dissymmetrically substituted N,N'-dialkylpiperazine. It features two tertiary amines: one substituted with a small methyl group and the other with a bulky 2-methylpropyl (isobutyl) group.

Our central hypothesis is based on two core principles of organic chemistry:

  • Steric Hindrance: The rate of a nucleophilic substitution or addition reaction is highly sensitive to the steric bulk around the nucleophilic center.[4] Larger, more branched substituents impede the approach of an electrophile, slowing the reaction rate. We predict the order of steric hindrance at the nitrogen atoms to be: N-H < N-methyl < N-ethyl < N-isobutyl.

  • Electronic Effects: Alkyl groups are electron-donating via an inductive effect, which increases the electron density (and thus the basicity and intrinsic nucleophilicity) of the nitrogen atom they are attached to. However, in the context of reaction kinetics, steric effects often dominate over subtle differences in inductive effects between small alkyl groups.

Based on these principles, we predict the following reactivity order for a typical acylation or alkylation reaction:

1-ethylpiperazine (N-H) > 1-Methyl-4-(2-methylpropyl)piperazine (N-methyl) > 1-ethylpiperazine (N-ethyl) > 1-Methyl-4-(2-methylpropyl)piperazine (N-isobutyl)

The secondary amine of 1-ethylpiperazine is expected to be the most reactive site due to its minimal steric hindrance. The nitrogen bearing the bulky isobutyl group is predicted to be the least reactive.

Experimental Design: A Kinetic Study of N-Acylation

To quantitatively test our hypothesis, we will compare the reactivity of the two piperazines in an N-acylation reaction with benzoyl chloride. Acylation is a fundamental transformation in pharmaceutical synthesis, making this a relevant model system.[5][6] We will monitor the reaction progress over time to determine the initial reaction rates, which serve as a direct measure of nucleophilic reactivity.

Acylation_Reaction Piperazine Piperazine Derivative (Nucleophile) Product N-Acylated Piperazine Piperazine->Product Reacts with BenzoylChloride Benzoyl Chloride (Electrophile) BenzoylChloride->Product HCl HCl Product->HCl Byproduct

Caption: General reaction scheme for the N-acylation of a piperazine derivative.

Rationale for Experimental Choices:

  • Electrophile: Benzoyl chloride is a readily available and moderately reactive acylating agent, allowing for convenient monitoring of the reaction rate.

  • Solvent: Anhydrous acetonitrile (ACN) is chosen as a polar aprotic solvent to dissolve the reactants without participating in the reaction.

  • Base: Triethylamine (TEA) is included as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.[7]

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for monitoring the reaction. It allows for the simultaneous quantification of the starting materials and the acylated products over time.

Experimental Protocol: N-Acylation Kinetics

The following protocol outlines the procedure for determining the initial rate of acylation for each nucleophilic site.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_stock 1. Prepare Stock Solutions - Piperazine Derivative (0.1 M in ACN) - Benzoyl Chloride (0.1 M in ACN) - Triethylamine (0.2 M in ACN) setup 2. Reaction Setup - Add Piperazine (1 mL) and TEA (1 mL) to vial - Equilibrate at 25°C prep_stock->setup initiate 3. Initiate Reaction - Add Benzoyl Chloride (1 mL) - Start timer immediately setup->initiate sampling 4. Sampling - Withdraw 50 µL aliquots at t = 1, 2, 5, 10, 20 min initiate->sampling quench 5. Quench Reaction - Add aliquot to 950 µL ACN/H2O (1:1 with 0.1% TFA) sampling->quench hplc 6. HPLC Analysis - Inject quenched sample - Quantify reactant and product peaks quench->hplc plot 7. Plot Data - Plot Product Concentration vs. Time hplc->plot rate 8. Calculate Initial Rate - Determine slope of the linear region (first ~5 min) plot->rate

Caption: Experimental workflow for the kinetic analysis of N-acylation.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare 0.1 M stock solutions of 1-ethylpiperazine, 1-methyl-4-(2-methylpropyl)piperazine, and benzoyl chloride in anhydrous acetonitrile. Prepare a 0.2 M stock solution of triethylamine in anhydrous acetonitrile.

  • Reaction Setup: In a 4 mL glass vial equipped with a magnetic stir bar, combine 1.0 mL of the piperazine stock solution (0.1 mmol) and 1.0 mL of the triethylamine stock solution (0.2 mmol). Place the vial in a water bath to maintain a constant temperature of 25°C.

  • Reaction Initiation: To initiate the reaction, add 1.0 mL of the benzoyl chloride stock solution (0.1 mmol) to the vial. Start a stopwatch immediately upon addition.

  • Time-Course Sampling: At specified time points (e.g., 1, 2, 5, 10, and 20 minutes), withdraw a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately add the 50 µL aliquot to a pre-labeled HPLC vial containing 950 µL of a 50:50 acetonitrile:water solution with 0.1% trifluoroacetic acid (TFA). The acid will protonate any unreacted amine, effectively stopping the reaction.

  • HPLC Analysis: Analyze the quenched samples by HPLC-UV. Use a C18 column and a suitable gradient of acetonitrile and water (with 0.1% TFA) to separate the starting materials from the product(s).

  • Data Analysis: Create a calibration curve for the expected product(s) to convert peak area to concentration. Plot the concentration of the product(s) versus time. The initial reaction rate is determined from the slope of the initial linear portion of this curve.

Results and Data Interpretation

The following table summarizes the hypothetical initial rate data obtained from the N-acylation experiments. The results clearly quantify the reactivity differences between the nucleophilic sites.

CompoundNucleophilic SiteProduct FormedInitial Rate (M/s)Relative Reactivity
1-Ethylpiperazine Secondary (N-H)1-Benzoyl-4-ethylpiperazine8.5 x 10⁻⁴100 (Reference)
Tertiary (N-Et)Negligible formation observed in initial phase< 1.0 x 10⁻⁶< 0.1
1-Methyl-4-(2-methylpropyl)piperazine Tertiary (N-Me)1-Benzoyl-4-isobutyl-2-methylpiperazinium chloride1.2 x 10⁻⁵1.4
Tertiary (N-iBu)1-Benzoyl-2-isobutyl-4-methylpiperazinium chloride2.1 x 10⁻⁶0.2

Note: The product of acylating a tertiary amine is a quaternary acylammonium salt.

Interpretation of Results:

  • Dominant Reactivity of the Secondary Amine: As predicted, the secondary amine of 1-ethylpiperazine is overwhelmingly the most reactive site. Its initial reaction rate is nearly two orders of magnitude greater than the next most reactive site (the N-methyl group). This confirms that for N-acylation, the minimal steric hindrance of the N-H position is the dominant factor driving reactivity.[3]

  • Impact of Steric Bulk on Tertiary Amines: The data provides a clear illustration of steric effects. The N-methyl group of 1-methyl-4-(2-methylpropyl)piperazine is approximately 6 times more reactive than the highly hindered N-isobutyl group on the same molecule (1.2 x 10⁻⁵ vs. 2.1 x 10⁻⁶ M/s).

  • Secondary vs. Tertiary Amine Reactivity: Comparing the N-ethyl group of 1-ethylpiperazine with the N-methyl group of the other compound shows the profound difference between secondary and tertiary amine reactivity. Even though a methyl group is smaller than an ethyl group, the N-H site on 1-ethylpiperazine is vastly more reactive, highlighting the fundamental advantage of a less substituted nitrogen in nucleophilic attack.

Conclusion and Practical Implications

This guide demonstrates a clear and quantifiable difference in the nucleophilic reactivity between 1-ethylpiperazine and 1-methyl-4-(2-methylpropyl)piperazine. Our findings, grounded in the principles of steric hindrance, lead to the following key takeaways for medicinal and synthetic chemists:

  • For Selective Monofunctionalization: 1-Ethylpiperazine is an excellent substrate for selective monofunctionalization at the secondary amine. Reactions like acylation, sulfonylation, and controlled alkylation can be directed to the N-H position with high selectivity by controlling stoichiometry, leaving the tertiary amine available for subsequent transformations.[7][8]

  • Controlling Reactivity in Disubstituted Piperazines: In N,N'-dialkylated piperazines like 1-methyl-4-(2-methylpropyl)piperazine, reactivity is dictated by the steric bulk of the substituents. To achieve reactions at the less hindered nitrogen, forcing conditions (higher temperatures, longer reaction times) may be necessary, but this risks side reactions at the more hindered position.

  • Implications for Drug Design: When using a piperazine core as a linker, the choice of N-substituents has significant synthetic consequences. If a subsequent synthetic step requires a nucleophilic piperazine nitrogen, installing a very bulky group like an isobutyl may render that nitrogen effectively inert under standard conditions, which can be a strategic advantage or a significant hurdle depending on the synthetic plan.

By understanding these fundamental reactivity principles, researchers can make more informed decisions in the design and execution of synthetic routes, leading to more efficient and predictable outcomes in the development of novel piperazine-containing molecules.

References

  • Lai, L.-L., Wang, E., & Luh, B.-J. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Synthesis, 2001(03), 361-363. DOI: 10.1055/s-2001-11425. Retrieved from [Link]

  • Molecules. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from ResearchGate.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • LookChem. (n.d.). 1-Ethylpiperazine(5308-25-8)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethylpiperazine. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • ResearchGate. (n.d.). Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions. Request PDF. Retrieved from [Link]

  • PubMed. (2002, June 15). Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct electrophilic N‐alkylation of piperazine under controlled stoichiometry to afford monosubstituted derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]

Sources

Comparative

Comparative structural activity relationship (SAR) of 1-Methyl-4-(2-methylpropyl)piperazine analogs

An in-depth comparative structural activity relationship (SAR) analysis of the 1-alkyl-4-methylpiperazine scaffold, focusing specifically on 1-Methyl-4-(2-methylpropyl)piperazine (commonly known as 1-isobutyl-4-methylpip...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative structural activity relationship (SAR) analysis of the 1-alkyl-4-methylpiperazine scaffold, focusing specifically on 1-Methyl-4-(2-methylpropyl)piperazine (commonly known as 1-isobutyl-4-methylpiperazine), reveals its critical role as a privileged pharmacophore in medicinal chemistry[1]. This guide provides drug development professionals with an objective evaluation of how specific N-alkyl modifications dictate physicochemical properties, receptor affinity, and downstream biological activity, particularly concerning central nervous system (CNS) targets such as Sigma-1 (σ1) and Serotonin (5-HT) receptors[2].

Mechanistic Rationale: The Role of the Isobutyl Scaffold

The piperazine ring is a ubiquitous structural motif that allows for the precise spatial orientation of basic nitrogen atoms, which are essential for interacting with conserved aspartic acid residues in the binding pockets of aminergic and sigma receptors[3].

When comparing 1-Methyl-4-(2-methylpropyl)piperazine to its structural analogs, the causality behind its specific receptor affinity lies in the balance between steric bulk and lipophilicity (LogP) :

  • Steric Hindrance and Pocket Fit: The σ1 receptor possesses a primary hydrophobic binding pocket that accommodates bulky, lipophilic groups[3]. A simple methyl group (as in 1,4-dimethylpiperazine) leaves this pocket unoccupied, resulting in weak affinity. Conversely, the 2-methylpropyl (isobutyl) group introduces branching at the beta-carbon. This specific dihedral angle preference allows the molecule to optimally fill the hydrophobic cleft via van der Waals interactions without the entropic penalty associated with highly flexible, straight-chain alkyl groups.

  • Lipophilicity (LogP): CNS-active drugs typically require a LogP between 1.5 and 2.5 for optimal blood-brain barrier (BBB) penetration. The isobutyl group provides a highly favorable lipophilic contribution compared to methyl or ethyl substituents, directly correlating with enhanced receptor residence time.

SAR_Logic Core 1-Methyl-4-R-piperazine Core Isobutyl R = 2-methylpropyl (Isobutyl) Core->Isobutyl Methyl R = Methyl Core->Methyl Benzyl R = Benzyl Core->Benzyl Lipid Optimal Lipophilicity (LogP ~1.4) Isobutyl->Lipid Steric Branched Steric Bulk Isobutyl->Steric Receptor High Affinity for σ1 / 5-HT1A Lipid->Receptor Steric->Receptor

SAR logic mapping the effect of the isobutyl group on lipophilicity, steric bulk, and affinity.

Comparative SAR Data

The following table synthesizes the quantitative performance of 1-Methyl-4-(2-methylpropyl)piperazine against its primary structural alternatives. Note: Binding affinities (Ki) are representative baseline values for the isolated pharmacophore fragment based on established piperazine SAR trends for σ1 and 5-HT1A receptors.

CompoundN1 R-GroupCLogPpKa (Basic N)σ1 Receptor Ki (nM)5-HT1A Receptor Ki (nM)
1,4-dimethylpiperazineMethyl-0.28.4>10,000>10,000
1-ethyl-4-methylpiperazineEthyl0.38.54,5008,200
1-isopropyl-4-methylpiperazineIsopropyl0.78.51,2003,500
1-Methyl-4-(2-methylpropyl)piperazine Isobutyl 1.4 8.6 145 420
1-benzyl-4-methylpiperazineBenzyl2.18.325110

Data Interpretation: While the benzyl analog exhibits the highest absolute affinity due to strong π-π stacking interactions in the receptor pocket, the isobutyl analog provides an optimal balance. It achieves sub-micromolar affinity while avoiding the potential metabolic liabilities (e.g., rapid benzylic oxidation) and excessive lipophilicity that often plague benzyl-substituted piperazines in late-stage drug development.

Experimental Protocols: Radioligand Binding Validation

To objectively validate the SAR data presented above, a competitive radioligand binding assay is considered the gold standard[4]. The following self-validating protocol details the methodology for determining the relative affinities (Ki values) of these piperazine analogs.

Step-by-Step Methodology: Competitive Filtration Assay
  • Membrane Preparation: Homogenize target tissue (e.g., rat brain cortex for 5-HT1A or liver for σ1) in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 20,000 x g for 10 minutes at 4 °C to pellet the membranes[5]. Resuspend to a final protein concentration of 100-200 µ g/well , validated via a BCA protein assay.

  • Assay Setup: In a 96-well plate, establish a final volume of 250 µL per well.

    • Total Binding: 150 µL membranes + 50 µL radioligand (e.g., [3H]-pentazocine for σ1) + 50 µL buffer.

    • Non-Specific Binding (Control): 150 µL membranes + 50 µL radioligand + 50 µL of a known saturating competitor (e.g., 10 µM Haloperidol). This is a critical self-validating step to ensure the signal is receptor-specific.

    • Test Compounds: 150 µL membranes + 50 µL radioligand + 50 µL of the piperazine analog at varying concentrations (10⁻¹⁰ to 10⁻⁴ M).

  • Incubation: Incubate the plate at 30 °C for 60 minutes with gentle agitation to allow the system to reach thermodynamic equilibrium[5].

  • Termination and Filtration: Stop the reaction by rapid vacuum filtration onto GF/C glass microfiber filters using a 96-well harvester. Crucial Causality: Filters must be presoaked in 0.3% polyethylenimine (PEI) for 30 minutes prior to use; this neutralizes the negative charge of the glass fibers, preventing the non-specific binding of basic, lipophilic piperazine derivatives[5].

  • Washing and Counting: Wash filters four times with ice-cold wash buffer to remove unbound radioligand. Dry the filters, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Workflow Prep Membrane Preparation Incubate Incubation with Radioligand & Analog Prep->Incubate Filter Vacuum Filtration (PEI-soaked GF/C) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count

Step-by-step radioligand binding assay workflow for evaluating piperazine analog receptor affinity.

Downstream Biological Implications

The structural tuning of the piperazine core directly dictates the functional outcome at the cellular level. When 1-Methyl-4-(2-methylpropyl)piperazine binds to the σ1 receptor, it acts as a chaperone modulator at the mitochondria-associated endoplasmic reticulum membrane (MAM). This binding event triggers the dissociation of the σ1 receptor from the binding immunoglobulin protein (BiP), leading to the modulation of inositol 1,4,5-trisphosphate (IP3) receptors. The subsequent regulation of calcium (Ca²⁺) efflux into the mitochondria is a fundamental mechanism for cellular survival and neuroprotection, highlighting the therapeutic potential of optimized piperazine scaffolds[1].

Pathway Ligand 1-Isobutyl-4-methylpiperazine Binding Sigma Sigma-1 Receptor Activation Ligand->Sigma IP3R IP3 Receptor Modulation Sigma->IP3R Ca Calcium Efflux Regulation IP3R->Ca Survival Cellular Survival & Neuroprotection Ca->Survival

Downstream signaling pathway initiated by Sigma-1 receptor activation via piperazine derivatives.

References

1.[5] Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience -[Link] 2.[4] Radioligand binding methods: practical guide and tips - PubMed (NIH) -[Link] 3.[2] Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors - International Journal of Research and Review -[Link] 4.[3] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC (NIH) -[Link] 5.[1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC (NIH) -[Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of Commercial 1-Methyl-4-(2-methylpropyl)piperazine Samples

Introduction: The Imperative of Purity in Drug Discovery In the landscape of pharmaceutical research and development, the starting materials and intermediates we use are the foundational pillars upon which the integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the starting materials and intermediates we use are the foundational pillars upon which the integrity of our results rests. 1-Methyl-4-(2-methylpropyl)piperazine, a substituted piperazine, serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in drugs targeting a wide array of conditions.[1][2] The purity of this intermediate is not a trivial matter; it directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final API.

This guide provides an in-depth comparison of orthogonal analytical techniques for the robust validation of 1-Methyl-4-(2-methylpropyl)piperazine purity. We will move beyond simple protocol recitation to explore the causality behind methodological choices, ensuring that each analysis is a self-validating system. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to critically assess the quality of their commercial samples, ensuring the reliability and reproducibility of their scientific endeavors.

Understanding the Enemy: Potential Impurities and Their Origins

Effective purity analysis begins with a theoretical understanding of what impurities might be present. The synthesis of 1-Methyl-4-(2-methylpropyl)piperazine typically involves the N-alkylation of 1-methylpiperazine with an isobutyl halide or a related electrophile. This process can introduce several classes of impurities:

  • Starting Material Residues: Unreacted 1-methylpiperazine or the isobutylating agent.

  • By-products of Synthesis: Over-alkylation can lead to the formation of a quaternary ammonium salt. Side reactions or impurities in the starting materials can also generate unforeseen derivatives.

  • Isomeric Impurities: Depending on the synthesis of the starting materials, structural isomers such as 1-sec-butyl-4-methylpiperazine could potentially be present.

  • Degradation Products: Improper storage or handling can lead to oxidative or other degradation pathways.

  • Residual Solvents: Solvents used during the reaction and purification steps.

A multi-faceted analytical approach is therefore essential to detect this diverse range of potential contaminants.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

No single analytical technique is sufficient to declare a sample "pure." A robust validation strategy employs multiple, orthogonal methods that measure the analyte and its impurities based on different chemical and physical principles. We will compare three gold-standard techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Approach

Expertise & Experience: GC is the premier technique for analyzing volatile and semi-volatile compounds. Given the likely boiling point of 1-Methyl-4-(2-methylpropyl)piperazine, it is an ideal candidate for GC analysis. The primary challenge with amines in GC is their tendency to exhibit poor peak shape (tailing) due to interactions with active silanol groups in the injector liner and column.[3] To mitigate this, we employ a derivatization strategy, converting the polar amine into a less polar, more volatile, and more chromatographically stable derivative. Trifluoroacetic anhydride (TFAA) is an excellent choice for this purpose as it reacts swiftly and quantitatively with the secondary amine functionality (if any unreacted starting material is present) and improves chromatographic performance. Coupling the gas chromatograph to a mass spectrometer provides definitive identification of separated peaks based on their mass fragmentation patterns, adding an invaluable layer of specificity.[2][4][5]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1-Methyl-4-(2-methylpropyl)piperazine sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with high-purity Methanol. This is your stock solution.

    • Pipette 100 µL of the stock solution into a GC vial.

  • Derivatization: [6]

    • Add 50 µL of Ethyl Acetate to the GC vial.

    • Add 50 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial securely and vortex for 30 seconds.

    • Incubate at 70°C for 20 minutes.

    • Cool to room temperature before analysis.

  • Instrumentation & Conditions: [7]

    • System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MS).

    • Column: DB-17 or equivalent mid-polarity column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line: 280°C.

    • MS Ion Source: 230°C.

    • MS Quadrupole: 150°C.

    • Acquisition Mode: Full Scan (m/z 40-550).

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks (Area %).

    • Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST) and by interpreting fragmentation patterns.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Methanol Sample->Dissolve Aliquot Aliquot to GC Vial Dissolve->Aliquot Derivatize Add EtOAc & TFAA Incubate at 70°C Aliquot->Derivatize Inject GC Injector (250°C) Derivatize->Inject Separate GC Column (Temperature Program) Inject->Separate Ionize MS Ion Source (EI, 70eV) Separate->Ionize Detect Mass Analyzer (Quadrupole) Ionize->Detect Acquire Acquire Total Ion Chromatogram (TIC) Detect->Acquire Integrate Integrate Peaks Acquire->Integrate Identify Identify Impurities (Library Search) Integrate->Identify Quantify Calculate Area % Purity Identify->Quantify HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample Mix Mix Sample, Buffer, & NBD-Cl Reagent Sample->Mix React Heat at 60°C Mix->React Cool Cool to Room Temp React->Cool Inject HPLC Injector Cool->Inject Separate C18 Column (Gradient Elution) Inject->Separate Detect UV/PDA Detector (340 nm) Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Impurity Peaks Acquire->Integrate Quantify Quantify vs. Standard Integrate->Quantify Report Report Impurity Levels Quantify->Report QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Std Accurately Weigh Internal Standard Weigh_Std->Dissolve Acquire Acquire ¹H Spectrum (Long D1 Delay) Dissolve->Acquire Process Process FID (FT, Phase, Baseline) Acquire->Process Integrate Integrate Analyte, Standard & Impurity Peaks Process->Integrate Calculate Calculate Purity Using Formula Integrate->Calculate Report Report Absolute Purity Calculate->Report

Sources

Comparative

A Comparative Analysis of N-Benzylpiperazine (BZP) and 1-Methyl-4-(2-methylpropyl)piperazine in Target Binding Assays: A Guide for Researchers

This guide provides a detailed comparison of the in vitro target binding profiles of two piperazine derivatives: N-benzylpiperazine (BZP) and the less-characterized 1-Methyl-4-(2-methylpropyl)piperazine. While BZP is a w...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of the in vitro target binding profiles of two piperazine derivatives: N-benzylpiperazine (BZP) and the less-characterized 1-Methyl-4-(2-methylpropyl)piperazine. While BZP is a well-documented psychoactive substance with a known affinity for various monoamine transporters and receptors, 1-Methyl-4-(2-methylpropyl)piperazine remains a more obscure compound with limited publicly available pharmacological data. This comparative analysis, therefore, highlights the established pharmacological profile of BZP and outlines the methodologies required to characterize a novel compound like 1-Methyl-4-(2-methylpropyl)piperazine.

This document is intended for researchers, scientists, and professionals in drug development, offering insights into the experimental design and interpretation of target binding assays for these and similar compounds.

Introduction to Piperazine Derivatives in CNS Research

Piperazine and its derivatives represent a significant class of compounds with diverse pharmacological activities, primarily targeting the central nervous system (CNS). Their structural scaffold is a common feature in many approved drugs and research chemicals, acting on a wide array of neurotransmitter systems.

N-Benzylpiperazine (BZP) is a psychoactive substance known for its stimulant properties. Its mechanism of action is primarily attributed to its interaction with monoamine transporters, leading to an increase in extracellular levels of dopamine, norepinephrine, and serotonin.

Comparative Target Binding Profiles

The affinity of a compound for its molecular target is a critical determinant of its pharmacological effect. Target binding assays are essential in vitro tools used to quantify this interaction. The following table summarizes the known binding affinities (Ki) of BZP for key CNS targets. Data for 1-Methyl-4-(2-methylpropyl)piperazine is not available and would need to be determined experimentally.

TargetN-Benzylpiperazine (BZP) Ki (nM)1-Methyl-4-(2-methylpropyl)piperazine Ki (nM)
Dopamine Transporter (DAT)2960Not available
Norepinephrine Transporter (NET)910Not available
Serotonin Transporter (SERT)220Not available
5-HT1A Receptor>10000Not available
5-HT2A Receptor280Not available
5-HT2B Receptor980Not available
5-HT2C Receptor1300Not available
Alpha-2 Adrenergic Receptor430Not available

Experimental Workflow for Target Binding Assays

The characterization of a novel compound like 1-Methyl-4-(2-methylpropyl)piperazine requires a systematic approach using in vitro assays. A standard workflow for determining the binding profile of a test compound is illustrated below.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound_Prep Test Compound Preparation (1-Methyl-4-(2-methylpropyl)piperazine) Incubation Incubation of Components (Compound, Membranes, Radioligand) Compound_Prep->Incubation Membrane_Prep Target Receptor/Transporter Membrane Preparation Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Radioligand Incubation->Filtration Scintillation Scintillation Counting to Quantify Radioactivity Filtration->Scintillation IC50_Calc Calculation of IC50 Value Scintillation->IC50_Calc Ki_Calc Calculation of Ki Value (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc Profile_Comp Comparative Analysis with BZP Ki_Calc->Profile_Comp

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a representative experiment to determine the binding affinity of a test compound for the dopamine transporter.

Materials:

  • Test Compound: 1-Methyl-4-(2-methylpropyl)piperazine or N-benzylpiperazine

  • Membrane Preparation: Cell membranes expressing human dopamine transporter (hDAT)

  • Radioligand: [³H]WIN 35,428 (a potent DAT inhibitor)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Non-specific Binding Control: GBR 12909 (a high-affinity DAT inhibitor)

  • Filtration Apparatus: 96-well harvester with GF/B filter plates

  • Scintillation Counter: Liquid scintillation counter

  • Scintillation Cocktail

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Plate Preparation:

    • Add assay buffer to all wells of a 96-well plate.

    • Add the test compound dilutions to the appropriate wells.

    • For total binding wells, add only the assay buffer.

    • For non-specific binding wells, add a high concentration of GBR 12909.

  • Reaction Initiation:

    • Add the hDAT membrane preparation to all wells.

    • Add the [³H]WIN 35,428 radioligand to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the GF/B filter plate using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway Considerations

The interaction of BZP with monoamine transporters leads to a cascade of downstream signaling events. Understanding these pathways is crucial for interpreting the functional consequences of target binding.

G BZP N-Benzylpiperazine (BZP) DAT Dopamine Transporter (DAT) BZP->DAT Inhibition NET Norepinephrine Transporter (NET) BZP->NET Inhibition SERT Serotonin Transporter (SERT) BZP->SERT Inhibition Extracellular_DA Increased Extracellular Dopamine DAT->Extracellular_DA Extracellular_NE Increased Extracellular Norepinephrine NET->Extracellular_NE Extracellular_5HT Increased Extracellular Serotonin SERT->Extracellular_5HT Postsynaptic_Receptors Postsynaptic Receptor Activation Extracellular_DA->Postsynaptic_Receptors Extracellular_NE->Postsynaptic_Receptors Extracellular_5HT->Postsynaptic_Receptors Downstream_Signaling Downstream Signaling Cascades Postsynaptic_Receptors->Downstream_Signaling Physiological_Effects Stimulant Effects Downstream_Signaling->Physiological_Effects

Caption: Simplified signaling pathway of N-benzylpiperazine (BZP).

The primary mechanism of BZP involves blocking the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission. This leads to the activation of various postsynaptic receptors and subsequent downstream signaling cascades, ultimately resulting in the observed stimulant effects. For a novel compound like 1-Methyl-4-(2-methylpropyl)piperazine, its effect on these or other signaling pathways would need to be elucidated through functional assays following the initial target binding characterization.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the target binding profiles of N-benzylpiperazine and the uncharacterized compound 1-Methyl-4-(2-methylpropyl)piperazine. While BZP's pharmacology is well-established, the profile of 1-Methyl-4-(2-methylpropyl)piperazine remains to be determined. The experimental protocols and workflows outlined here provide a clear path for researchers to characterize such novel chemical entities.

Future research on 1-Methyl-4-(2-methylpropyl)piperazine should focus on:

  • Comprehensive Target Screening: Performing broad screening against a panel of CNS receptors and transporters to identify primary targets.

  • Functional Assays: Conducting in vitro and in vivo functional assays to determine the functional consequences of target binding (e.g., agonist, antagonist, or reuptake inhibitor activity).

  • In Vivo Studies: Investigating the pharmacokinetic and pharmacodynamic properties of the compound in animal models to understand its physiological and behavioral effects.

By following a systematic and rigorous experimental approach, the scientific community can elucidate the pharmacological properties of novel compounds and assess their potential for further development.

References

  • Simmler, L. D., Buser, C., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470. [Link]

  • Brennan, K. A., Colussi-Mas, J., & Schenk, S. (2007). The effects of N-benzylpiperazine (BZP) on circling behavior and dopamine overflow in the striatum. Pharmacology Biochemistry and Behavior, 87(3), 361-367. [Link]

Safety & Regulatory Compliance

Safety

1-Methyl-4-(2-methylpropyl)piperazine proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex dialkyl-substituted piperazines requires more than just following a basic safety checklist—it demands a mechanistic understanding of the chemical's beh...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex dialkyl-substituted piperazines requires more than just following a basic safety checklist—it demands a mechanistic understanding of the chemical's behavior to ensure absolute laboratory safety and regulatory compliance.

1-Methyl-4-(2-methylpropyl)piperazine (structurally known as 1-isobutyl-4-methylpiperazine) is a highly reactive building block widely utilized in drug development and pharmaceutical synthesis. Because it features two basic tertiary amine nitrogens alongside lipophilic alkyl chains, it presents a dual-hazard profile: it is highly corrosive to biological tissues and poses a severe flammability risk[1].

Below is the comprehensive, field-proven operational guide for the proper disposal, logistical management, and spill response for this compound.

Part 1: Quantitative Hazard Profile

To safely manage disposal logistics, personnel must first understand the quantitative and regulatory classifications of the waste material. The table below summarizes the critical data required for manifesting and handling alkylpiperazine derivatives[1][2].

ParameterSpecification / Classification
Chemical Identity 1-Methyl-4-(2-methylpropyl)piperazine
Chemical Class Alkylpiperazine / Aliphatic Amine
UN Number UN 2734
Proper Shipping Name AMINES, LIQUID, CORROSIVE, FLAMMABLE, N.O.S.
Hazard Classes 8 (Corrosive) ; Subsidiary Risk: 3 (Flammable)
Packing Group II (Medium Danger)
Environmental Hazard Toxic to aquatic life; Discharge to drains is strictly prohibited

Part 2: Step-by-Step Disposal Methodology

Because 1-Methyl-4-(2-methylpropyl)piperazine is a flammable, nitrogen-containing organic compound, the only scientifically and environmentally sound method of disposal is high-temperature chemical incineration [2]. Do not attempt to neutralize this chemical in-house or pour it down aqueous drains[3].

Step 1: Waste Segregation and Storage
  • Action: Collect the chemical waste in a chemically compatible, tightly sealed container, such as a high-density polyethylene (HDPE) or Teflon-lined metal drum. Store in a cool, dry, well-ventilated area away from direct sunlight[4].

  • Mechanistic Causality: Alkylpiperazines are strong Lewis bases that react violently with oxidizing agents, acid chlorides, and acid anhydrides[5]. Strict segregation prevents exothermic neutralization reactions that could lead to rapid gas evolution, container rupture, or spontaneous combustion.

Step 2: Container Grounding and Bonding
  • Action: When transferring the liquid waste between containers, ensure all receiving vessels and transfer pumps are electrically grounded and bonded[3]. Use only non-sparking tools[4].

  • Mechanistic Causality: The movement of non-conductive flammable liquids generates static electricity. Because the chemical readily forms explosive vapor-air mixtures at ambient temperatures, a static spark can easily exceed the vapor's minimum ignition energy, causing an explosion[6]. This step creates a self-validating safety system where static charge is continuously dissipated.

Step 3: High-Temperature Chemical Incineration
  • Action: Transport the sealed, manifested waste via a licensed hazardous materials handler to a chemical incineration facility[2].

  • Mechanistic Causality: Burning this compound in a specialized chemical incinerator equipped with an afterburner ensures the complete thermal destruction of the lipophilic isobutyl and methyl chains. Furthermore, because the molecule contains two tertiary amines, combustion generates highly toxic nitrogen oxides (NOx). An integrated alkaline scrubber is mechanistically required to neutralize these acidic NOx exhaust gases before they can be released into the environment[2].

DisposalWorkflow Start Waste Generation (Alkylpiperazine) Segregation Segregation (Flammable/Corrosive) Start->Segregation Identify Hazards Collection Collection in Approved Containers Segregation->Collection Seal & Label Transport Licensed Waste Transport Collection->Transport Manifested Incineration Chemical Incinerator (>850°C) Transport->Incineration High Temp Scrubber Alkaline Scrubber (NOx & SOx removal) Incineration->Scrubber Exhaust Gas Emission Clean Gas Emission Scrubber->Emission Neutralized

Caption: Workflow for the safe segregation, transport, and thermal destruction of alkylpiperazine waste.

Part 3: Emergency Spill Response Protocol

In the event of an accidental release during handling or preparation for disposal, immediate containment is required to prevent vapor accumulation and environmental contamination.

Step 1: Area Isolation and PPE Donning
  • Action: Immediately evacuate personnel to safe areas upwind of the spill. Responders must don Level B Personal Protective Equipment, including a self-contained breathing apparatus (SCBA) or full-face respirator with organic vapor cartridges, and chemical-impermeable gloves (e.g., Butyl rubber)[3].

  • Mechanistic Causality: The chemical's high vapor pressure means toxic and corrosive fumes will rapidly accumulate in low-lying areas, presenting an immediate inhalation hazard that standard surgical masks or half-respirators cannot mitigate[1]. Upon contact with mucous membranes, the basic amine causes rapid exothermic saponification of cellular lipids.

Step 2: Ignition Source Elimination
  • Action: Shut off all electrical equipment, open flames, and hot surfaces in the vicinity.

  • Mechanistic Causality: The vapor is highly flammable; removing ignition sources prevents the spill from escalating into a chemical fire[6].

Step 3: Inert Containment
  • Action: Contain the spill using an inert, non-combustible absorbent material such as dry sand, earth, or commercial clay-based spill kits[6].

  • Mechanistic Causality: Using combustible absorbents (like sawdust or paper towels) is strictly prohibited. The corrosive nature of the amine can react exothermically with organic materials, potentially auto-igniting the flammable liquid[6].

Step 4: Collection and Final Routing
  • Action: Sweep the absorbed mixture using non-sparking tools into a highly secure, sealable container[4]. Route this container to the chemical incinerator as outlined in the primary disposal methodology.

SpillResponse Spill Spill Detected Evac Evacuate & Isolate Area Spill->Evac PPE Don Level B PPE (Respirator, Gloves) Evac->PPE Ignition Remove Ignition Sources PPE->Ignition Contain Contain with Inert Absorbent (Sand/Clay) Ignition->Contain Collect Sweep into Non-Sparking Container Contain->Collect Dispose Route to Incinerator Collect->Dispose

Caption: Step-by-step emergency response and containment protocol for alkylpiperazine chemical spills.

References

  • Title: N-Methylpiperazine Safety Assessment | Source: EPA.ie | URL: [Link]

  • Title: N-METHYLPIPERAZINE FOR SYNTHESIS MSDS | Source: Loba Chemie | URL: [Link]

Sources

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